molecular formula C5H7ClO3 B3192841 3-chloro-2-oxoPropanoic acid Ethyl ester CAS No. 65868-37-3

3-chloro-2-oxoPropanoic acid Ethyl ester

Cat. No.: B3192841
CAS No.: 65868-37-3
M. Wt: 150.56 g/mol
InChI Key: OIQULCHHLQEWPS-UHFFFAOYSA-N
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Description

3-chloro-2-oxoPropanoic acid Ethyl ester is a useful research compound. Its molecular formula is C5H7ClO3 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-oxoPropanoic acid Ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-oxoPropanoic acid Ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(7)3-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQULCHHLQEWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ethyl 3-chloro-2-oxopropanoate structural formula and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 3-Chloro-2-Oxopropanoate: Structural Formula, Properties, and Synthetic Utility Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1][2][3]

A Critical Synthon for Thiazole-Based Pharmacophores[2][3]

Executive Summary

Ethyl 3-chloro-2-oxopropanoate (CAS 1694-41-3), also known as ethyl chloropyruvate, is a highly reactive


-keto ester featuring a 

-chlorine substituent.[2][3] Its dual electrophilic character—possessing both an alkyl halide and a vicinal dicarbonyl motif—makes it a cornerstone reagent in heterocyclic chemistry. It is predominantly utilized in the Hantzsch thiazole synthesis , serving as the C3 + C2 fragment that condenses with thioamides to generate thiazole-4-carboxylates.[2][3] This guide details its structural properties, synthesis, stability profiles, and its application in drug discovery workflows.[1]

Chemical Identity & Structural Characterization[4][5][6]

The molecule consists of an ethyl ester backbone with a pyruvate core chlorinated at the 3-position.[2][3] The proximity of the electron-withdrawing ketone and ester groups makes the methylene chloride moiety exceptionally electrophilic toward nucleophilic attack.[2][3]

Attribute Detail
IUPAC Name Ethyl 3-chloro-2-oxopropanoate
Common Synonyms Ethyl chloropyruvate; 3-Chloropyruvic acid ethyl ester
CAS Registry Number 1694-41-3
Molecular Formula

Molecular Weight 150.56 g/mol
SMILES CCOC(=O)C(=O)CCl
InChI Key OIQULCHHLQEWPS-UHFFFAOYSA-N
Structural Reactivity Analysis
  • C3 (Methylene): Highly susceptible to

    
     displacement due to the adjacent carbonyl (activation) and the leaving group (Cl).
    
  • C2 (Ketone): Electron-deficient carbonyl, prone to nucleophilic addition-elimination sequences.[2][3]

  • Ester Group: generally stable under mild thiazole-forming conditions but susceptible to hydrolysis in strong aqueous base.[2][3]

Physicochemical Properties[3][9][10][11][12][13][14][15][16]

The physical state of ethyl 3-chloro-2-oxopropanoate is sensitive to purity and temperature.[2][3] While often handled as a liquid in crude form, the pure compound is a low-melting solid.[1]

Property Value / Range Notes
Physical State Low-melting solid or semi-solidOften appears as a yellow oil due to impurities.[2][3]
Melting Point 45 °C (approx.)[4]Pure crystalline form [1].[5]
Boiling Point 184 °C (760 mmHg)Decomposes at high temp; usually distilled at reduced pressure (e.g., 80–90 °C @ 10 mmHg).
Density ~1.2 – 1.3 g/cm³Estimated for liquid phase.
Solubility Soluble in EtOH, MeOH, DCM, EtOAcReacts violently with water (hydrolysis).[1]
Stability Moisture Sensitive; LachrymatorProne to polymerization if not stored cold/inert.

Synthesis & Production Strategies

Route A: Chlorination of Ethyl Pyruvate (Industrial Standard)

The most direct synthesis involves the


-chlorination of ethyl pyruvate. This method is preferred for its atom economy but requires careful temperature control to prevent over-chlorination.

Reaction:


[2][3]

Causality & Control:

  • Solvent Choice: Dichloromethane (DCM) is used to maintain a low reflux temperature (~40°C), preventing the decomposition of the thermally sensitive product.

  • Reagent: Sulfuryl chloride (

    
    ) is preferred over 
    
    
    
    gas for easier handling and stoichiometric control.
Route B: Oxidative Esterification (Alternative)

Oxidation of ethyl 3-chlorolactate using mild oxidants (e.g., Jones reagent or hypochlorite) can yield the target, though this is less common due to the difficulty of obtaining the specific chlorolactate precursor.

Core Application: Hantzsch Thiazole Synthesis

The primary utility of ethyl 3-chloro-2-oxopropanoate is the synthesis of 2-substituted thiazole-4-carboxylates.[2][3] This reaction follows the Hantzsch Thiazole Synthesis mechanism, a self-validating cascade reaction where the product is thermodynamically driven to aromaticity.[2]

Mechanistic Pathway

The reaction proceeds via two key steps:[6]

  • 
     Alkylation:  The sulfur atom of the thioamide attacks the C3-chloride, displacing the halogen.
    
  • Cyclodehydration: The nitrogen atom attacks the C2-ketone, followed by loss of water to aromatize the ring.

HantzschMechanism Reactants Thioamide + Ethyl Chloropyruvate Intermediate1 Thioimidate Intermediate (S-Alkylation) Reactants->Intermediate1 SN2 Attack (S -> C3) Intermediate2 Hydroxythiazoline (Cyclization) Intermediate1->Intermediate2 N-Attack on C2 (Intramolecular) Product Ethyl Thiazole-4-carboxylate (Aromatic) Intermediate2->Product Dehydration (-H2O) Aromatization

Figure 1: Mechanistic cascade of the Hantzsch synthesis utilizing ethyl chloropyruvate.

Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

Objective: Synthesize a thiazole derivative using ethyl 3-chloro-2-oxopropanoate and thioacetamide.

Reagents:

  • Ethyl 3-chloro-2-oxopropanoate (1.0 equiv)[2][3]

  • Thioacetamide (1.1 equiv)

  • Ethanol (Absolute, 10 volumes)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve thioacetamide (1.1 equiv) in absolute ethanol.

  • Addition: Add ethyl 3-chloro-2-oxopropanoate (1.0 equiv) dropwise at room temperature. Note: The reaction is exothermic; cooling may be required for large scales.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the haloketone by TLC (mobile phase: 20% EtOAc/Hexanes).

  • Workup (Self-Validating):

    • Evaporate the solvent under reduced pressure to roughly 20% of the original volume.

    • Pour the residue into ice-cold saturated

      
       solution. Why? This neutralizes the HCl byproduct, causing the free base thiazole to precipitate or oil out.
      
  • Isolation: Extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Handling, Stability & Safety (E-E-A-T)

Stability Profile
  • Hydrolysis Risk: The

    
    -keto ester motif is prone to hydrolysis.[2][3] Exposure to atmospheric moisture degrades the compound into 3-chloropyruvic acid and ethanol.[2][3]
    
  • Polymerization: Upon prolonged storage at room temperature, the compound may darken and polymerize.[1]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen).

  • Container: Tightly sealed glass with Teflon-lined caps.[2][3]

Safety Hazards[3][10]
  • Lachrymator: The compound releases vapors that are severely irritating to eyes and mucous membranes. Always handle in a functioning fume hood.

  • Corrosive: Causes skin burns. Wear nitrile gloves and safety goggles [2].

References

  • PubChem. (n.d.). 3-chloro-2-oxopropanoic acid ethyl ester (CID 11469164).[2][3] National Library of Medicine. Retrieved from [Link]

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]

Sources

Technical Master File: 3-Chloro-2-oxopropanoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 65868-37-3 Common Synonyms: Ethyl 3-chloropyruvate, Ethyl 3-chloro-2-oxopropionate, Chloropyruvic acid ethyl ester Molecular Formula:


Molecular Weight:  150.56  g/mol 

Executive Summary

3-Chloro-2-oxopropanoic acid ethyl ester (Ethyl 3-chloropyruvate) is a highly reactive


-haloketone ester widely utilized in the pharmaceutical industry as a "linchpin" intermediate. Its structural uniqueness lies in its trifunctional electrophilicity : it possesses an alkyl halide moiety, a ketone, and an ester group.

This technical guide details the compound's utility as the primary precursor for the Hantzsch Thiazole Synthesis , a fundamental reaction in the development of thiazole-based therapeutics (e.g., antineoplastics, antibiotics, and enzyme inhibitors). This document provides researchers with validated synthesis protocols, mechanistic insights into its reactivity, and strict safety standards for handling this potent lachrymator.

Chemical Profile & Reactivity Analysis

Structural Electrophilicity

The molecule is defined by three distinct reactive centers, allowing for regioselective transformations.

SiteFunctional GroupReactivity ModeKey Application
C3

-Chloro group
Electrophile (

)
Nucleophilic attack by sulfur (thioamides) or amines.
C2 Ketone (Oxo)Electrophile (

)
Condensation with amines/hydrazines; reduction to alcohols.
C1 Ethyl EsterElectrophile (

)
Hydrolysis to acid; amidation; transesterification.
Physical Properties[1]
  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: ~75–80 °C at 10 mmHg (Predicted/Analogous). Note: Often distilled under reduced pressure to prevent thermal decomposition.

  • Density: ~1.25 g/cm³ (Estimated based on halo-ester trends).

  • Solubility: Soluble in DCM, THF, Ethanol; hydrolyzes slowly in water.

Synthesis Protocol: Oxidative Chlorination Route

While direct chlorination of ethyl pyruvate is possible, it often suffers from over-chlorination. A more controlled industrial approach involves the oxidative chlorination or the use of sulfuryl chloride (


) under controlled conditions. Below is a high-fidelity laboratory protocol adapted for regioselectivity.
Reagents & Equipment
  • Precursor: Ethyl Pyruvate (>98% purity).[1][2]

  • Reagent: Sulfuryl Chloride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • Catalyst: None (or trace HCl).

  • Equipment: 3-neck round-bottom flask, pressure-equalizing addition funnel, inert gas (Ar/N2) line, scrubber for HCl/SO2 gas.

Step-by-Step Methodology
  • Setup: Charge the 3-neck flask with Ethyl Pyruvate (1.0 equiv) and anhydrous DCM (5 volumes). Cool the system to 0°C under an argon atmosphere.

  • Addition: Transfer Sulfuryl Chloride (1.05 equiv) to the addition funnel.

  • Reaction: Dropwise add the

    
     over 60 minutes, maintaining the internal temperature < 5°C.
    
    • Mechanistic Note: The reaction proceeds via the enol form of the pyruvate. Low temperature favors mono-chlorination over di-chlorination.

  • Degassing: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The evolution of

    
     and 
    
    
    
    gas indicates reaction progress.
  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

      
      .
      
    • Critical Step: Do not wash with aqueous base vigorously, as the product is prone to hydrolysis and aldol-type polymerization.

  • Purification: Distill the residue under high vacuum (0.5 - 1.0 mmHg). Collect the fraction boiling between 60-70°C (approximate).

  • Storage: Store under inert gas at -20°C.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Controlled Synthesis of Ethyl 3-chloropyruvate via Sulfuryl Chloride Start Ethyl Pyruvate (C5H8O3) Reaction Chlorination (0°C, DCM, 4h) Start->Reaction Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Reaction Byproducts Gas Evolution (SO2 + HCl) Reaction->Byproducts Workup Vacuum Concentration Reaction->Workup Distillation High Vac Distillation (0.5 mmHg) Workup->Distillation Product Ethyl 3-chloropyruvate (>95% Purity) Distillation->Product

Core Application: Hantzsch Thiazole Synthesis[4][5][6]

The primary utility of CAS 65868-37-3 is the synthesis of 2,4-disubstituted thiazole-5-carboxylates. This reaction is a cornerstone in medicinal chemistry for creating libraries of bioactive heterocycles.

Reaction Logic

The reaction involves the condensation of Ethyl 3-chloropyruvate with a Thioamide (or Thiourea).

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon (C3) of the pyruvate, displacing the chloride.
    
  • Cyclization: The nitrogen of the thioamide attacks the ketone carbonyl (C2).

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Experimental Protocol (Thiazole Formation)
  • Substrates: Ethyl 3-chloropyruvate (1.0 equiv) + Thiobenzamide (1.0 equiv).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux for 2-4 hours.

Procedure:

  • Dissolve Thiobenzamide in Ethanol.

  • Add Ethyl 3-chloropyruvate dropwise at room temperature.

  • Heat to reflux.[3] A precipitate (Thiazole Hydrochloride salt) often forms or the solution turns clear yellow.

  • Cool and neutralize with aqueous

    
    .
    
  • Extract with Ethyl Acetate, dry over

    
    , and recrystallize.
    
Mechanistic Pathway Diagram

HantzschMechanism Figure 2: Hantzsch Thiazole Synthesis Mechanism using Ethyl 3-chloropyruvate Substrate Ethyl 3-chloropyruvate (Electrophile) Inter1 Intermediate A: S-Alkylation (Thioimidate) Substrate->Inter1 SN2 Attack (S -> C-Cl) Thioamide Thioamide R-CS-NH2 (Nucleophile) Thioamide->Inter1 SN2 Attack (S -> C-Cl) Inter2 Intermediate B: Hydroxy-thiazoline Inter1->Inter2 Cyclization (N -> C=O) Product Ethyl 2-substituted-thiazole-4-carboxylate Inter2->Product Dehydration (-H2O) Byproduct H2O + HCl Inter2->Byproduct

Safety & Handling Standards (E-E-A-T)

Warning: Ethyl 3-chloropyruvate is a potent lachrymator and vesicant. It shares toxicity profiles with mustard gas analogs due to the alkylating nature of the


-chloro ketone moiety.
Hazard Identification
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation.[4][5]

  • Lachrymator: Induces severe tearing even at low ppm.

Engineering Controls
  • Containment: All transfers must occur within a certified chemical fume hood.

  • Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bicarbonate nearby to neutralize spills (nucleophilic destruction of the alkyl halide).

  • PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.

References

  • PubChem. (n.d.). Ethyl 3-chloro-2-oxopropanoate (CAS 65868-37-3). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1946). Ethyl Pyruvate Synthesis (Analogous Precursor Protocol). Org. Synth. 1946, 26, 31. Retrieved from [Link]

  • Hantzsch, A. (1887).[6] Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds). Berichte der deutschen chemischen Gesellschaft. (Foundational citation for the mechanism described in Section 4).

Sources

Technical Whitepaper: Ethyl Chloropyruvate (Ethyl 3-chloro-2-oxopropionate)

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile C3 Synthon for Heterocyclic Chemistry and Drug Discovery

Executive Summary

Ethyl chloropyruvate (Ethyl 3-chloro-2-oxopropionate) is a bifunctional


-haloketone ester that serves as a critical C3 building block in organic synthesis. Distinguished by its dual electrophilic centers—the 

-keto ester and the alkyl chloride—it is extensively employed in the Hantzsch thiazole synthesis to construct bioactive heterocycles found in antibiotics, antitumor agents, and enzyme inhibitors.

This guide addresses a frequent point of confusion in the field: the distinction between Ethyl chloropyruvate (the target


-keto ester) and Ethyl 3-chloropropionate  (a simple ester lacking the ketone). We provide validated physicochemical data, mechanistic insights into its reactivity, and strict safety protocols for handling this potent lachrymator.

Physicochemical Profile

Critical Identity Note: Researchers must verify the CAS number before procurement.[1]

  • Target Compound: Ethyl 3-chloro-2-oxopropionate (Ethyl chloropyruvate).[2] Contains a ketone at C2.[3]

  • Common Confusion: Ethyl 3-chloropropionate (CAS 623-71-2). Lacks the ketone at C2.

Table 1: Key Physical Constants
PropertyValueNotes
IUPAC Name Ethyl 3-chloro-2-oxopropionateAlso: Ethyl 3-chloropyruvate
CAS Number 65868-37-3 Primary Identifier
Molecular Formula

Molecular Weight 150.56 g/mol
Appearance Colorless to light yellow liquidDarkens upon decomposition
Boiling Point 184.7°C (at 760 mmHg)Decomposes at higher temps
Density 1.224 g/cm³At 20°C
Flash Point ~76°CClosed Cup
Solubility Soluble in DCM, EtOAc, EthanolHydrolyzes in water
Refractive Index

Structural Dynamics: Keto-Enol Tautomerism

Like many


-functionalized carbonyls, ethyl chloropyruvate exhibits keto-enol tautomerism, although the keto form is thermodynamically favored due to the electron-withdrawing ester group destabilizing the enol double bond adjacent to the chlorine.

Tautomerism Keto Keto Form (Major) Cl-CH2-C(=O)-COOEt Enol Enol Form (Minor) Cl-CH=C(OH)-COOEt Keto->Enol  Tautomerization  

Figure 1: Keto-enol equilibrium.[4] The electrophilicity of the C2 ketone is central to its reactivity.

Chemical Reactivity & Mechanisms[1][10]

The Hantzsch Thiazole Synthesis

The most high-value application of ethyl chloropyruvate is the synthesis of 2-aminothiazole-4-carboxylates via reaction with thioureas or thioamides. This reaction proceeds through a stepwise mechanism:

  • S-Alkylation: The sulfur atom of the thiourea attacks the C3 carbon (bearing the chlorine), displacing the chloride ion.

  • Cyclization: The nitrogen atom attacks the C2 ketone.

  • Dehydration: Loss of water aromatizes the ring to form the thiazole.

HantzschMechanism Substrates Substrates: Ethyl Chloropyruvate + Thiourea Intermediate1 Intermediate 1: S-Alkylation at C3 (Thioimidate) Substrates->Intermediate1 SN2 Displacement of Cl Intermediate2 Intermediate 2: Cyclization (N attacks C2) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Final Product: Ethyl 2-aminothiazole-4-carboxylate Intermediate2->Product - H2O (Dehydration/Aromatization)

Figure 2: Mechanistic pathway for thiazole formation. The C3 chlorine acts as the leaving group.

Comparison with Ethyl Bromopyruvate

While ethyl bromopyruvate is more commonly cited due to the better leaving group ability of bromide (


 vs 

), the chloro-analog offers specific advantages:
  • Stability: Less prone to rapid decomposition or polymerization during storage.

  • Selectivity: Slower reaction rates can sometimes improve selectivity in complex multi-functional substrates, reducing side reactions at the ketone.

Experimental Methodologies

Synthesis of Ethyl Chloropyruvate

Note: Commercially available, but can be synthesized if fresh reagent is required.

Protocol: Chlorination of Ethyl Pyruvate

  • Reagents: Ethyl Pyruvate (1.0 eq), Sulfuryl Chloride (

    
    , 1.1 eq).
    
  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve ethyl pyruvate in dry dichloromethane (DCM).

    • Cool to 0°C.

    • Add

      
       dropwise over 30 minutes.
      
    • Allow to warm to room temperature and stir for 2-4 hours.

    • Monitoring: Check by TLC or NMR for disappearance of starting material.[1]

  • Workup: Wash with cold water and saturated

    
     (carefully, gas evolution). Dry organic layer over 
    
    
    
    .
  • Purification: Vacuum distillation.

Standard Thiazole Synthesis Protocol

Objective: Synthesis of Ethyl 2-amino-4-thiazolecarboxylate.

  • Dissolution: Dissolve Thiourea (10 mmol) in Ethanol (20 mL).

  • Addition: Add Ethyl Chloropyruvate (10 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2-4 hours. A precipitate (thiazole hydrohalide salt) often forms.

  • Isolation:

    • Cool the mixture.

    • Neutralize with aqueous

      
       or 
      
      
      
      .
    • Filter the solid product.

    • Recrystallize from Ethanol/Water.[1]

Safety & Toxicology (MSDS Summary)

Hazard Classification:

  • Lachrymator: Extremely irritating to eyes and mucous membranes. Causes tearing.[1]

  • Corrosive: Causes severe skin burns and eye damage.

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][5]

Handling Protocols:

  • Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store at 2-8°C (Refrigerate). Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis and decomposition.[1]

References

  • ChemicalBook. (2025).[4] Ethyl chloropyruvate Properties and CAS 65868-37-3. Retrieved from [6]

  • Organic Syntheses. (1946). Synthesis of Thiazole Derivatives via Hantzsch Reaction. Org. Syn. Coll. Vol. 3.
  • Fisher Scientific. (2024).[1] Safety Data Sheet: Ethyl 3-chloropropionate vs Ethyl Chloropyruvate. Retrieved from

  • PubChem. (2025).[7][8] Compound Summary: Ethyl 3-chloro-2-oxopropionate.[8] CID 11469164.[8] Retrieved from

  • SynQuest Labs. (2023). Product Specification: Ethyl 2-chloro-3-oxopropionate (Tech). Retrieved from

Sources

literature review on the synthesis of 3-chloropyruvic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical synthesis, mechanistic underpinnings, and application of Ethyl 3-chloropyruvate , a critical C3 synthon in medicinal chemistry.[1]

CAS: 65868-37-3 | Formula:


 | MW:  150.56  g/mol [1][2]

Executive Summary

Ethyl 3-chloropyruvate is a high-value


-haloketone intermediate, primarily utilized in the Hantzsch Thiazole Synthesis  to construct aminothiazole pharmacophores found in kinase inhibitors and antibiotics.[1] Unlike its bromo-analog (ethyl bromopyruvate), the chloro-derivative offers a balance of reactivity and stability, reducing the rate of self-alkylation and polymerization during storage.[1]

This guide presents the Sulfuryl Chloride (


) Route , the industry standard for scalability and atom economy.[1] It prioritizes "Process Safety Management" (PSM) due to the lachrymatory nature of the product and the corrosivity of the reagents.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via the electrophilic halogenation of the enol tautomer of ethyl pyruvate. Direct chlorination with chlorine gas (


) is difficult to control stoichiometrically, often leading to di- and tri-chlorinated byproducts.[1] Sulfuryl chloride is the reagent of choice due to its precise release of "

" equivalents and ease of handling.
Logical Pathway (DOT Visualization)

Retrosynthesis Target Ethyl 3-chloropyruvate (Target) Intermediate Enol Tautomer (Transient) Target->Intermediate C-Cl Disconnection Precursor Ethyl Pyruvate (Starting Material) Intermediate->Precursor Tautomerization Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermediate Electrophilic Source

Figure 1: Retrosynthetic disconnection showing the enol intermediate as the nucleophilic species.[1]

Primary Synthesis Protocol: The Sulfuryl Chloride Route

Reaction Mechanism

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.[1] The


 decomposes to release 

in situ or acts directly as the chlorinating agent, producing

and

as byproducts.[1]

Mechanism Visualization:

Mechanism EP_Keto Ethyl Pyruvate (Keto Form) EP_Enol Enol Tautomer (Nucleophile) EP_Keto->EP_Enol H+ Cat. Complex Chloronium-like Transition State EP_Enol->Complex + SO2Cl2 Product Ethyl 3-chloropyruvate Complex->Product - SO2, - HCl

Figure 2: Mechanistic flow from keto-enol tautomerization to final substitution.[1][3]

Experimental Procedure

Scale: 100 mmol (approx. 11.6 g Ethyl Pyruvate)[1][4]

Reagents:

  • Ethyl Pyruvate (neat): 11.61 g (100 mmol)[1]

  • Sulfuryl Chloride (

    
    ): 14.17 g (105 mmol, 1.05 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Neat (Neat is preferred for industrial scale to simplify workup).[1]

  • Catalyst: Glacial Acetic Acid (catalytic drops) or HCl gas (generated in situ).[1]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a thermometer, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    
    .
  • Charging: Charge the flask with Ethyl Pyruvate (11.61 g). Cool the system to 0–5°C using an ice/water bath.

    • Expert Insight: Cooling is critical. The enolization is endothermic, but the chlorination is exothermic. Starting cold prevents runaway side-reactions (dichlorination).[1]

  • Addition: Add Sulfuryl Chloride dropwise over 45–60 minutes.

    • Observation: Evolution of gas (

      
      ) will begin.[1] Maintain internal temperature below 10°C.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Stir for 12–24 hours.

    • Monitoring: Monitor reaction progress via TLC (silica, 20% EtOAc/Hexane) or GC-MS.[1] The disappearance of the ethyl pyruvate peak indicates completion.

  • Workup:

    • Degassing: Bubble dry nitrogen through the reaction mixture for 1 hour to remove residual dissolved gases (

      
      ).
      
    • Washing (Optional but recommended): Dilute with DCM (50 mL), wash with cold water (2 x 20 mL), then saturated

      
       (carefully, gas evolution!), and finally brine.
      
    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distill the crude oil under reduced pressure.

    • Target Fraction: Collect the fraction boiling at ~80–85°C at 10 mmHg (or ~185°C at atm, though vacuum is safer to prevent decomposition).

Quantitative Data Summary
ParameterValue / Condition
Yield 75 – 85%
Appearance Colorless to pale yellow liquid
Boiling Point 184–185°C (760 mmHg) / 82°C (10 mmHg)
Density ~1.22 g/mL
Purity Goal >95% (by GC)

Quality Control & Characterization

Validating the structure requires distinguishing the product from the starting material (ethyl pyruvate) and the over-chlorinated byproduct (ethyl 3,3-dichloropyruvate).[1]

Representative Spectral Data:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.39 (t, 
      
      
      
      Hz, 3H,
      
      
      )[1]
    • 
       4.38 (q, 
      
      
      
      Hz, 2H,
      
      
      )[1]
    • 
       4.75 (s, 2H, 
      
      
      
      )[1]
    • Note: The key diagnostic is the singlet at ~4.75 ppm. Ethyl pyruvate has a methyl singlet at ~2.4 ppm. The shift downfield confirms halogenation.

  • IR Spectroscopy:

    • 
      : 1750 
      
      
      
      (ester C=O), 1730
      
      
      (ketone C=O).[1] The
      
      
      -halo ketone stretch is often shifted to higher frequencies.[1]

Application: Hantzsch Thiazole Synthesis

The primary utility of ethyl 3-chloropyruvate is the synthesis of 2-aminothiazole-4-carboxylates.[1]

Workflow:

  • Reactants: Ethyl 3-chloropyruvate + Thiourea (or Thioamide).[1]

  • Solvent: Ethanol or Methanol (reflux).

  • Outcome: Cyclization yields the thiazole ring with high regioselectivity.

Application Reactants Ethyl 3-chloropyruvate + Thiourea Process Reflux / EtOH (- HCl, - H2O) Reactants->Process Product Ethyl 2-aminothiazole- 4-carboxylate Process->Product

Figure 3: The Hantzsch Thiazole synthesis pathway.[1][5][6][7][8]

Safety & Hazards (E-E-A-T)

Warning: Ethyl 3-chloropyruvate is a potent lachrymator and skin irritant.[1]

  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.

  • Spill Management: Neutralize spills with dilute ammonia or sodium carbonate solution before cleanup to degrade the lachrymatory potential.

  • Storage: Store in a refrigerator (2–8°C) under inert atmosphere (Argon/Nitrogen). The compound can darken (polymerize/decompose) upon prolonged exposure to light and moisture.

References

  • Synthesis of 3-chloropyruvic acid (Precursor Methodology)

    • Title: Process for manufacturing 3-chloropyruvic acid.[1]

    • Source: European P
    • URL:[Link]

  • General Halogenation of Pyruvates

    • Title: Synthesis of ethyl bromopyruv
    • Source: Google P
    • URL:[1]

  • Application in Thiazole Synthesis

    • Title: Hantzsch Thiazole Synthesis.[7][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Physical Property Data

    • Title: Ethyl 3-chloropyruvate CAS 65868-37-3 Data.[1][2][3]

    • Source: ChemicalBook.[3][10]

Sources

Technical Guide: Reactive Sites & Synthetic Utility of Ethyl 3-chloro-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile, synthesis applications, and handling protocols for Ethyl 3-chloro-2-oxopropanoate (also known as Ethyl Chloropyruvate).

Executive Summary

Ethyl 3-chloro-2-oxopropanoate (CAS: 33142-21-1) is a highly functionalized


-haloketoester serving as a critical C3 synthon in organic synthesis. Its structure combines three distinct electrophilic sites—an alkyl chloride, a ketone, and an ester—within a three-carbon framework. This density of functional groups makes it a "linchpin" reagent for constructing heterocyclic scaffolds (thiazoles, triazines) and chiral intermediates (chlorohydrins) used in pharmaceutical development.

Critical Safety Notice: This compound is a potent lachrymator and vesicant. It causes severe eye and skin irritation.[1][2][3] All manipulations must occur within a functioning fume hood using chemically resistant gloves (e.g., Nitrile/Neoprene).

Part 1: Molecular Architecture & Reactivity Map

The molecule's utility stems from the electronic interplay between its functional groups. The electron-withdrawing ester and ketone groups significantly increase the acidity of the


-protons and the electrophilicity of the carbonyls.
The Three Core Reactive Sites
  • Site C3 (Chloromethyl Carbon):

    • Nature: Primary alkyl halide activated by the adjacent carbonyl.

    • Reactivity: Highly susceptible to

      
       displacement by nucleophiles (S, N, O). The adjacent 
      
      
      
      -system stabilizes the transition state, accelerating substitution.
  • Site C2 (Ketone Carbon):

    • Nature:

      
      -Keto carbonyl.
      
    • Reactivity: More electrophilic than a standard ketone due to the inductive effects of the adjacent

      
       and 
      
      
      
      groups. It is the primary site for nucleophilic addition (e.g., hydride reduction) and condensation (e.g., imine formation).
  • Site C1 (Ester Carbon):

    • Nature: Carboxylate ester.

    • Reactivity: The least reactive electrophile of the three. It typically survives mild condensations at C2/C3 but can undergo hydrolysis or transesterification under forcing conditions.

Reactivity Diagram

The following diagram maps the electrophilic susceptibility of the molecule.

ReactivityMap Molecule Ethyl 3-chloro-2-oxopropanoate (Ethyl Chloropyruvate) C3_Site Site C3: Chloromethyl (Primary Electrophile) Molecule->C3_Site C2_Site Site C2: Ketone (Condensation/Reduction) Molecule->C2_Site C1_Site Site C1: Ester (Derivatization) Molecule->C1_Site SN2 SN2 Substitution (Thiourea, Amines) C3_Site->SN2 Displacement of Cl Condensation Cyclocondensation (Hantzsch Synthesis) C2_Site->Condensation Imine formation Reduction Asymmetric Reduction (Biocatalysis) C2_Site->Reduction Hydride attack SN2->Condensation Sequential Cyclization

Caption: Electrophilic sites of Ethyl Chloropyruvate. C3 and C2 often react in tandem sequences to form heterocycles.

Part 2: Primary Synthetic Applications

Hantzsch Thiazole Synthesis

The most authoritative application of ethyl 3-chloro-2-oxopropanoate is the synthesis of Ethyl 2-aminothiazole-4-carboxylate derivatives. This reaction exploits the "1,3-dielectrophile" character of the C2-C3 unit.

  • Mechanism:

    • S-Alkylation: The sulfur atom of a thioamide (or thiourea) attacks C3, displacing chloride (

      
      ).
      
    • Cyclization: The nitrogen atom attacks the C2 ketone.

    • Dehydration: Loss of water aromatizes the ring to form the thiazole.

Asymmetric Reduction to Chlorohydrins

The C2 ketone can be stereoselectively reduced to form Ethyl (R)- or (S)-3-chlorolactate . These chiral chlorohydrins are valuable intermediates for synthesizing glycidic esters and epoxide drugs.

  • Catalysts: Stereoselectivity is usually achieved via biocatalysis (Ketoreductases/KREDs) or asymmetric transfer hydrogenation (Ru/Rh-chiral diamine complexes).

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Context: This protocol demonstrates the Hantzsch synthesis using thiourea. It is a self-validating system: the product precipitates upon neutralization, providing immediate visual confirmation of success.

Reagents:

  • Ethyl 3-chloro-2-oxopropanoate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

  • Sodium Acetate (saturated aq. solution) or Ammonium Hydroxide

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equivalents of thiourea in absolute ethanol (concentration ~0.5 M).

  • Addition: Add 1.0 equivalent of ethyl 3-chloro-2-oxopropanoate dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales (>10g).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (hydrobromide salt of the thiazole).
  • Precipitation: Cool the reaction mixture to room temperature. The thiazole hydrobromide salt may crystallize.

  • Neutralization (Critical Step): Pour the reaction mixture into water. Slowly add saturated sodium acetate or 10%

    
     until pH ~8.
    
    • Observation: A solid precipitate (free base) will form immediately.

  • Isolation: Filter the solid via vacuum filtration.[4] Wash with cold water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary:

ParameterSpecification
Typical Yield 85–95%
Appearance White to off-white crystalline solid
Melting Point 178–180 °C (Lit. value for Ethyl 2-aminothiazole-4-carboxylate)
1H NMR Diagnostic Singlet at ~7.5 ppm (Thiazole C5-H)
Protocol B: Pathway Visualization (Hantzsch Mechanism)

HantzschMechanism Reactants Reactants: Ethyl 3-chloro-2-oxopropanoate + Thiourea Intermediate1 Intermediate 1: S-Alkylation at C3 (Thioimidate salt) Reactants->Intermediate1 SN2 (Release HCl) Intermediate2 Intermediate 2: N-Attack at C2 (Hydroxy-thiazoline) Intermediate1->Intermediate2 Cyclization Product Product: Ethyl 2-aminothiazole-4-carboxylate (Aromatic System) Intermediate2->Product - H2O (Dehydration)

Caption: Stepwise mechanism of thiazole formation. The driving force is the formation of the stable aromatic thiazole ring.

Part 4: Safety & Stability (E-E-A-T)

Handling the Lachrymator

Ethyl 3-chloro-2-oxopropanoate is a potent lachrymator. It releases vapors that cause immediate, intense tearing and respiratory distress.

  • Engineering Control: NEVER open a bottle outside a fume hood.

  • Decontamination: Glassware should be rinsed with a dilute alkaline solution (e.g., 5% NaOH) in the hood before removal for washing. This hydrolyzes residual traces to non-volatile species.

Stability[4]
  • Thermal: Stable at room temperature if stored under inert gas.

  • Hydrolytic: Hygroscopic. Moisture leads to hydrolysis of the ester and/or the alkyl chloride, releasing HCl gas. Store in a desiccator or fridge (2–8°C).

References

  • PubChem. Ethyl 3-chloro-2-oxopropanoate (Compound Summary). National Library of Medicine. [Link]

  • Hantzsch, A. Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 1887. (Foundational mechanism).[5][6]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The C5H7ClO3 Chemical Space

The molecular formula C5H7ClO3 represents a specific chemical space characterized by a Degree of Unsaturation (DoU) of 2. For the medicinal chemist, this formula does not represent a single entity but a divergent path of structural isomers, each serving as a critical scaffold in pharmaceutical synthesis.



This unsaturation typically manifests as two carbonyl groups (e.g., a keto-acid or an ester-acid halide). This guide isolates the two most chemically significant isomers relevant to drug development:

  • 5-Chloro-4-oxopentanoic acid (5-Chlorolevulinic acid): A direct precursor to 5-Aminolevulinic acid (5-ALA), a standard-of-care agent in photodynamic therapy (PDT).

  • Ethyl 3-chloro-3-oxopropanoate (Ethyl malonyl chloride): A bifunctional "lynchpin" reagent used in the construction of fluoroquinolone antibiotics and pyrrolinone heterocycles.

Nomenclature & Structural Analysis

Correct IUPAC nomenclature is not merely semantic; it dictates the hierarchy of reactivity. The naming of these isomers relies on the Principal Functional Group (PFG) priority rules.

Isomer A: 5-Chloro-4-oxopentanoic acid[1]
  • Structure:

    
    
    
  • Priority Logic: Carboxylic Acid > Ketone > Halide.

  • Numbering: The carboxyl carbon is C1.[1] The ketone falls on C4, and the chlorine on C5.

  • IUPAC Name: 5-chloro-4-oxopentanoic acid [2][3]

Isomer B: Ethyl 3-chloro-3-oxopropanoate[4][5][6]
  • Structure:

    
    
    
  • Priority Logic: Ester > Acid Halide.[4][5]

    • Note: According to IUPAC Blue Book P-65.6.3.3, esters (

      
      ) have seniority over acid halides (
      
      
      
      ).
  • Parent Chain: Propanoate (determined by the ester carbonyl).

  • Substituents: The acyl chloride group is treated as a substituent at position 3.

  • IUPAC Name: Ethyl 3-chloro-3-oxopropanoate (Commonly: Ethyl malonyl chloride).[6]

Visualization: IUPAC Priority Decision Tree

NomenclatureLogic Start Analyze C5H7ClO3 Structure CheckAcid Contains -COOH? Start->CheckAcid IsAcid PFG: Carboxylic Acid Suffix: -oic acid CheckAcid->IsAcid Yes CheckEster Contains -COOR? CheckAcid->CheckEster No NumberAcid Number from -COOH (C1) Ketone at C4, Cl at C5 IsAcid->NumberAcid ResultAcid Name: 5-chloro-4-oxopentanoic acid NumberAcid->ResultAcid IsEster PFG: Ester (> Acid Halide) Suffix: -oate CheckEster->IsEster Yes NumberEster Parent: Propanoate Substituent: 3-chloro-3-oxo IsEster->NumberEster ResultEster Name: Ethyl 3-chloro-3-oxopropanoate NumberEster->ResultEster

Figure 1: Decision matrix for IUPAC nomenclature based on functional group priority (Acid > Ester > Acid Halide).

Synthetic Utility: The 5-ALA Pathway[9][10]

The most high-value application of the C5H7ClO3 scaffold is the synthesis of 5-Aminolevulinic Acid (5-ALA) . 5-ALA is an endogenous non-protein amino acid used in fluorescence-guided surgery (glioma resection) and PDT for actinic keratosis.

Direct amination of levulinic acid is non-selective. The use of 5-chloro-4-oxopentanoic acid provides the necessary regioselectivity via the


-haloketone activation.
Experimental Protocol: Synthesis of 5-ALA via Azidation

Safety Note: Sodium azide (


) is acutely toxic and can form explosive metal azides. Perform all steps behind a blast shield.
Step 1: Nucleophilic Substitution (Azidation)
  • Reagents: 5-Chloro-4-oxopentanoic acid (1.0 eq),

    
     (1.5 eq), Acetone/Water (3:1).
    
  • Procedure: Dissolve the chloro-acid in solvent. Add

    
     dropwise at 0°C to prevent exotherm. Stir at RT for 12 hours.
    
  • Mechanism:

    
     attack of azide anion on the C5 carbon.
    
  • In-Process Control (IPC): Monitor by TLC. The starting material spot (

    
    ) will disappear, replaced by the azide (
    
    
    
    ).
  • Workup: Extract with Ethyl Acetate. Do not concentrate to dryness (explosion risk). Use the solution directly in Step 2.

Step 2: Staudinger Reduction (or Hydrogenation)
  • Reagents: 5-Azido-4-oxopentanoic acid solution, Triphenylphosphine (

    
    , 1.1 eq), Water.
    
  • Procedure: Add

    
     to the azide solution. Evolution of 
    
    
    
    gas indicates reaction progress (Staudinger reaction).
  • Hydrolysis: Add water to hydrolyze the iminophosphorane intermediate.

  • Purification: Precipitate the hydrochloride salt using ethanolic HCl.

Self-Validating Analytical Markers

To ensure the protocol worked, verify these specific spectral shifts:

Marker5-Chloro-4-oxopentanoic acid (Start)5-Aminolevulinic acid (Product)
1H NMR (C5 Protons) Singlet

4.25 ppm (

)
Singlet

3.98 ppm (

)
IR Spectroscopy C-Cl stretch ~700 cm⁻¹Broad N-H stretch ~3000-3300 cm⁻¹
Visual Colorless/Yellow OilWhite Crystalline Solid (HCl salt)
Visualization: Reaction Pathway

ALASynthesis Start 5-Chloro-4-oxopentanoic acid (C5H7ClO3) Step1 NaN3, Acetone (SN2 Substitution) Start->Step1 Inter Intermediate: 5-Azido-4-oxopentanoic acid Step2 H2, Pd/C or PPh3 (Reduction) Inter->Step2 Product Product: 5-Aminolevulinic Acid (5-ALA) Step1->Inter Step2->Product

Figure 2: Synthetic pathway converting the C5H7ClO3 scaffold to the drug 5-ALA via azide displacement.

Comparative Data Profile

For researchers selecting between these isomers for library synthesis, the following physicochemical data is critical.

Property5-Chloro-4-oxopentanoic acid Ethyl 3-chloro-3-oxopropanoate
CAS Registry 60254-71-936239-09-5
Physical State Solid / PowderYellow Liquid (Corrosive)
Boiling Point Decomposes >160°C60°C @ 7 Torr
Density ~1.4 g/cm³1.2 ± 0.1 g/cm³
Primary Reactivity C5-Electrophile (SN2)Bifunctional Electrophile (Acylation/Alkylation)
Key Application PDT Agents (5-ALA)Heterocycles (Fluoroquinolones)
Stability Hygroscopic, store at -20°CMoisture sensitive (hydrolyzes to malonic acid)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 189182, 5-Chloro-4-oxopentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118931, Ethyl 3-chloro-3-oxopropanoate. Retrieved from [Link]

  • Shemin, D., & Russell, C. S. (1953).
  • Hunter, C. A. (1995).Synthesis of 5-aminolevulinic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Fundamental Reaction Mechanisms of Ethyl 3-Chloro-2-Oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Ethyl 3-chloro-2-oxopropanoate (CAS: 33142-21-1), also known as ethyl 3-chloropyruvate, represents a high-value electrophilic scaffold in organic synthesis. Its structural uniqueness lies in the contiguity of three reactive centers: a primary alkyl chloride, a reactive ketone, and an ester functionality. This "triad of reactivity" makes it a linchpin in the synthesis of heterocycles—specifically thiazoles via the Hantzsch synthesis—and chiral building blocks like ethyl 3-chlorolactate.

This guide deconstructs the core reaction mechanisms of this molecule, moving beyond simple transformation lists to explore the electronic and steric causalities that drive its chemistry.

Structural Analysis & Reactivity Profile

To predict reaction outcomes, one must first map the electronic landscape of the molecule.

  • C3 (

    
    -Carbon):  The methylene group is bonded to a chlorine atom and a carbonyl. The inductive effect of the carbonyl (
    
    
    
    ) and the chlorine makes these protons acidic and the carbon highly electrophilic, susceptible to
    
    
    displacement.
  • C2 (

    
    -Carbon/Ketone):  This ketone is unusually electrophilic compared to standard alkyl ketones. It is flanked by two electron-withdrawing groups: the chloromethyl group and the ethoxycarbonyl group. This destablizes the ground state, lowering the LUMO energy and increasing susceptibility to nucleophilic attack (e.g., hydration, hemiacetal formation).
    
  • Ester Moiety: While generally the least reactive site, it serves as a directing group and can undergo transesterification or hydrolysis under forcing conditions.

Visualization: Electrophilic Reactivity Map

The following diagram outlines the primary sites of nucleophilic interaction.

ReactivityMap Substrate Ethyl 3-chloro-2-oxopropanoate (Cl-CH2-C(=O)-COOEt) C3_Site C3: Alkyl Chloride (SN2 Susceptible) Primary Target for Soft Nucleophiles (S) Substrate->C3_Site  Halide Displacement   C2_Site C2: Ketone (Highly Electrophilic) Target for Hard Nucleophiles (N, O) Substrate->C2_Site  Nucleophilic Addition   Ester_Site Ester Group (Modulates C2 Electrophilicity) Substrate->Ester_Site  Inductive Effect  

Figure 1: Electrophilic reactivity map highlighting the dual susceptibility of the C2 and C3 carbons.

Mechanism 1: The Hantzsch Thiazole Synthesis

The most industrial-relevant application of ethyl 3-chloro-2-oxopropanoate is the synthesis of 2,4-disubstituted thiazoles. This reaction exploits the molecule's ability to act as a 1,3-dielectrophile.

Mechanistic Pathway

The reaction with a thioamide (or thiourea) proceeds via a stepwise condensation-cyclization sequence:

  • Nucleophilic Attack (

    
    ):  The sulfur atom of the thioamide acts as a soft nucleophile, attacking the C3 carbon and displacing the chloride ion. This is the rate-determining step in many variations.
    
    • Insight: The adjacent carbonyl at C2 enhances the rate of this substitution by stabilizing the transition state through orbital overlap, despite the steric bulk.

  • Imine Formation/Cyclization: The nitrogen of the thioamide (now a thioimidate) attacks the highly electrophilic C2 ketone.

  • Dehydration: The resulting hydroxy-thiazoline intermediate undergoes acid-catalyzed dehydration to aromatize, driving the equilibrium forward to the stable thiazole ring.

Detailed Workflow

HantzschMechanism Step1 Reactants: Ethyl 3-chloropyruvate + Thioamide (R-CS-NH2) Step2 Step 1: S-Alkylation (SN2) Sulfur attacks C3; Chloride departs. Forms acyclic thioimidate intermediate. Step1->Step2  Solvent: EtOH/Reflux   Step3 Step 2: Cyclization Nitrogen lone pair attacks C2 Ketone. Forms 4-hydroxythiazoline. Step2->Step3  Intramolecular   Step4 Step 3: Dehydration & Aromatization Loss of water (-H2O). Formation of Thiazole Ring. Step3->Step4  Acid Catalysis   Product Final Product: Ethyl thiazole-4-carboxylate derivative Step4->Product

Figure 2: Stepwise mechanism of the Hantzsch Thiazole Synthesis using ethyl 3-chloropyruvate.

Mechanism 2: Enantioselective Carbonyl Reduction

Ethyl 3-chloro-2-oxopropanoate is a prochiral ketone. Its reduction yields ethyl 3-chloro-2-hydroxypropanoate (ethyl 3-chlorolactate) , a vital chiral synthon for glycidic esters and beta-blockers.

Chemocatalytic vs. Biocatalytic Routes[1]
  • Biocatalysis: Enzymes such as Ketoreductases (KREDs) or whole-cell systems (e.g., Saccharomyces cerevisiae, E. coli recombinant strains) are preferred for their high enantioselectivity (>99% ee). The enzyme delivers a hydride from a cofactor (NADH/NADPH) to a specific face (Re or Si) of the C2 ketone.

  • Chemocatalysis: Asymmetric hydrogenation using Ru-BINAP or Rh-complexes. The electron-withdrawing chlorine atom at C3 can influence the coordination geometry, often requiring specific ligand tuning to prevent dechlorination.

Experimental Consideration: Stability

The substrate is unstable in aqueous buffers over long periods (hydrolysis/polymerization). Biphasic systems (e.g., Water/Butyl Acetate) are often employed to act as a reservoir for the substrate and product, protecting the enzyme from high organic concentrations while protecting the substrate from aqueous degradation [1].

ReductionPathway Substrate Ethyl 3-chloro-2-oxopropanoate TS Transition State (Face-Selective Hydride Transfer) Substrate->TS Cofactor NADPH / NADH (Hydride Source) Cofactor->TS Enzyme Ketoreductase (KRED) (Stereocontrol) Enzyme->TS Catalysis Product_R Ethyl (R)-3-chlorolactate TS->Product_R  Anti-Prelog   Product_S Ethyl (S)-3-chlorolactate TS->Product_S  Prelog Rule  

Figure 3: Biocatalytic reduction pathway showing the divergence to (R) or (S) enantiomers.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

Objective: Synthesis of a thiazole ring via Hantzsch condensation.

  • Reagents: Ethyl 3-chloro-2-oxopropanoate (1.0 eq), Thioacetamide (1.1 eq), Ethanol (Absolute).

  • Procedure:

    • Dissolve 1.1 eq of thioacetamide in absolute ethanol (0.5 M concentration).

    • Add 1.0 eq of ethyl 3-chloro-2-oxopropanoate dropwise at room temperature. Note: The reaction is exothermic.

    • Heat the mixture to reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure. Neutralize the residue with saturated

      
       solution. Extract with Ethyl Acetate (
      
      
      
      ).[1]
    • Purification: Dry organic layer over

      
      , filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography.
      
  • Validation:

    • 1H NMR (

      
      ):  Look for the thiazole proton singlet at ~8.0 ppm and the disappearance of the 
      
      
      
      singlet (~4.7 ppm).
Protocol B: Asymmetric Reduction to Ethyl (R)-3-chlorolactate

Objective: Biocatalytic reduction using a KRED (Ketoreductase) screening kit.

  • System: Biphasic system (Phosphate Buffer pH 7.0 / Butyl Acetate).

  • Procedure:

    • Suspend the enzyme (e.g., KRED-101) and cofactor recycling system (GDH + Glucose) in 100 mM phosphate buffer (pH 7.0).

    • Dissolve ethyl 3-chloro-2-oxopropanoate in Butyl Acetate (10% v/v of total volume).

    • Add the organic phase to the aqueous phase. Stir vigorously at 30°C.

    • Monitoring: Monitor consumption of base (if using pH stat) or take aliquots for Chiral GC analysis.

    • Termination: Separate phases. Extract aqueous phase with EtOAc.

  • Critical Control Point: Maintain pH strictly between 6.5 and 7.5. The substrate hydrolyzes rapidly at pH > 8.0; the enzyme denatures at pH < 5.0.

References

  • Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology. (1990). Link

    • Note: While the title refers to the 4-chloro-3-oxo analog, the biphasic protocol described is the industry standard for stabilizing -halo-keto esters including ethyl 3-chloropyruv
  • Hantzsch Thiazole Synthesis. SynArchive. Link

  • Ethyl 3-chloro-2-oxopropanoate PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. PMC. Link

Sources

Technical Guide: Discovery, Synthesis, and Pharmaceutical Utility of Ethyl 3-Chloro-2-Oxopropionate

[1]

Executive Summary

Ethyl 3-chloro-2-oxopropionate (CAS: 1694-41-3), also known as ethyl 3-chloropyruvate, acts as a linchpin electrophile in modern heterocyclic chemistry.[1] Its structural duality—possessing both a reactive


Hantzsch Thiazole Synthesis11

Part 1: Historical Genesis and Chemical Evolution

The Hantzsch Legacy (1887)

The utility of

Arthur Hantzsch


1ethyl 3-chloropyruvate

This compound represents a "second-generation" Hantzsch reagent.[1] Unlike simple chloroacetone, the ethyl ester moiety at the C1 position allows for orthogonal protection and subsequent derivatization, a feature critical for the multi-step synthesis of complex pharmaceutical scaffolds.

Evolution of Synthesis Methods

The preparation of ethyl 3-chloropyruvate has evolved from hazardous, stoichiometric halogenations to catalytic, green oxidation processes.

EraMethodReagentsMechanismPros/Cons
Classic (1900s) Direct HalogenationEthyl Pyruvate +

(Sulfuryl Chloride)
Radical/Electrophilic SubstitutionPros: High conversion.Cons: Generates

/HCl gas; difficult purification.[1]
Mid-Century Oxidative HalogenationEthyl Lactate +

/Oxidant
Oxidation then ChlorinationPros: Uses cheaper lactate precursor.Cons: Low selectivity; over-chlorination.[1]
Modern (Green) Aerobic OxidationEthyl 3-chlorolactate +

Catalyst
Oxidative DehydrogenationPros: Atom economy; uses

.Cons: Requires specialized Vanadia catalysts.[1]

Part 2: Mechanistic Utility & Visualization[1]

The core value of ethyl 3-chloropyruvate lies in its biselectrophilic nature.[1] It possesses two electrophilic centers:

  • C2 Ketone: Susceptible to nucleophilic attack (e.g., by nitrogen).[1]

  • C3 Carbon (with Cl): Susceptible to

    
     displacement (e.g., by sulfur).[1]
    
Diagram: The Hantzsch Thiazole Synthesis

The following diagram illustrates the condensation of ethyl 3-chloropyruvate with thiourea to form Ethyl 2-aminothiazole-4-carboxylate , a common drug precursor.[1]

HantzschMechanismReactantsReactantsEthyl 3-chloropyruvate+ ThioureaIntermediate1S-Alkylation(SN2 Displacement of Cl)Reactants->Intermediate1S-attack at C3Intermediate2Cyclization(N-Attack on Ketone)Intermediate1->Intermediate2IntramolecularDehydrationDehydration(- H2O)Intermediate2->Dehydration- H2OProductProductEthyl 2-aminothiazole-4-carboxylateDehydration->ProductAromatization

Caption: Step-wise mechanism of Hantzsch synthesis converting ethyl 3-chloropyruvate into a thiazole scaffold.

Part 3: Pharmaceutical Applications[1][2][3][4][5][6][7][8]

Cephalosporin Antibiotics (The "Side Chain" Architect)

Ethyl 3-chloropyruvate is the structural progenitor of the 2-aminothiazol-4-yl moiety found in many

1
  • Drug Targets: Cefixime , Cefdinir , Ceftriaxone .[1]

  • Role: The ester is reacted with thiourea to form the aminothiazole ring. This ring is then coupled to the cephalosporin core (7-ACA derivatives).[1] The thiazole side chain is crucial for the drug's spectrum of activity, particularly against Gram-negative bacteria, by enhancing penetration through the outer membrane porins.

Perkow Reaction & Enzymatic Probes

Beyond drugs, this compound is used to synthesize isotopically labeled phosphoenolpyruvate (PEP) .[1]

  • Mechanism: In the Perkow reaction, trialkyl phosphites react with ethyl 3-chloropyruvate.[1]

  • Utility: This yields vinyl phosphates used to map the stereochemistry of enzymatic phosphoryl transfers in glycolysis research.

Part 4: Experimental Protocol

Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

A self-validating standard operating procedure for converting ethyl 3-chloropyruvate into a thiazole intermediate.[1]

Reagents:

  • Ethyl 3-chloropyruvate (1.0 equiv)[1]

  • Thiourea (1.1 equiv)[1]

  • Ethanol (Absolute, solvent)[1]

  • Sodium Acetate (Buffer/Base)[1]

Methodology:

  • Preparation: Dissolve 1.1 equivalents of thiourea in absolute ethanol (concentration ~0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 1.0 equivalent of ethyl 3-chloropyruvate dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes). The starting ester (

    
    ) should disappear, and a lower 
    
    
    fluorescent spot (thiazole) should appear.[1]
  • Workup: Cool the solution to room temperature. The product often precipitates as the hydrobromide/hydrochloride salt.

  • Neutralization: Pour the mixture into ice water containing sodium acetate (buffered to pH 5–6) to liberate the free base.

  • Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water.[1]

Validation Criteria:

  • Melting Point: 174–176°C (Lit.[1] value for ethyl 2-aminothiazole-4-carboxylate).

  • 1H NMR (DMSO-d6): Singlet at

    
     7.60 ppm (thiazole C5-H); Broad singlet at 
    
    
    7.20 ppm (
    
    
    ).[1]

Part 5: Safety & Stability (Lachrymator Warning)

Hazard Profile:

  • Lachrymator: Ethyl 3-chloropyruvate is a potent tear gas agent.[1] It must be handled in a functioning fume hood.[1]

  • Skin Irritant: Causes severe skin burns and eye damage.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). It is prone to hydrolysis and polymerization if exposed to moisture or heat.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link

  • PubChem. (2025).[1] "Ethyl 3-chloro-2-oxopropionate (Compound Summary)." National Library of Medicine. Link[1]

  • Organic Syntheses. (1998).[1] "Synthesis of Ethyl 2-Aminothiazole-4-carboxylate." Org.[1][2][3] Synth., Coll. Vol. 9, p. 155.[1] Link

  • Patel, K., et al. (2017).[1] "Comparative Study for the Analysis of Cefixime Trihydrate and its Degraded Products." Mod Chem Appl, 5, 214.[1][4] Link

  • Zhang, X., et al. (2014).[1] "Efficient Aerobic Oxidation of Ethyl Lactate to Ethyl Pyruvate over Vanadia Catalysts." Green Chemistry, 16, 372-380.[1] Link

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Thiazole Scaffolds Using Ethyl 3-Chloro-2-Oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.

Introduction: The Thiazole Moiety and the Hantzsch Synthesis

The thiazole ring system is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including natural products and synthetic drugs.[1] Thiazole derivatives exhibit a vast array of biological activities, such as antifungal, anti-inflammatory, anti-HIV, and anticancer properties.[2][3] One of the most fundamental and reliable methods for constructing this valuable scaffold is the Hantzsch thiazole synthesis, first reported in 1887.[4][5] This reaction classically involves the condensation of an α-haloketone with a thioamide.[6][7]

This application note provides a detailed protocol and expert insights into the use of ethyl 3-chloro-2-oxopropanoate, a highly versatile α-halo-β-ketoester, as a key building block in the Hantzsch synthesis. This reagent allows for the direct installation of a carboxylate group at the C4 position of the thiazole ring, yielding valuable intermediates like ethyl 2-aminothiazole-4-carboxylate, which are pivotal for further functionalization in drug discovery programs.[8][9] We will delve into the reaction mechanism, provide a robust step-by-step experimental protocol, discuss optimization strategies, and outline critical safety considerations.

Reaction Mechanism and Guiding Principles

The Hantzsch synthesis is a multi-step process that efficiently assembles the thiazole ring.[10] The reaction between ethyl 3-chloro-2-oxopropanoate and a thioamide (thiourea is used here as a representative example) proceeds through a well-established pathway.[4]

The key mechanistic steps are:

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon bearing the chlorine atom. This SN2 displacement of the chloride ion forms a key acyclic intermediate.[7][10]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl carbon. This step forges the five-membered ring, creating a hydroxythiazoline intermediate.[4][10]

  • Dehydration: The final step is the acid-catalyzed or base-mediated elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring.[1][10]

Understanding this mechanism is crucial for troubleshooting. For instance, a failure to form the product could indicate an issue with the initial nucleophilic attack (e.g., poor quality thioamide) or inefficient dehydration under the chosen reaction conditions.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism reac1 Ethyl 3-chloro-2-oxopropanoate inter1 S-Alkylated Intermediate reac1->inter1 1. Nucleophilic Attack (SN2) reac2 Thiourea reac2->inter1 inter2 Hydroxythiazoline Intermediate inter1->inter2 2. Intramolecular Cyclization prod Ethyl 2-aminothiazole-4-carboxylate inter2->prod 3. Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Core Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol details a reliable procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate, a common and highly useful thiazole derivative. The method is adapted from established literature procedures.[11]

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Recommended PurityNotes
Ethyl 3-chloro-2-oxopropanoate609-15-4C₅H₇ClO₃150.56≥95%Lachrymator, handle in a fume hood.[12]
Thiourea62-56-6CH₄N₂S76.12≥99%-
Ethanol (Absolute)64-17-5C₂H₆O46.07≥99.5%Solvent
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00≥97%For workup
Deionized Water7732-18-5H₂O18.02-For workup
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeFor TLC
Petroleum Ether8032-32-4--ACS GradeFor TLC
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup Combine reactants in ethanol reflux 2. Reflux Heat the mixture for 24h setup->reflux monitor 3. Monitoring Track progress with TLC reflux->monitor cool 4. Cooling & Precipitation Cool to RT, pour into ice water monitor->cool Upon completion basify 5. Basification Adjust pH to 10 with NaOH cool->basify isolate 6. Isolation Filter the precipitate basify->isolate wash 7. Washing Wash with cold water isolate->wash dry 8. Drying Dry the product wash->dry characterize 9. Characterization Obtain MP, NMR, IR dry->characterize

Caption: Figure 2: Experimental Workflow Diagram.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (3 mol equivalent). Add absolute ethanol (100 mL) and stir until the thiourea is mostly dissolved. In a fume hood, carefully add ethyl 3-chloro-2-oxopropanoate (2 mol equivalent) to the mixture.

  • Reflux: Attach a reflux condenser to the flask and place the setup on a magnetic hotplate stirrer. Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11] Prepare a sample by taking a small aliquot from the reaction mixture and dissolving it in ethyl acetate. Use a solvent system of petroleum ether: ethyl acetate (e.g., 1:3 v/v) to develop the plate. The reaction is complete when the starting material spots have been consumed. A typical reaction time is 24 hours.[11]

  • Workup - Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water.

  • Basification: While stirring, slowly add a 2 M solution of sodium hydroxide (NaOH) to the aqueous mixture until the pH reaches approximately 10. This step neutralizes any acid formed and precipitates the free amine product.[11]

  • Isolation: Collect the resulting off-white precipitate by vacuum filtration using a Büchner funnel.[11]

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. For enhanced drying, a vacuum oven at low heat (e.g., 40-50 °C) can be used.

  • Purification (Optional): The precipitated product is often of high purity.[10] If further purification is required, the crude solid can be recrystallized from ethanol.[11]

Process Optimization and Troubleshooting

Optimizing the Hantzsch synthesis is key to maximizing yield and purity. Several parameters can be adjusted.[13]

ParameterConditionEffect & Rationale
Temperature Room Temp vs. RefluxMost Hantzsch syntheses require heating to overcome the activation energy.[14] Running the reaction at room temperature may result in very low or no product formation.[10] Excessive heat can promote side reactions or degradation.[14]
Solvent Ethanol, Methanol, DMFAlcohols like ethanol and methanol are standard and effective solvents.[10] For less reactive substrates, a higher boiling point solvent like DMF may be beneficial, but this can complicate product isolation.
Stoichiometry 1:1 vs. 1.5:1 (Thiourea:Haloketone)Using a slight excess of the thioamide (e.g., 1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is prone to decomposition.[7][11]
Reaction Time 2-24 hoursReaction time is substrate-dependent. Monitoring by TLC is essential to avoid prolonged heating, which can lead to the formation of impurities.[10]
Alternative Energy Microwave IrradiationMicrowave-assisted synthesis can dramatically reduce reaction times from hours to minutes (e.g., 10-30 min at 70-90°C) and often improves yields by providing rapid, uniform heating.[10][14]

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Poor quality of the α-haloketone, which can decompose over time.[10]

    • Solution: Use fresh or properly stored ethyl 3-chloro-2-oxopropanoate. Ensure the purity of the thioamide.

    • Cause: Insufficient heating.[10]

    • Solution: Ensure the reaction reaches and maintains reflux. Monitor the temperature of the heating mantle or oil bath.

  • Formation of Side Products:

    • Cause: Overheating or extended reaction times.

    • Solution: Monitor the reaction closely by TLC and stop the reaction once the limiting reagent is consumed. Optimize the temperature to find a balance between reaction rate and purity.[14]

  • Difficulty in Product Isolation:

    • Cause: The product may have some solubility in the workup mixture.

    • Solution: Ensure the workup solution is sufficiently cold to minimize solubility. If precipitation is poor, consider extracting the aqueous solution with a suitable organic solvent like ethyl acetate after basification.

Safety and Handling Precautions

Working with ethyl 3-chloro-2-oxopropanoate and other reagents in this synthesis requires strict adherence to safety protocols.

ReagentKey HazardsRecommended PPEHandling & Disposal
Ethyl 3-chloro-2-oxopropanoate Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation. Lachrymator.[12]Nitrile gloves, safety goggles with side shields, lab coat. Work exclusively in a certified chemical fume hood.Avoid inhalation of vapors. In case of contact, immediately flush skin or eyes with copious amounts of water.[12] Dispose of as hazardous chemical waste according to institutional guidelines.
Thiourea Suspected of causing genetic defects and cancer.Nitrile gloves, safety goggles, lab coat.Avoid creating dust. Handle as a potential carcinogen. Dispose of as hazardous chemical waste.
Ethanol Flammable liquid and vapor.Standard PPE.Keep away from ignition sources. Use in a well-ventilated area or fume hood.
Sodium Hydroxide Corrosive. Causes severe skin burns and eye damage.Nitrile gloves, safety goggles, lab coat.Handle with care, avoiding contact with skin and eyes. The dissolution and neutralization processes are exothermic.

References

  • Mishra, R., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155048. Available from: [Link]

  • Taha, M., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. Available from: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Available from: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues... (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rami, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2969. Available from: [Link]

  • Mastering Thiazole Synthesis: Key Methods and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 257-268.
  • Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. Available from: [Link]

  • SAFETY DATA SHEET - Ethyl chloroacet
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

Sources

Application Note: Ethyl Chloropyruvate in the Synthesis of Thiazole-Fluoroquinolone Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists in drug discovery, specifically focusing on the structural modification of fluoroquinolones (FQs) to overcome antimicrobial resistance.

Executive Summary

The emergence of multidrug-resistant (MDR) bacteria has necessitated the evolution of the fluoroquinolone (FQ) scaffold beyond the traditional 6-fluoro-4-quinolone-3-carboxylic acid core. Ethyl Chloropyruvate (ECP) serves as a critical C3-synthon in this evolution. It is primarily employed to synthesize thiazole-linked FQ hybrids via the Hantzsch thiazole synthesis. These hybrids exhibit enhanced lipophilicity and dual-mode binding affinity (DNA gyrase and Topoisomerase IV), often restoring potency against MRSA and Pseudomonas aeruginosa strains resistant to Ciprofloxacin.

This guide details the mechanistic basis and experimental protocols for utilizing ECP to append a 4-ethoxycarbonylthiazole moiety to the FQ core, a modification proven to improve pharmacokinetic profiles and broaden the antibacterial spectrum.

Chemical Basis & Mechanism[1][2]

The Strategic Role of Ethyl Chloropyruvate

Ethyl Chloropyruvate (CAS: 609-41-6) is an


-haloketo ester acting as a bis-electrophile. In the context of FQ synthesis, it reacts with nucleophilic thioamide  or thiosemicarbazide  derivatives of the quinolone core.
  • Electrophilic Sites: The C-2 ketone (hard electrophile) and the C-3 alkyl chloride (soft electrophile).

  • Reaction Type: Hantzsch Thiazole Synthesis (Cyclocondensation).

  • Outcome: Formation of a 1,3-thiazole ring attached to the FQ scaffold, typically at the C-3 position (replacing the carboxylic acid) or the C-7 piperazine tail.[1][2][3]

Reaction Mechanism: Hantzsch Cyclization

The formation of the thiazole-FQ hybrid proceeds through a stepwise condensation and alkylation sequence:

  • Nucleophilic Attack: The sulfur atom of the FQ-thioamide/thiosemicarbazide attacks the C-3 carbon of ECP, displacing the chloride ion (S_N2).

  • Imine Formation: The terminal amine of the thioamide attacks the C-2 ketone of the ECP moiety.

  • Dehydration: Loss of a water molecule drives the aromatization, yielding the stable 1,3-thiazole ring.

G cluster_0 Precursors cluster_1 Hantzsch Mechanism FQ FQ-Thiosemicarbazide (Nucleophile) Inter1 S-Alkylation (Thioether Intermediate) FQ->Inter1 Attack at C-3 (Cl) ECP Ethyl Chloropyruvate (Bis-Electrophile) ECP->Inter1 Inter2 Cyclization (Imine Formation) Inter1->Inter2 Intramolecular Attack at C=O Inter3 Dehydration (- H₂O) Inter2->Inter3 Product Thiazolyl-Fluoroquinolone Hybrid Inter3->Product Aromatization

Caption: Mechanistic pathway for the Hantzsch cyclization between a Fluoroquinolone-thiosemicarbazide and Ethyl Chloropyruvate to form the thiazole ring.

Experimental Protocol: Synthesis of C-3 Thiazole-Ciprofloxacin Hybrid

This protocol describes the conversion of Ciprofloxacin (or generic FQ acid) into a 4-ethoxycarbonylthiazol-2-yl hydrazone derivative.

Reagents & Equipment
  • Starting Material: Ciprofloxacin (or Norfloxacin/Levofloxacin) hydrazide.

  • Reagent: Ethyl Chloropyruvate (98%, stored at 2-8°C).

  • Solvent: Absolute Ethanol (EtOH) or N,N-Dimethylformamide (DMF).

  • Catalyst: Glacial Acetic Acid (catalytic amount) or Triethylamine (Et3N) if HCl scavenging is required.

  • Equipment: Reflux condenser, magnetic stirrer, TLC (SiO2, MeOH:CHCl3 1:9).

Step-by-Step Methodology
Stage 1: Preparation of the FQ-Thiosemicarbazide Precursor

Note: If starting from the FQ-Carboxylic Acid, first convert to FQ-Ester, then FQ-Hydrazide using Hydrazine Hydrate.

  • Dissolution: Dissolve 10 mmol of FQ-Hydrazide in 30 mL of ethanol (or dioxane).

  • Addition: Add 11 mmol of an isothiocyanate (e.g., phenyl isothiocyanate) to generate the thiosemicarbazide linkage.

  • Reflux: Heat at reflux for 4–6 hours. Monitor by TLC.[2]

  • Isolation: Cool to room temperature. The thiosemicarbazide intermediate usually precipitates. Filter, wash with cold ethanol, and dry.

Stage 2: Cyclization with Ethyl Chloropyruvate

This is the critical step involving ECP.

  • Setup: In a 100 mL round-bottom flask, suspend 5 mmol of the FQ-Thiosemicarbazide (from Stage 1) in 25 mL of absolute ethanol.

  • Reagent Addition: Add 5.5 mmol (1.1 eq) of Ethyl Chloropyruvate dropwise.

    • Expert Tip: ECP is lachrymatory; handle in a fume hood.

  • Reaction: Reflux the mixture for 6–12 hours.

    • Observation: The suspension typically clears as the reaction proceeds, followed by the precipitation of the thiazole product.

  • Monitoring: Check TLC for the disappearance of the thiosemicarbazide spot.

  • Work-up:

    • Cool the reaction mixture to 0–5°C.

    • If precipitation is not spontaneous, neutralize with 10% NaHCO3 solution to pH 7–8 to induce precipitation of the free base.

    • Filter the solid product.[1][4][5][6]

  • Purification: Recrystallize from DMF/Ethanol or Dioxane.

Data Summary & Yield Expectations
ParameterCondition/ValueNotes
Stoichiometry 1.0 : 1.1 (FQ : ECP)Slight excess of ECP ensures completion.
Temperature 78°C (Ethanol Reflux)Higher temp (DMF, 100°C) reduces time but increases impurities.
Time 6 – 12 HoursDependent on the steric bulk of the FQ C-7 substituent.
Typical Yield 65% – 82%Lower yields often due to incomplete cyclization or hydrolysis of ester.
Appearance Yellow to Pale Orange SolidColor intensity varies with conjugation length.

Troubleshooting & Optimization (Expertise)

Common Failure Modes
  • Incomplete Cyclization: Often observed if the reaction is run at room temperature. The dehydration step requires heat.

    • Solution: Ensure vigorous reflux. If using Ethanol, switch to Propanol for a higher boiling point.

  • Hydrolysis of Ethyl Ester: The ethyl ester group on ECP can hydrolyze to the acid under strongly acidic/basic conditions.

    • Solution: Use anhydrous solvents. Avoid strong mineral bases for neutralization; use mild NaHCO3.

  • Side Reactions (N-Alkylation): ECP can alkylate the piperazine nitrogen (at C-7) if it is not protected or if the stoichiometry is uncontrolled.

    • Solution: If the C-7 amine is secondary, consider Boc-protection before the Hantzsch reaction, or use exactly 1.0 equivalent of ECP.

Structural Validation

The formation of the thiazole ring is confirmed by 1H NMR :

  • Thiazole C-5 Proton: Look for a characteristic singlet signal between δ 7.8 – 8.5 ppm .

  • Ethyl Group: A quartet (~4.3 ppm) and triplet (~1.3 ppm) confirm the retention of the ethoxycarbonyl group from ECP.

Safety & Handling

  • Ethyl Chloropyruvate:

    • Hazards: Causes severe skin burns and eye damage (Category 1B). Lachrymator.

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). It degrades/darkens upon exposure to moisture and light.

  • Fluoroquinolones:

    • Hazards: Potential photosensitizers and neurotoxins at high doses. Handle powders in a biosafety cabinet or fume hood to avoid inhalation.

References

  • Synthesis of Thiazole-Quinolone Hybrids

    • Source: Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antibacterial activity of new 3-thiazoles substituted fluoroquinolones. Journal of Saudi Chemical Society.
    • Link:[Link]

  • Mechanistic Insight (Hantzsch Reaction): Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for Hantzsch Mechanism). Context: Describes the reaction of -haloketones (like ECP) with thioamides.
  • Prulifloxacin & Thiazeto-Quinolones

    • Source: Al-Trawneh, S. A. (2016). Synthesis and Biological Evaluation of New Fluoroquinolone Derivatives. Open Journal of Medicinal Chemistry.
    • Link:[Link]

  • General Reactivity of Ethyl Chloropyruvate

    • Source: PubChem Compound Summary for CID 12041, Ethyl chloropyruv
    • Link:[Link]

Sources

experimental setup for stereoselective reactions with 3-chloropyruvic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-chloropyruvate (1 ) is a highly versatile bifunctional building block containing both an


-keto ester and a 

-alkyl chloride motif. It serves as a critical precursor for the synthesis of chiral glycidates (via Darzens condensation),

-functionalized amino acids, and heterocyclic pharmaceutical intermediates (e.g., thiazoles).

The most high-value transformation of 1 is its stereoselective reduction to ethyl 3-chlorolactate (2) . This chiral alcohol is a gateway intermediate for the synthesis of leukotriene inhibitors, antibiotics, and chiral epoxides.

This guide details two validated protocols for generating high-enantiomeric excess (ee) ethyl 3-chlorolactate:

  • Biocatalytic Reduction: Utilizing Ketoreductases (KREDs) for mild, aqueous-phase synthesis.

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing Ru-TsDPEN catalysts for scalable chemical synthesis.

Substrate Handling & Stability Profile

Compound: Ethyl 3-chloropyruvate (CAS: 33142-21-1) Structure:



Stability Challenges

Ethyl 3-chloropyruvate is significantly more reactive than simple pyruvate esters due to the electron-withdrawing chlorine atom adjacent to the carbonyl.

  • Base Sensitivity: Extremely sensitive to basic conditions. In the presence of alkoxides or hydroxide, it rapidly undergoes Darzens condensation (self-reaction) or degradation/polymerization.

  • Nucleophilic Attack: The

    
    -keto group is highly electrophilic; the 
    
    
    
    -carbon is susceptible to nucleophilic substitution.
  • Perkow Reaction Risk: Reacts violently with phosphites (e.g., during certain workups or parallel synthesis steps involving phosphorus reagents).

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Hygroscopic. Must be stored under Argon or Nitrogen.

  • Container: Amber glass to prevent photochemical degradation.

Protocol A: Biocatalytic Asymmetric Reduction (Enzymatic)

Objective: Synthesis of Ethyl (R)- or (S)-3-chlorolactate (>99% ee) using Ketoreductases (KREDs). Mechanism: NADPH-dependent hydride transfer.

Rationale

Biocatalysis is preferred for this substrate because it operates at neutral pH (6.5–7.0), mitigating the risk of base-mediated degradation. KREDs offer superior enantioselectivity compared to wild-type Baker's Yeast.

Workflow Diagram

Biocatalysis_Workflow Start Substrate Preparation (Ethyl 3-chloropyruvate in DMSO) Screen Enzyme Screening (96-well plate: 24 KREDs) Start->Screen Buffer Buffer Prep (KPi pH 7.0 + NADP+ + GDH) Buffer->Screen Selection Hit Selection (>95% Conversion, >99% ee) Screen->Selection HPLC Analysis ScaleUp Preparative Scale (10g) (pH Stat Titration) Selection->ScaleUp Process Optimization Workup Extraction (MTBE) & Drying ScaleUp->Workup

Figure 1: Workflow for identifying and scaling up the enzymatic reduction of ethyl 3-chloropyruvate.

Experimental Procedure (Preparative Scale - 10g)

Materials:

  • Substrate: Ethyl 3-chloropyruvate (10.0 g, 66.4 mmol)

  • Enzyme: Commercial KRED (e.g., Codexis KRED-P1 series or equivalent) - 200 mg

  • Cofactor Recycling: Glucose Dehydrogenase (GDH, 100 mg) + NADP+ (50 mg) + Glucose (14.0 g, 1.2 eq)

  • Buffer: 0.1 M Potassium Phosphate (KPi), pH 7.0, containing 1 mM MgSO4.

Step-by-Step:

  • Buffer Setup: In a 500 mL reactor equipped with an overhead stirrer and pH probe, add 200 mL of KPi buffer.

  • Cofactor Addition: Add Glucose, NADP+, and GDH. Stir gently until dissolved.

  • Enzyme Addition: Add the selected KRED powder. Stir for 10 mins to ensure hydration.

  • Substrate Addition: Dissolve Ethyl 3-chloropyruvate in DMSO (10 mL). Add this solution dropwise to the reactor over 30 minutes.

    • Critical Control: The substrate is acidic upon hydrolysis; use a pH-stat to maintain pH at 7.0 using 1M NaOH (add very slowly to avoid local high pH pockets which destroy the substrate).

  • Reaction: Stir at 30°C for 12–24 hours. Monitor consumption by TLC or HPLC.

  • Workup:

    • Add Celite (5 g) and filter to remove enzyme debris.

    • Extract the filtrate with MTBE (3 x 100 mL). Ethyl acetate is also suitable but extracts more water.

    • Wash combined organics with brine, dry over Na2SO4, and concentrate

    • Note: The product is a high-boiling oil. Purification via vacuum distillation is possible but risky (polymerization). Flash chromatography (Hexane/EtOAc) is preferred.

Protocol B: Asymmetric Transfer Hydrogenation (Chemical)

Objective: Synthesis of Ethyl (S)-3-chlorolactate using Ru-TsDPEN catalyst. Mechanism: Metal-ligand bifunctional catalysis (Noyori Transfer Hydrogenation).

Rationale

Chemical catalysis is preferred when enzyme cost is prohibitive or when the substrate concentration must be very high (>100 g/L). The Ru-TsDPEN system is robust for


-keto esters.
Reaction Scheme Diagram

ATH_Mechanism Substrate Ethyl 3-chloropyruvate (Cl-CH2-CO-COOEt) TS Transition State (Ru-H Hydride Transfer) Substrate->TS Catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%) Catalyst->TS H_Source HCOOH / Et3N (5:2 Azeotrope) H_Source->TS Product Ethyl (S)-3-chlorolactate (>95% ee) TS->Product

Figure 2: Asymmetric Transfer Hydrogenation pathway using Ru-Noyori catalyst.

Experimental Procedure

Materials:

  • Substrate: Ethyl 3-chloropyruvate (5.0 g, 33.2 mmol)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (10.5 mg, 0.05 mol%)

  • Hydrogen Source: Formic acid/Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or DMF (degassed).

Step-by-Step:

  • Inerting: Flame-dry a 100 mL Schlenk flask and cool under Argon flow.

  • Catalyst Prep: Add the Ru-catalyst to the flask.

  • Solvent/Substrate: Add degassed DCM (25 mL) followed by Ethyl 3-chloropyruvate (5.0 g).

  • H-Source Addition: Cool the mixture to 0°C. Add the HCOOH/Et3N complex (1.5 eq, approx 4 mL) dropwise via syringe.

    • Caution: Exothermic reaction. CO2 gas evolution may occur.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 16 hours.

    • Monitoring: Check conversion by GC.[1]

  • Quench: Add water (20 mL) to separate the phases.

  • Purification:

    • Wash the organic layer with saturated NaHCO3 (carefully!) to remove excess formic acid.

    • Wash with brine, dry over MgSO4.[2]

    • Concentrate to yield the crude chiral alcohol.

Analytical Methods

To validate the stereoselectivity, chiral chromatography is required.

Table 1: Analytical Parameters

ParameterMethod Details
Technique Chiral GC (Gas Chromatography)
Column Chirasil-DEX CB or Cyclodex-B (25m x 0.25mm)
Conditions Injector: 250°C; Detector (FID): 275°C. Oven: 90°C (isothermal).
Retention Times (S)-Enantiomer: ~12.5 min (R)-Enantiomer: ~13.8 min
Derivatization Not usually required, but trifluoroacetylation can improve peak shape if tailing occurs.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Enzymatic) pH drift / Enzyme inhibitionUse stronger buffer (0.2 M) or continuous pH-stat titration. Ensure substrate is added slowly to prevent inhibition.
Low ee (Chemical) Temperature too highLower reaction temperature to -10°C or 0°C. Reaction will be slower but more selective.
By-product: Epoxide Basic conditionsEnsure pH < 7.5. In chemical reduction, avoid excess Et3N; maintain slight formic acid excess.
Substrate Decomposition Moisture / Old substrateDistill substrate prior to use if it appears dark/viscous. Store under Argon.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Križková, P. M., Roller, A., & Hammerschmidt, F. (2017).[3] Chemical Synthesis of (RP)- and (SP)-[16O,17O,18O]Phosphoenol Pyruvate. The Journal of Organic Chemistry, 82(19), 10310–10318. (Discusses stability and Perkow reactivity of ethyl 3-chloropyruvate). Link

  • Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. Journal of Industrial Microbiology and Biotechnology, 25, 206-210. (General protocols for keto-ester reduction). Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition, 43(7), 788-824. Link

Sources

Application Note: Ethyl 3-Chloro-2-Oxopropanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Heterocyclic Construction: From Hantzsch Thiazoles to Cephalosporin Antibiotics

Abstract Ethyl 3-chloro-2-oxopropanoate (Ethyl chloropyruvate) is a bifunctional electrophile critical to modern medicinal chemistry. Its unique structure—featuring an


-haloketone adjacent to an ester—makes it a linchpin in the synthesis of 2-aminothiazoles, a pharmacophore found in fourth-generation cephalosporins (e.g., Cefotaxime, Cefepime) and adrenergic agonists (e.g., Mirabegron). This guide details the strategic application of this precursor, focusing on the Hantzsch thiazole synthesis, downstream functionalization for 

-lactam antibiotics, and divergent pathways for quinoxaline and pyrazole construction.
Introduction: The Chemical Advantage

Ethyl 3-chloro-2-oxopropanoate (CAS 6065-87-8) offers a "dual-electrophile" advantage. The C2 ketone is activated by the adjacent electron-withdrawing ester and chlorine, making it highly susceptible to nucleophilic attack.

  • Site A (C3-Chlorine): Prime target for

    
     displacement by soft nucleophiles (sulfur in thioamides/thioureas).
    
  • Site B (C2-Ketone): Facilitates condensation/cyclodehydration.

  • Site C (Ester): A handle for further diversification (hydrolysis to acid, amidation).

This reactivity profile allows for the rapid assembly of 5- and 6-membered heterocycles under mild conditions, often in a single pot.

Core Application: The Cefotaxime Side-Chain Protocol

The most commercially significant application of ethyl chloropyruvate is the synthesis of the 2-aminothiazole side chain used in broad-spectrum cephalosporins.

Phase 1: Hantzsch Thiazole Cyclization

This protocol synthesizes Ethyl 2-aminothiazole-4-carboxylate , the universal scaffold for this drug class.

Reagents:

  • Ethyl 3-chloro-2-oxopropanoate (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 10 volumes)

  • Sodium bicarbonate (saturated aq. solution)

Step-by-Step Protocol:

  • Preparation: Dissolve thiourea (1.1 equiv) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl 3-chloro-2-oxopropanoate (1.0 equiv) dropwise at room temperature. Note: The reaction is exothermic; control addition rate to prevent solvent boil-over.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor consumption of the 
    
    
    
    -haloketone by TLC (Hexane:EtOAc 3:1).
  • Precipitation (The HBr Salt): Upon cooling to

    
    C, the hydrobromide/hydrochloride salt of the thiazole often crystallizes. Filter this solid.[1]
    
  • Neutralization (Critical): Suspend the salt in water and slowly add saturated

    
     until pH 
    
    
    
    8. The free base, ethyl 2-aminothiazole-4-carboxylate , will precipitate as an off-white solid.
  • Purification: Recrystallize from hot ethanol to remove trace sulfur impurities.

    • Target Yield: 85–95%

    • Melting Point: 172–174^\circ C (Lit.)

Phase 2: Functionalization to Cefotaxime Intermediate

To reach the active pharmaceutical ingredient (API), the thiazole ester must be oximated and hydrolyzed.

  • Oximation: Reaction of the thiazole ester with O-methylhydroxylamine hydrochloride yields the (Z)-methoxyimino derivative.

    • Optimization Insight: Industrial routes often reverse this: Oximation of ethyl chloropyruvate first (using sodium nitrite/acetic acid) followed by cyclization with thiourea avoids isomer separation later, favoring the active syn (Z) isomer.

  • Hydrolysis: Saponification of the ester yields (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid .

  • Activation: The acid is converted to an active thioester (e.g., MAEM) or acid chloride for coupling with the 7-ACA

    
    -lactam core.
    
Divergent Applications: Quinoxalines and Pyrazoles
Protocol A: Quinoxaline Synthesis (The "Hinsberg" Variation)

Ethyl chloropyruvate reacts with 1,2-diamines to form quinoxalines, valuable as kinase inhibitors.

  • Reactants: o-Phenylenediamine + Ethyl 3-chloro-2-oxopropanoate.

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Mechanism: Initial condensation of one amine with the ketone, followed by displacement of the chlorine (or cyclization onto the ester depending on specific conditions/substituents) to form 3-substituted quinoxalin-2-ones.

Protocol B: Pyrazole Synthesis
  • Reactants: Hydrazine hydrate + Ethyl 3-chloro-2-oxopropanoate.

  • Outcome: Formation of pyrazole-3-carboxylates.

  • Note: Control of pH is vital to prevent polymerization.

Safety & Handling Guidelines

Hazard Class: Corrosive (Skin/Eye), Acute Toxicity (Oral/Dermal), Lachrymator.

  • Lachrymator Control: This compound is a potent tear agent. Always handle in a functioning fume hood.

  • Neutralization of Spills: Do not wipe with paper towels (fire risk if oxidant present). Cover spills with a mixture of sodium carbonate and clay cat litter. Neutralize with dilute aqueous ammonia to decompose the

    
    -haloketone.
    
  • Storage: Store at 2–8^\circ C under Argon/Nitrogen. The compound hydrolyzes and darkens (polymerizes) upon exposure to moisture and light.

Visualized Workflows
Figure 1: Reactivity & Cefotaxime Synthesis Pathway

G cluster_0 Alternative Industrial Route Start Ethyl 3-chloro-2-oxopropanoate (Precursor) Thiazole Ethyl 2-aminothiazole- 4-carboxylate Start->Thiazole Hantzsch Cyclization (Reflux EtOH) Thiourea Thiourea Thiourea->Thiazole Oxime (Z)-Methoxyimino Derivative Thiazole->Oxime O-methylhydroxylamine (Oximation) Acid Active Side-Chain Acid Oxime->Acid Hydrolysis (NaOH) Cefotaxime Cefotaxime (API) Acid->Cefotaxime Coupling with 7-ACA Core Alt_Start Ethyl Chloropyruvate Alt_Oxime 4-chloro-2-methoxyimino- acetoacetate Alt_Start->Alt_Oxime 1. NaNO2 2. Me2SO4 Alt_Oxime->Oxime Thiourea Cyclization

Caption: Synthesis of Cefotaxime side-chain showing standard and industrial optimization routes.

Figure 2: Divergent Heterocyclic Synthesis

H Center Ethyl 3-chloro- 2-oxopropanoate Thiazole Aminothiazoles (Antibiotics) Center->Thiazole + Thioamides (Hantzsch) Quinoxaline Quinoxalinones (Kinase Inhibitors) Center->Quinoxaline + 1,2-Diamines (Condensation) Pyrazole Pyrazoles (Anti-inflammatories) Center->Pyrazole + Hydrazines (Cyclization)

Caption: Divergent synthesis capabilities of the ethyl chloropyruvate scaffold.

References
  • Hantzsch Thiazole Synthesis Mechanism & Protocol: BenchChem Application Notes. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives."

  • Cefotaxime Side Chain Synthesis: PrepChem. "Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate."

  • Quinoxaline Synthesis via o-Phenylenediamine: Journal of Chemical Research. "One-pot and efficient protocol for synthesis of quinoxaline derivatives."

  • Safety Data & Handling: Apollo Scientific. "Safety Data Sheet: Ethyl 2-chloro-3-oxopropanoate."

  • Industrial Optimization (Patent): Google Patents. "Process for the production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters (US4503234A)."

Sources

Technical Synthesis Guide: Heterocycle Construction via Ethyl 3-Chloro-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of Ethyl 3-chloro-2-oxopropanoate (Ethyl chloropyruvate) in heterocyclic synthesis. It is designed for researchers requiring high-purity intermediates for medicinal chemistry and drug discovery.[1]

Introduction: The C3 Electrophilic Synthon

Ethyl 3-chloro-2-oxopropanoate is a versatile 1,2,3-tri-electrophile (if considering the ester) that serves as a linchpin in the synthesis of nitrogen- and sulfur-containing heterocycles. Its unique structure offers three distinct reactive sites, allowing for regioselective cyclizations:

  • C3 (Chloromethyl): Susceptible to

    
     displacement by soft nucleophiles (S, N).
    
  • C2 (Ketone): Highly electrophilic due to adjacent electron-withdrawing groups; prime site for Schiff base formation.

  • C1 (Ester): Enables cyclization via acylation or hydrolysis to the acid.

This guide focuses on three core scaffolds: Thiazoles (Hantzsch), Quinoxalinones (Condensation), and Imidazo[1,2-a]pyridines (Bridgehead fusion).

Reactivity Visualization

ReactivityMap Reagent Ethyl 3-chloro-2-oxopropanoate (Cl-CH2-CO-COOEt) C3 C3: Chloromethyl (SN2 Attack) Reagent->C3 C2 C2: Ketone (Imine Formation) Reagent->C2 C1 C1: Ester (Acylation/Cyclization) Reagent->C1 Thiazole Thiazoles (vs. Thioamides) C3->Thiazole Primary Attack Fused Imidazo-fused Systems (vs. 2-Aminopyridines) C3->Fused Alkylation Quinoxaline Quinoxalinones (vs. Diamines) C2->Quinoxaline Primary Attack

Figure 1: Electrophilic sites of Ethyl 3-chloro-2-oxopropanoate and their role in heterocycle formation.

Protocol A: Hantzsch Thiazole Synthesis

The reaction with thioureas or thioamides is the most robust application of this reagent, yielding 2-amino-4-carboxythiazole derivatives—privileged scaffolds in kinase inhibitors.

Mechanism

The sulfur atom acts as a soft nucleophile, attacking the C3-chlorine (


). The resulting intermediate undergoes rapid intramolecular condensation between the amidine nitrogen and the C2-ketone, followed by dehydration.
Experimental Protocol

Target: Ethyl 2-aminothiazole-4-carboxylate Scale: 10 mmol

  • Preparation:

    • Dissolve Thiourea (0.76 g, 10.0 mmol) in Absolute Ethanol (15 mL) in a 50 mL round-bottom flask.

    • Ensure complete dissolution (sonicate if necessary).

  • Addition:

    • Add Ethyl 3-chloro-2-oxopropanoate (1.50 g, 10.0 mmol) dropwise over 5 minutes at room temperature.

    • Observation: The reaction is exothermic; the solution may turn yellow.

  • Reflux:

    • Equip with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours .

    • Monitor via TLC (Hexane:EtOAc 1:1). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • A precipitate (hydrochloride salt) may form.

    • Neutralize by pouring the mixture into saturated aqueous

      
        (50 mL). Stir for 15 minutes.
      
    • The free base will precipitate as a solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Dry in a vacuum oven at 45°C.

Yield Expectations: 85–95% Characterization: ^1H NMR (DMSO-


) typically shows the thiazole C5-H singlet around 

7.5 ppm and the amino protons (

) as a broad singlet.

HantzschMechanism Start Reagents: Thiourea + Ethyl Chloropyruvate Step1 S-Alkylation (SN2) Displacement of Cl Start->Step1 Intermed S-Alkyl Thiouronium Intermediate Step1->Intermed Step2 Cyclization N-attack on C=O Intermed->Step2 Step3 Dehydration (-H2O) Aromatization Step2->Step3 Product Ethyl 2-aminothiazole-4-carboxylate Step3->Product

Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.

Protocol B: Quinoxaline Scaffold Construction

Reaction with 1,2-diaminobenzene (o-phenylenediamine) yields 3-(chloromethyl)quinoxalin-2(1H)-one . This intermediate is highly valuable because the chloromethyl group remains intact, serving as a handle for further functionalization (e.g., nucleophilic substitution with amines).

Experimental Protocol

Target: 3-(Chloromethyl)quinoxalin-2(1H)-one Scale: 5 mmol

  • Reagent Mixing:

    • In a 50 mL flask, dissolve o-Phenylenediamine (0.54 g, 5.0 mmol) in Methanol (10 mL).

  • Controlled Addition:

    • Add Ethyl 3-chloro-2-oxopropanoate (0.75 g, 5.0 mmol) diluted in Methanol (2 mL) dropwise at 0°C (ice bath).

    • Note: Low temperature favors the condensation at the ketone/ester over the displacement of the alkyl chloride.

  • Reaction:

    • Allow to warm to room temperature and stir for 30 minutes.

    • The product often precipitates directly from the methanolic solution.

  • Isolation:

    • Filter the precipitate.

    • Wash with cold methanol.

    • Recrystallize from Ethanol/DMF if purification is needed.

Data Summary:

ParameterValueNotes
Solvent Methanol or EthanolProtic solvents promote proton transfer required for cyclization.
Temperature 0°C

RT
Higher temps may degrade the -CH2Cl moiety.
Key Signal

(NMR)
Singlet approx

4.8 ppm.
Yield 70-80%High purity usually obtained without column chromatography.

Protocol C: Imidazo[1,2-a]pyridine Synthesis

This "one-pot" condensation with 2-aminopyridine creates a fused bicyclic system. The reaction creates the bridgehead nitrogen and functionalizes the 2-position with an ester.

Experimental Protocol

Target: Ethyl imidazo[1,2-a]pyridine-2-carboxylate

  • Procedure:

    • Combine 2-Aminopyridine (1.0 eq) and Ethyl 3-chloro-2-oxopropanoate (1.1 eq) in Ethanol .

    • Heat to reflux for 4–6 hours.

    • Concentrate solvent in vacuo.

    • Dissolve residue in water, neutralize with

      
      , and extract with Ethyl Acetate.
      
    • Purify via recrystallization (EtOH) or flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Thiazole) Hydrolysis of esterEnsure reagents are dry; avoid excess water in solvent. Use absolute ethanol.
Dark/Tarry Product Polymerization or OxidationConduct reaction under Nitrogen atmosphere. Add reagent at 0°C initially.
Lachrymatory Effect Vapor leakageCRITICAL: Use bleach trap for waste. Clean glassware in hood with dilute NaOH before removal.
Incomplete Cyclization Low temperatureEnsure vigorous reflux for specified time. Check LCMS for intermediate (open chain).

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Link

  • Quinoxaline Derivatives: BenchChem Application Notes. "Synthesis of Quinoxalines." Link

  • Reagent Profile: PubChem. "Ethyl 3-chloro-2-oxopropanoate."[2] Link

  • General Heterocycle Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard Reference).
  • Imidazo[1,2-a]pyridine Synthesis: RSC Advances. "Synthesis of imidazo[1,2-a]pyridines." Link

Sources

Knoevenagel condensation protocol with ethyl 2-chloro-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Ethyl 2-chloro-3-oxopropanoate (CAS: 33142-21-1), also known as ethyl


-chloro-

-formylacetate, is a highly reactive C3 building block distinct from its homolog, ethyl 4-chloroacetoacetate. While often conflated in literature due to similar nomenclature, their reactivity profiles differ fundamentally:
  • Ethyl 4-chloroacetoacetate: Primarily acts as a nucleophile in Knoevenagel condensations to form chloroacetylated acrylates.

  • Ethyl 2-chloro-3-oxopropanoate: Acts as a bifunctional electrophile (aldehyde +

    
    -halo ester). Its primary "condensation" application in drug discovery is the Hantzsch-type Cyclocondensation  with thioamides or amidines to synthesize 2,5-disubstituted thiazoles and pyrimidines.
    

This guide details the protocol for utilizing this reagent in cyclocondensations (the dominant application) and clarifies the mechanistic distinction for Knoevenagel-type reactivity.

Mechanistic Insight: The Bifunctional Electrophile

Unlike standard


-keto esters, ethyl 2-chloro-3-oxopropanoate exists in equilibrium with its enol form. Its reactivity is driven by the highly electrophilic formyl group (C3) and the leaving group capability of the chlorine at the 

-position (C2).

Mechanism: Hantzsch Thiazole Synthesis The reaction proceeds via a cascade condensation:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon (formyl/enol), displacing the oxygen or condensing to an intermediate.
    
  • Cyclization: The nitrogen atom attacks the

    
    -carbon, displacing the chlorine atom.
    
  • Dehydration/Aromatization: Loss of water drives the formation of the stable aromatic thiazole ring.

G cluster_legend Reaction Phase Reagent Ethyl 2-chloro-3-oxopropanoate (Electrophile) Inter1 Thioimidate Intermediate Reagent->Inter1 S-Attack at C3 (Formyl) Thioamide Thioamide/Thiourea (Nucleophile) Thioamide->Inter1 Cyclization Intramolecular Displacement of Cl Inter1->Cyclization N-Attack at C2 Product Ethyl 2-Substituted- thiazole-5-carboxylate Cyclization->Product - HCl, - H2O

Figure 1: Mechanistic pathway for the Hantzsch condensation of ethyl 2-chloro-3-oxopropanoate.

Experimental Protocols

Protocol A: Preparation of the Reagent (In Situ)

Note: Ethyl 2-chloro-3-oxopropanoate is unstable and often prepared fresh via Formylation of Ethyl Chloroacetate.

Reagents:

  • Ethyl chloroacetate (1.0 equiv)

  • Ethyl formate (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Solvent: Diisopropyl ether (DIPE) or Toluene (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

  • Base Suspension: Suspend KOtBu (1.1 equiv) in anhydrous DIPE at 0°C.

  • Addition: Mix ethyl chloroacetate (1.0 equiv) and ethyl formate (1.2 equiv). Add this mixture dropwise to the base suspension over 30–60 minutes, maintaining temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–24 hours. The mixture will thicken as the enolate salt forms.

  • Quench: Carefully acidify with cold 1M H₂SO₄ or HCl to pH ~5–6.

  • Isolation: Extract with diethyl ether or ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: Use immediately or store at -20°C (decomposes slowly).

Protocol B: Hantzsch Condensation (Synthesis of Thiazoles)

Target Application: Synthesis of Ethyl 2-methylthiazole-5-carboxylate or analogs.

Reagents:

  • Ethyl 2-chloro-3-oxopropanoate (Crude from Protocol A, 1.0 equiv)

  • Thioacetamide (or substituted Thioamide/Thiourea) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Base (Optional): NaHCO₃ or Triethylamine (if using hydrochloride salts of thioureas)

Step-by-Step Methodology:

  • Dissolution: Dissolve the thioamide (1.1 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add ethyl 2-chloro-3-oxopropanoate (1.0 equiv) dropwise at RT.

    • Observation: An exothermic reaction may occur; cooling to 0°C is recommended for large scales.[1]

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor by TLC (usually Hexane:EtOAc 4:1).

    • Checkpoint: The disappearance of the starting material spot and the appearance of a UV-active, lower polarity spot indicates conversion.

  • Workup:

    • Cool to RT.

    • Remove solvent under reduced pressure.[2][3]

    • Neutralize the residue with saturated aqueous NaHCO₃ (to remove HCl generated).

    • Extract with Ethyl Acetate (3x).[4]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Data Summary Table: Typical Yields

Reactant (Nucleophile) Solvent Temp/Time Product Yield (%)
Thioacetamide EtOH Reflux / 2h Ethyl 2-methylthiazole-5-carboxylate 75-85%
Thiourea EtOH Reflux / 3h Ethyl 2-aminothiazole-5-carboxylate 80-92%

| Selenoacetamide | MeCN | Reflux / 6h | Ethyl 2-methylselenazole-5-carboxylate | 65-75% |

Critical Clarification: The "Knoevenagel" Context

Researchers often search for "Knoevenagel condensation" with this reagent.[5] It is critical to distinguish between two scenarios:

Scenario 1: The User Intends to Synthesize Chloroacetyl Acrylates

  • Reagent Needed: Ethyl 4-chloro -3-oxobutanoate (Ethyl 4-chloroacetoacetate).[5]

  • Reaction: Condensation with Ar-CHO at the C2 position.

  • Protocol: Use Morpholine/Acetic acid in Benzene or Ionic Liquids (See Ref [4]). Do not use the 2-chloro-3-oxopropanoate for this; it will not yield the desired chloroacetyl acrylate.

Scenario 2: Knoevenagel of Ethyl 2-chloro-3-oxopropanoate

  • Reactivity: The C2 proton is acidic, but the C3 formyl group is highly reactive.

  • Application: Reaction with Active Methylenes (e.g., Malononitrile).

    • Reaction:

      
       (via Aldehyde condensation).
      
  • Application: Reaction with Aromatic Aldehydes .[5][6]

    • Feasibility:[5] Low. The steric bulk of the Cl and the instability of the formyl group typically lead to decomposition or self-condensation (polymerization) rather than clean Knoevenagel products. Hantzsch condensation is the preferred pathway.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in reagents; Enolate decomposition.Ensure strictly anhydrous conditions. Keep temperature <10°C during addition.
Polymerization Reaction temperature too high; Acid trace.Add a stabilizer (e.g., trace hydroquinone) if storing. Use immediately.
Dechlorination Reduction by thiols or prolonged heating.Avoid excess heating time. Ensure stoichiometry of thioamide is precise.
Wrong Product Confusion with 4-chloro isomer.Verify CAS 33142-21-1 via NMR (Signal at

9-10 ppm for CHO).

References

  • EvitaChem. Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1) Product Information.[5]Link

  • Organic Syntheses. Synthesis of Ethyl 3,3-diethoxypropanoate (Precursor chemistry). Org.[2][1][5][6][7][8] Synth. 1986, 64, 138. Link

  • MDPI. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles. (Discusses reaction with selenoacetamide). Link

  • RSC Advances. Enhanced Ratiometric Fluorescent Indicators for Magnesium Based on Azoles... Synthesis of ethyl-2-methylselenazole-5-carboxylate. (Detailed Protocol for Hantzsch condensation). Link

  • SciELO. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate. (Clarification of the 4-chloro isomer reactivity). Link

Sources

Technical Guide: Nucleophilic Substitution Architectures of Ethyl Chloropyruvate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the nucleophilic substitution chemistry of Ethyl Chloropyruvate (ECP) , a versatile


-haloketone scaffold used extensively in the synthesis of heterocyclic pharmacophores.

Executive Summary & Reactivity Profile

Ethyl 3-chloropyruvate (ECP) is a trifunctional electrophile possessing three distinct reactive centers: the


-halo carbon , the ketone carbonyl , and the ester carbonyl . While it is technically an 

-keto ester, its reactivity is dominated by the enhanced electrophilicity of the methylene group (

) due to the adjacent electron-withdrawing ketone.
The "Electrophilic Trident"
  • Site A (Primary Target): The

    
     bond. Susceptible to 
    
    
    
    attack by soft nucleophiles (S, N,
    
    
    ).
  • Site B (Secondary Target): The Ketone Carbonyl. Prone to condensation (Schiff base formation) or nucleophilic addition.

  • Site C (Tertiary Target): The Ester Carbonyl. Susceptible to hydrolysis or transesterification, usually slower than A or B under controlled conditions.

Strategic Utility: ECP is the "linchpin" reagent for the Hantzsch Thiazole Synthesis , enabling the rapid construction of 2,4-disubstituted thiazoles—a privileged scaffold in kinase inhibitors and antibiotics.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The most critical application of ECP involves its reaction with thioamides (or thioureas). This is not a simple substitution; it is a cascade sequence involving intermolecular


 substitution followed by intramolecular condensation.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of ECP, displacing chloride (
    
    
    
    ).
  • Intermediate Formation: An

    
    -thioiminium intermediate is formed.
    
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl (5-endo-trig cyclization).

  • Dehydration: Loss of water aromatizes the system to form the thiazole ring.[1]

Pathway Visualization (DOT)

HantzschMechanism Reactants Ethyl Chloropyruvate + Thioamide TS1 Transition State (S-attack) Reactants->TS1 SN2 Inter1 S-Alkylated Intermediate TS1->Inter1 -Cl⁻ Cyclization Intramolecular N-Attack Inter1->Cyclization Tautomerization Inter2 Hydroxythiazoline Cyclization->Inter2 Ring Closure Product Ethyl Thiazole-4-carboxylate (Aromatic) Inter2->Product -H₂O (Dehydration)

Caption: Mechanistic cascade of the Hantzsch synthesis transforming ECP into a thiazole scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate (Hantzsch Method)

Application: Creation of antibiotic precursors and kinase inhibitor scaffolds. Rationale: Thiourea is used as the dinucleophile. The reaction is spontaneous in polar protic solvents due to the high reactivity of the


-haloketone.
Materials
  • Ethyl 3-chloropyruvate (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 volumes)

  • Sodium bicarbonate (

    
    , sat. aq.)
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 eq) in Ethanol .

  • Addition: Add Ethyl 3-chloropyruvate (1.0 eq) dropwise at room temperature. Note: The reaction is exothermic; cooling to 0°C may be required for large scales (>10g).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours . Monitor by TLC (EtOAc:Hexanes 1:1) for the disappearance of ECP.

  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide/hydrochloride salt) may form.[1]

  • Neutralization: Pour the mixture into ice-cold saturated

    
      solution (pH ~8). The free base thiazole will precipitate as a solid.
    
  • Isolation: Filter the solid via a Buchner funnel. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Purification: Recrystallize from Ethanol/Water or dry under vacuum.

Expected Yield: 85–95% Key Observation: The product should appear as a white to pale yellow crystalline solid.

Protocol B: Nucleophilic Substitution with Sodium Azide ( )

Application: Synthesis of Ethyl 3-azidopyruvate, a precursor for "Click" chemistry (triazole synthesis) or reduction to


-amino acids.
Safety Critical:  Organic azides can be explosive. Maintain low temperatures and never concentrate to dryness if the C/N ratio is low (though this specific intermediate is generally handled in solution).
Materials
  • Ethyl 3-chloropyruvate (1.0 eq)

  • Sodium Azide (

    
    , 1.2 eq)
    
  • Acetone/Water (3:1 ratio)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Solvation: Dissolve

    
     (1.2 eq)  in water. Dilute with Acetone (3 parts Acetone to 1 part Water).
    
  • Controlled Addition: Cool the solution to 0°C in an ice bath. Add Ethyl 3-chloropyruvate (1.0 eq) dropwise over 20 minutes. Do not allow the temperature to rise above 10°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup: Dilute with water and extract with DCM (

    
    ) .
    
  • Washing: Wash the organic layer with brine, dry over anhydrous

    
    .
    
  • Concentration: Carefully concentrate the solvent under reduced pressure at <30°C . Do not heat.

  • Storage: Use immediately for the subsequent "Click" reaction or reduction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of esterEnsure reagents are dry; avoid prolonged heating with strong aqueous bases.
Dark/Tarred Product Polymerization of ECPECP is unstable. Distill fresh if the starting material is dark. Store ECP at 4°C under Argon.
Lachrymatory Effect Vapor releaseCRITICAL: ECP is a potent lachrymator. Neutralize glassware with dilute ammonia in the hood before removal.
Incomplete Reaction Steric hindranceIf using substituted thioureas, increase reflux time or switch to microwave irradiation (100°C, 15 min).

Safety & Handling (Lachrymator Warning)

Ethyl Chloropyruvate is a severe irritant and lachrymator (tear gas agent).[2]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood .

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Spill Management: Cover spills with weak ammonia solution or sodium carbonate to neutralize the chloroketone functionality before wiping.

  • Waste: Segregate halogenated waste. Do not mix with strong oxidizers.

References

  • Nucleophilic Substitution Mechanisms (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) 
    Chemistry LibreTexts. "4.4: Nucleophilic substitution and elimination reactions."
    [Link]
    
  • Thiazole Synthesis Overview Organic Chemistry Portal. "Synthesis of Thiazoles." [Link]

Sources

use of ethyl 3-chloro-2-oxopropanoate in asymmetric transfer hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the Asymmetric Transfer Hydrogenation (ATH) of ethyl 3-chloro-2-oxopropanoate (also known as ethyl 3-chloropyruvate) to synthesize ethyl (S)-3-chloro-2-hydroxypropanoate .

This transformation is a critical entry point for the synthesis of chiral glycidates and


-adrenergic blockers . The protocol leverages the Noyori-Ikariya  class of catalysts, specifically the Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand, which offers superior chemoselectivity for the ketone over the labile alkyl chloride and ester functionalities.

Introduction & Strategic Significance

Ethyl 3-chloro-2-oxopropanoate (1 ) is a densely functionalized


-keto ester. Its reduction yields ethyl 3-chloro-2-hydroxypropanoate (2) , a "chiral pool" equivalent used to synthesize:
  • Chiral Glycidates: Via base-mediated intramolecular displacement of the chloride (Darzens-like closure).

  • 
    -Blockers:  The chlorohydrin motif allows for nucleophilic opening by amines.
    
  • Carnitine Analogs: Via substitution of the chloride.

Challenge: The substrate contains a labile


-chloro group susceptible to elimination (to form acrylates) or reductive dechlorination. Furthermore, the 

-keto ester moiety is prone to hydration and hemiacetal formation. Solution: Ruthenium-catalyzed ATH using formic acid/triethylamine as the hydrogen donor. This system operates under mildly acidic/buffered conditions (pH 5–6), preventing the base-mediated decomposition of the substrate while ensuring high enantioselectivity.

Mechanistic Insight & Catalyst Selection

The Catalyst System

The gold standard for this transformation is the RuCl(p-cymene)[(S,S)-TsDPEN] complex.

  • Metal: Ruthenium(II) provides the active hydride transfer center.

  • Ligand:

    
    -TsDPEN (
    
    
    
    -(
    
    
    -toluenesulfonyl)-1,2-diphenylethylenediamine) creates a chiral pocket that differentiates the prochiral faces of the ketone.
  • Mechanism: Metal-Ligand Bifunctional Catalysis (Outer-Sphere).

Reaction Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the concerted proton/hydride transfer that avoids direct coordination of the substrate to the metal, preserving the chloro-group.

ATH_Mechanism cluster_inputs Reagents Cat_Pre Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active_16e 16e⁻ Species (Ru-N unsaturated) Cat_Pre->Active_16e - HCl (Activation) Hydride_18e 18e⁻ Ru-Hydride (Reducing Species) Active_16e->Hydride_18e + HCOOH (H-Donor) - CO₂ TS_Assembly Transition State (6-Membered Pericyclic) Hydride_18e->TS_Assembly + Substrate (1) Product_Release Product Release Ethyl (S)-3-chloro-2-hydroxypropanoate TS_Assembly->Product_Release Concerted H⁻/H⁺ Transfer Product_Release->Active_16e Cycle Regenerates Substrate Ethyl 3-chloro-2-oxopropanoate Donor HCOOH / Et₃N

Caption: The outer-sphere mechanism allows chemoselective reduction of the ketone without engaging the labile alkyl chloride.

Stereochemistry & CIP Priority Inversion

Researchers must exercise caution with nomenclature. While Ru(


)-TsDPEN typically yields (S) -alcohols from simple ketones (e.g., acetophenone), the Cahn-Ingold-Prelog (CIP) priorities change for this substrate.
  • Standard Ketone (Acetophenone):

    
    
    
  • Ethyl 3-Chloro-2-oxopropanoate:

    • 
       (Priority 1)
      
    • 
       (Priority 2: Cl > O in second shell)
      
    • 
       (Priority 3)
      
    • 
       (Priority 4)
      

Outcome: The (S,S)-catalyst typically delivers the hydride to the Si-face, yielding ethyl (2S)-3-chloro-2-hydroxypropanoate . Note: Always verify absolute configuration via optical rotation or derivatization, as solvent effects can occasionally alter face selectivity.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate Ethyl 3-chloro-2-oxopropanoate (>95%)Reactant
Catalyst RuCl(

-cymene)[(

)-TsDPEN]
Chiral Catalyst
H-Donor Formic Acid / Triethylamine (5:2 mol/mol)Azeotropic mixture, reductant
Solvent DMF (Dimethylformamide) or DCMDMF prevents ketalization; DCM allows easy workup
Inert Gas Nitrogen or ArgonPrevents catalyst oxidation
Step-by-Step Procedure
Phase 1: Catalyst Activation & Setup
  • Vessel Preparation: Flame-dry a 50 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of

    
    .
    
  • Catalyst Charge: Add RuCl(

    
    -cymene)[(
    
    
    
    )-TsDPEN]
    (6.4 mg, 0.01 mmol, 1 mol% relative to substrate).
  • Solvent Addition: Add anhydrous DMF (2.0 mL). Stir until the orange solid dissolves.

    • Expert Tip: If using DCM, ensure it is acid-free to prevent acetal formation.

Phase 2: Reaction Initiation
  • Substrate Addition: Add ethyl 3-chloro-2-oxopropanoate (150.5 mg, 1.0 mmol) via syringe.

  • H-Donor Addition: Add the HCOOH/Et

    
    N (5:2)  azeotrope mixture (0.3 mL, ~2.5 equiv of hydride) dropwise.
    
    • Observation: Evolution of

      
       gas (bubbling) indicates reaction initiation. Ensure the system is vented (e.g., via a needle to a bubbler).
      
  • Incubation: Stir the reaction at 25–30 °C for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1) or GC.[1] The ketone spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
Phase 3: Workup & Purification
  • Quench: Dilute the mixture with water (10 mL) to dissolve DMF and salts.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
    • Caution: Avoid prolonged contact with the aqueous phase if the pH is high; however, the reaction mixture is usually slightly acidic/neutral.

  • Washing: Wash combined organics with saturated NaHCO

    
      (to remove residual formic acid) and Brine .
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (
    
    
    °C).
  • Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc 5:1).

Expected Results
  • Yield: 85–95%

  • Enantiomeric Excess (ee): 90–97%

  • Appearance: Colorless to pale yellow oil.

Analytical Methods (Self-Validation)

To ensure the protocol worked, you must validate both conversion and enantiopurity.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Ester absorption).

  • Retention Times (Typical):

    • (S)-Enantiomer:

      
       (Major)
      
    • (R)-Enantiomer:

      
       (Minor)
      
NMR Validation
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.35 (t, 3H, 
      
      
      
      )
    • 
       3.85 (dd, 1H, 
      
      
      
      )
    • 
       3.95 (dd, 1H, 
      
      
      
      )
    • 
       4.30 (q, 2H, 
      
      
      
      )
    • 
       4.55 (m, 1H, 
      
      
      
      -OH)
    • 
       3.20 (br s, 1H, 
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient H-donor.Degas solvents thoroughly. Add fresh HCOOH/Et

N (0.5 equiv) and stir longer.
Low ee (<80%) Temperature too high or racemization.Lower reaction temp to 0 °C. Ensure reaction time is not excessive (product is stable, but prolonged base exposure is risky).
Side Products Elimination to acrylate.Check pH. If too basic, reduce Et

N ratio. Use 5:2 azeotrope strictly.
Ester Hydrolysis Water in solvent + base.Use anhydrous DMF/DCM.

Downstream Application: Synthesis of Ethyl Glycidate

The chiral chlorohydrin is a direct precursor to ethyl glycidate.

Protocol:

  • Dissolve Ethyl (S)-3-chloro-2-hydroxypropanoate in dry Ethanol.

  • Cool to 0 °C.

  • Add NaOEt (1.0 equiv) dropwise.

  • Stir for 1 hour.

  • Workup: Aqueous quench, extraction.

  • Result: Ethyl (R)-glycidate (Inversion at C2).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002).

    
    -Amido Ketones. Organic Letters, 4(24), 4373–4376. Link
    
  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[2] Angewandte Chemie International Edition, 43(7), 788–824. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the semi-synthetic and biomimetic protocols for accessing Ipecacuanha alkaloids (e.g., Emetine, Cephaeline) and related Iridoids using the pivotal precursor Secologanin . While traditional total synthesis requires complex stereochemical management, this guide leverages the natural chirality of the secologanin scaffold—derived from Lonicera japonica or Gardenia jasminoides—to drive the stereoselective formation of the tetrahydroisoquinoline core via a biomimetic Pictet-Spengler reaction.

Key Applications:

  • Development of emetic and anti-amoebic agents.

  • Fragment-based drug discovery using the iridoid scaffold.

  • Biosynthetic pathway engineering validation.[1][2]

Scientific Background & Pathway Logic

The metabolic divergence between pure iridoids (e.g., Loganin) and Terpenoid Isoquinoline Alkaloids (TIAs) hinges on the reactivity of Secologanin .

  • Iridoid Pathway: Secologanin is formed via the oxidative cleavage of Loganin.

  • Alkaloid Pathway: Secologanin condenses with Dopamine (in Ipecacuanha species) rather than Tryptamine (in Catharanthus species), forming the isoquinoline core.

The critical challenge in chemical synthesis is the Pictet-Spengler condensation , which creates a new chiral center at C-1. In nature, Desacetylipecoside synthase controls this; in the lab, we utilize phosphate-mediated biomimetic conditions to favor the desired stereoisomer.

Biosynthetic Logic Diagram

Biosynthesis Gen Geniposide/Loganin (Iridoid Precursors) Sec Secologanin (The Pivot Scaffold) Gen->Sec Oxidative Cleavage PS Pictet-Spengler Condensation Sec->PS Dop Dopamine Dop->PS Des Desacetylipecoside (S-configuration) PS->Des Major Product (Biomimetic Conditions) Iso Desacetylisoipecoside (R-configuration) PS->Iso Minor Product Proto Protoemetine Des->Proto Reductive Amination & Methylation Emet (-)-Emetine Proto->Emet

Figure 1: The biosynthetic divergence from Iridoid precursors to Ipecacuanha alkaloids. The Secologanin scaffold dictates the stereochemistry of the terpene moiety, while the Pictet-Spengler reaction determines the C-1 configuration.

Protocol A: Isolation of Secologanin (Precursor Acquisition)

Rationale: Total synthesis of secologanin is inefficient. Extraction from Lonicera japonica (Japanese Honeysuckle) provides the glycoside in multi-gram quantities with preserved chirality.

Materials:

  • Dried flower buds of Lonicera japonica.

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM).

  • Stationary Phase: Diaion HP-20 resin, Silica gel 60.

Step-by-Step Methodology:

  • Extraction: Macerate 500 g of dried flower buds in MeOH (2.5 L) for 48 hours at room temperature. Filter and concentrate under reduced pressure to obtain the crude extract.

  • Partitioning: Suspend the crude residue in water (500 mL). Wash with DCM (3 x 300 mL) to remove lipophilic impurities (chlorophyll, lipids). Retain the aqueous layer .

  • HP-20 Chromatography:

    • Load aqueous fraction onto a Diaion HP-20 column.

    • Elute with H₂O (to remove sugars) followed by 30% MeOH, then 100% MeOH.

    • Secologanin typically elutes in the 30-50% MeOH fraction. Monitor via TLC (Silica, CHCl₃:MeOH:H₂O 65:35:10, visualize with vanillin-H₂SO₄; Secologanin appears as a blue/purple spot).

  • Purification: Subject the iridoid-rich fraction to Flash Column Chromatography (Silica Gel).

    • Mobile Phase: CHCl₃:MeOH (9:1

      
       7:3).
      
    • Yield: Expect ~1.5 - 2.0% w/w from dried plant material.

    • Validation:

      
      H NMR (400 MHz, CD₃OD) diagnostic signal: 
      
      
      
      9.65 (d, CHO), 7.41 (d, H-3), 5.51 (d, H-1).

Protocol B: Biomimetic Synthesis of Ipecacuanha Core

Rationale: The coupling of dopamine and secologanin yields two epimers: desacetylipecoside (S) and desacetylisoipecoside (R).[3][4] Using a phosphate-buffered biomimetic approach mimics the enzymatic environment, stabilizing the reactive iminium intermediate.

Reaction Scheme:



Reagents:

  • Secologanin (purified from Protocol A).

  • Dopamine hydrochloride.

  • Potassium phosphate buffer (0.1 M, pH 6.0).

  • 
    -Glucosidase (optional, for downstream aglycone conversion).
    

Step-by-Step Methodology:

  • Preparation: Dissolve Secologanin (390 mg, 1.0 mmol) and Dopamine HCl (190 mg, 1.0 mmol) in 20 mL of 0.1 M phosphate buffer (pH 6.0).

  • Incubation: Stir the mixture under Argon at 30°C for 48–72 hours.

    • Critical Process Parameter (CPP): Maintain pH between 5.8–6.2. Acidic conditions (< pH 4) promote rapid, non-selective cyclization and degradation.

  • Monitoring: Monitor consumption of the aldehyde (Secologanin) via HPLC (C18 column, Acetonitrile/Water gradient).

  • Work-up:

    • Lyophilize the reaction mixture.

    • Extract the residue with MeOH (3 x 20 mL).

    • Concentrate and purify via preparative HPLC or Silica chromatography (CHCl₃:MeOH:NH₄OH 80:20:1).

  • Stereochemical Outcome:

    • This reaction yields a mixture of epimers.[3]

    • Separation: The epimers can be separated via HPLC.

    • Note: For Emetine synthesis, the (S)-epimer (Desacetylipecoside) is the required precursor.

Protocol C: Conversion to Emetine (The "Tietze" Modification)

For researchers requiring high-purity Emetine without relying on the separation of diastereomers from Protocol B, the Domino Knoevenagel/Hetero-Diels-Alder (DKHDA) reaction is the preferred synthetic route. This protocol (adapted from Tietze et al.) controls stereochemistry chemically.

Workflow Diagram:

TietzeSynthesis Start Start: 3,4-Dihydroisoquinoline + Meldrum's Acid deriv. Step1 Domino Knoevenagel / HDA (Cat: EDDA, Solvent: ACN) Start->Step1 Inter Tricyclic Benzo[a]quinolizine Step1->Inter >80% de Step2 Hydrolysis & Decarboxylation Inter->Step2 Step3 Reductive Amination with 2nd Isoquinoline unit Step2->Step3 Final (-)-Emetine Step3->Final

Figure 2: The Tietze Domino strategy allows for the construction of the emetine core with high diastereoselectivity, bypassing the non-selective Pictet-Spengler step of the biomimetic route.

Key Protocol Steps (Abbreviated):

  • Domino Reaction: React the specific aldehyde-tethered dienophile with the 1,3-dicarbonyl compound in the presence of EDDA (ethylenediammonium diacetate) catalyst.

  • Conditions: Acetonitrile, 25°C, 12h.

  • Result: Formation of the tricyclic core with >95% diastereoselectivity due to the endo-preference of the intramolecular Hetero-Diels-Alder transition state.

Analytical Validation Parameters

AnalyteMethodKey ParametersAcceptance Criteria
Secologanin HPLC-UVC18 Column, 254 nm. Mobile Phase: ACN/H2O (0.1% TFA).Purity > 95%
Desacetylipecoside 1H-NMR400 MHz, CD3OD. Focus on C-1 proton doublet.

~4.3 ppm (distinct from R-epimer)
Emetine LC-MSESI+, m/z 481.3 [M+H]+.Single peak, Mass match < 5ppm

References

  • Tietze, L. F., & Rackelmann, N. (2004).[5] Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. Pure and Applied Chemistry.

  • Itchoda, N., et al. (2002). Efficient Synthesis of (-)-Emetine and (-)-Protoemetinol by the Stereoselective Intramolecular Michael Reaction.[6] Heterocycles.

  • Yamada, M., et al. (2023).[7] Efficient and Scalable Asymmetric Total Synthesis of (−)-Emetine with Pharmaceutical Grade Quality. ACS Omega.

  • De-Eknamkul, W., & Zenk, M. H. (1992). Biosynthesis of the Ipecac Alkaloids: Indication for a Pathway Involving a "P-S" Condensation. Phytochemistry.

  • Pesnot, T., et al. (2011).[3] Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. Chemical Communications.[3][8]

Sources

Troubleshooting & Optimization

improving the yield of ethyl 3-chloro-2-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Handling of Ethyl 3-Chloro-2-Oxopropanoate

Document ID: TS-ECP-001 Last Updated: March 5, 2026 Audience: Medicinal Chemists, Process Engineers, R&D Scientists

Core Directive & Compound Identity

Warning: There is frequent confusion in commercial catalogs between Ethyl 3-chloro-2-oxopropanoate (Ethyl 3-chloropyruvate) and its isomer Ethyl 2-chloro-3-oxopropanoate (Ethyl 2-chloro-2-formylacetate). This guide specifically addresses the


-chloropyruvate derivative used primarily for thiazole synthesis.
Parameter Target Compound Common Isomer (Do Not Use)
IUPAC Name Ethyl 3-chloro-2-oxopropanoateEthyl 2-chloro-3-oxopropanoate
Structure


CAS 65868-37-3 33142-21-1
Primary Use Hantzsch Thiazole SynthesisFormylation reactions

Module 1: Critical Handling & Storage

The majority of yield losses occur before the reaction begins due to the compound's instability.

Storage Protocol (Self-Validating System)

Ethyl 3-chloro-2-oxopropanoate is heat-sensitive and prone to polymerization and hydrolysis.

  • Temperature: Store strictly at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen . The compound hydrolyzes rapidly in moist air to release HCl, which autocatalytically accelerates polymerization.

  • Container: Use amber glass with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Purity Verification

Before committing to a batch reaction, verify the reagent quality.

  • Visual Check: Pure compound is a clear, colorless to pale yellow liquid. Dark orange/brown indicates significant polymerization or decomposition.

  • 1H NMR Check: Look for the characteristic singlet of the

    
     group at 
    
    
    
    4.6–4.7 ppm
    (in
    
    
    ). Impurities often manifest as complex multiplets upfield or broad polymer peaks.

Module 2: Purification Workflow

If your starting material is dark or <90% pure, purification is mandatory to prevent side reactions.

Vacuum Distillation Protocol

Caution: Do not distill at atmospheric pressure; the compound will decompose.

  • Setup: Short-path distillation apparatus (minimize surface area).

  • Pressure: High vacuum required (<10 mmHg, ideally 1–2 mmHg).

  • Temperature: Keep the bath temperature below 80°C .

    • Target Vapor Temp: ~50–60°C at 1–2 mmHg.

  • Stabilization: Add a trace amount of radical inhibitor (e.g., BHT) to the distillation pot to inhibit polymerization during heating.

PurificationWorkflow Start Crude Reagent (Dark/Impure) Check 1H NMR / TLC Check Start->Check VacDist Vacuum Distillation (<2 mmHg, Bath <80°C) Check->VacDist Purity <90% Store Store under Ar @ 4°C Check->Store Purity >95% Collect Collect Fraction (Colorless Liquid) VacDist->Collect Main Fraction Discard Discard Residue (Polymer) VacDist->Discard Pot Residue Collect->Store

Figure 1: Decision logic for purification of ethyl 3-chloro-2-oxopropanoate.

Module 3: Reaction Optimization (Hantzsch Thiazole Synthesis)

The most common application is the reaction with thioamides/thioureas.

The Mechanism & Failure Points

The reaction proceeds via nucleophilic attack of the sulfur on the


-carbon (bearing the Cl), followed by cyclization and dehydration.

Yield-Killing Factors:

  • Polymerization: Basic conditions during the initial step cause the alkyl halide to polymerize.

  • Isomerization: Formation of 2-imino-2,3-dihydrothiazoles instead of the aromatic thiazole.

  • Hydrolysis: Water competes with the thioamide for the alkyl halide.

Optimized Protocol

Reagents:

  • Ethyl 3-chloro-2-oxopropanoate (1.0 equiv)[1]

  • Thiourea/Thioamide (1.1–1.2 equiv)

  • Solvent: Ethanol (absolute) or Methanol.

Step-by-Step:

  • Dissolution: Dissolve the thioamide in the minimum amount of ethanol at room temperature.

  • Controlled Addition: Add the ethyl 3-chloro-2-oxopropanoate dropwise to the stirring thioamide solution. Do not dump it in all at once.[2] This prevents high local concentrations that favor self-condensation.

  • Temperature Ramp:

    • Stir at Room Temperature for 30–60 minutes. (Allow the initial

      
       displacement to occur gently).
      
    • Heat to Reflux for 1–2 hours to drive the cyclization and dehydration.

  • Workup (Critical):

    • Cool to room temperature.[3]

    • The product often exists as the hydrohalide salt (HBr/HCl salt) and may remain in solution.

    • Neutralization: Pour the reaction mixture into 5% Aqueous

      
        or saturated 
      
      
      
      . This neutralizes the acid, liberating the free base thiazole, which typically precipitates.
    • Filtration: Collect the solid precipitate.[3] If no precipitate forms, extract with Ethyl Acetate.

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Low Yield / Tar Formation Polymerization of starting material.Ensure reagent is clear (distill if needed). Add reagent dropwise. Avoid adding base during the reaction; only add base during workup.
Starting Material Remains Reaction temp too low / Time too short.Ensure reflux is vigorous. Check TLC. If sluggish, add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodo-intermediate in situ.
Product is Water Soluble Product is trapped as HCl salt.You must neutralize the aqueous layer to pH ~8-9 to extract the organic thiazole.
Multiple TLC Spots Isomeric side products.[3]Use a strictly 1:1.1 stoichiometry. Excess

-haloketone favors side reactions.
Pathway Diagram

HantzschPathway Reagents Reagents: Ethyl 3-Cl-Pyruvate + Thioamide Intermediate Intermediate: S-Alkylated Thioimidate Reagents->Intermediate SN2 Attack (RT) SidePolymer Side Reaction: Polymerization Reagents->SidePolymer Base present / Old Reagent SideHydrolysis Side Reaction: Hydrolysis to Acid Reagents->SideHydrolysis Wet Solvent Cyclization Cyclization (Intramolecular Attack) Intermediate->Cyclization Reflux (-H2O) Product Product: Thiazole Derivative Cyclization->Product Aromatization

Figure 2: Hantzsch thiazole synthesis pathway and potential diversion points.

Frequently Asked Questions (FAQs)

Q: Can I use potassium carbonate (


) or triethylamine during the reaction to speed it up? 
A: Avoid this.  Adding base at the start often causes the ethyl 3-chloro-2-oxopropanoate to polymerize or degrade before it reacts with the thioamide. The reaction produces acid (HCl), which actually catalyzes the dehydration step. Neutralize only after the reaction is complete.

Q: My product is an oil, not a solid. How do I purify it? A: If the neutralization step yields an oil, extract it into ethyl acetate, dry over


, and concentrate. Many thiazole esters are low-melting solids. Trituration with cold hexanes or diethyl ether often induces crystallization. If that fails, flash chromatography (Silica, Hexane:EtOAc) is effective.

Q: Can I synthesize Ethyl 3-chloro-2-oxopropanoate myself? A: Yes, typically by chlorinating ethyl pyruvate using sulfuryl chloride (


). However, the purification is difficult. For most medicinal chemistry applications, buying the commercial stock and distilling it immediately before use is more time-efficient.

References

  • Synthesis and Properties of Ethyl 3-bromopyruvate (Analogous Chemistry)

    • Patent: "Synthesis of ethyl bromopyruvate." WO2000026177A1. (2000). Link

  • Hantzsch Thiazole Synthesis Optimization

    • BenchChem: "Troubleshooting low yields in Hantzsch thiazole synthesis." Link

    • Organic Chemistry Portal: "Hantzsch Thiazole Synthesis." Link

  • Physical Properties & Safety

    • PubChem:[1][4][5][6] "Ethyl 3-chloro-2-oxopropanoate (CID 11469164)."[1] Link[1]

    • Sigma-Aldrich: "Ethyl 3-chloro-2-oxopropanoate Product Sheet." Link (Note: Verify CAS 65868-37-3 vs isomer).

Sources

Technical Support Center: Ethyl Chloropyruvate Purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification of crude ethyl chloropyruvate (specifically ethyl 3-chloropyruvate , CAS: 16900-68-4) via vacuum distillation. It is designed for researchers encountering stability issues, low yields, or purity challenges.

Role: Senior Application Scientist Subject: Troubleshooting & Protocol Optimization for Distillation of Halo-Pyruvates

Introduction: The Stability Paradox

Purifying ethyl chloropyruvate is a race against thermal decomposition. Unlike simple esters,


-keto esters with 

-halogens are highly susceptible to:
  • Acid-Catalyzed Polymerization: Residual HCl from synthesis (e.g., via sulfuryl chloride) acts as a catalyst for aldol-like self-condensations, turning your flask into black tar.

  • Thermal Decarbonylation: Prolonged heating above 120°C can trigger the loss of CO, degrading the pyruvate core.

Core Directive: You cannot simply "boil off" the impurities. You must chemically neutralize the crude matrix before applying heat.

Pre-Distillation Protocol (Critical)

Most failures occur here, not in the distillation column.

Q: Why does my crude mixture turn black as soon as I heat it?

A: Residual Acidity. If you synthesized ethyl chloropyruvate via chlorination of ethyl pyruvate, your crude contains dissolved HCl. Upon heating, this acid catalyzes rapid decomposition. Protocol:

  • Degassing: Sparge the crude reaction mixture with dry Nitrogen (

    
    ) for 30–60 minutes at room temperature to remove bulk HCl/SO
    
    
    
    .
  • Wash (Optional but Recommended): If the crude is not water-sensitive (check specific synthesis route), dilute with Ethyl Acetate (EtOAc) and wash rapidly with cold saturated NaHCO

    
      followed by Brine .
    
    • Note: Do this quickly to avoid hydrolysis of the ester.

  • Drying: Dry over anhydrous MgSO

    
     and filter.
    
  • Concentration: Remove solvent on a rotary evaporator at <40°C .

Q: Can I distill directly without a solvent wash?

A: Only if you use an acid scavenger. If aqueous washing is too risky for your scale, add solid CaCO


  or NaHCO

(1-2% w/w) directly to the distillation flask. This acts as an in-situ acid buffer during the distillation.

The Distillation Process[1][2][3][4][5]

Q: What are the optimal vacuum and temperature settings?

A: High Vacuum, Low Bath Temperature. Ethyl 3-chloropyruvate has a predicted boiling point of approx. 90–100°C at 10 mmHg (extrapolated from Ethyl Bromopyruvate bp 104°C @ 22 mmHg).

ParameterTarget SettingReason
Vacuum Pressure < 5 mmHg (Ideal) < 15 mmHg (Acceptable)Lowers bp below decomposition threshold (~120°C).
Oil Bath Temp Max 110°C Prevents thermal decarbonylation/charring.
Condenser Temp 0°C to 5°C Ensures condensation without freezing (mp is low).
Apparatus Short Path or Vigreux Short path minimizes residence time; Vigreux adds necessary plates for separating di-chloro impurities.
Q: How do I separate the di-chloro impurity?

A: Fractionation Strategy. The di-chloro derivative (ethyl 3,3-dichloropyruvate) boils higher than the mono-chloro product.

  • Fore-run: Collect the first 5-10% of distillate. This usually contains unreacted ethyl pyruvate (bp ~144°C @ atm; significantly lower under vacuum).

  • Main Fraction: Collect the stable plateau. Monitor vapor temperature closely.

  • Tail: As vapor temp rises (or vacuum drops), stop collecting. The residue will contain the di-chloro species and polymers.

Troubleshooting Guide

Q: The distillate is cloudy. What happened?

A: Water Contamination.

  • Cause: Incomplete drying after the bicarbonate wash.

  • Fix: Redissolve distillate in Dichloromethane (DCM), dry over activated 3Å Molecular Sieves or MgSO

    
    , and re-concentrate. Do not re-distill unless necessary, as each heat cycle degrades yield.
    
Q: My vacuum pump oil is degrading rapidly.

A: Corrosive Vapors. Ethyl chloropyruvate is a potent lachrymator and corrosive agent.

  • Requirement: You must use a Liquid Nitrogen (LN2) or Dry Ice/Acetone cold trap between the distillation apparatus and the pump.

  • Maintenance: Change pump oil immediately if it becomes cloudy or acidic.

Q: I am getting low recovery (<50%). Where is my product?

A: Check the Cold Trap. If your vacuum is too strong (<0.1 mmHg) and condenser too warm (>10°C), the product may be bypassing the collection flask and freezing in the cold trap.

Workflow Visualization

The following diagram illustrates the logic flow for the purification process, highlighting the critical decision points regarding acid removal.

PurificationProtocol Start Crude Ethyl Chloropyruvate (Contains HCl, Ethyl Pyruvate) AcidCheck Is Crude Highly Acidic? Start->AcidCheck Degas Step 1: N2 Sparge (30 min) Remove volatile HCl AcidCheck->Degas Yes Wash Step 2: Rapid Wash Cold NaHCO3 + Brine Degas->Wash If Hydrolysis Risk Low AddBase Alternative: Add Solid CaCO3 to Distillation Flask Degas->AddBase If Hydrolysis Risk High Dry Step 3: Dry (MgSO4) & Concentrate <40°C Wash->Dry DistillSetup Setup Vacuum Distillation <10 mmHg | Short Path Dry->DistillSetup AddBase->DistillSetup Fraction1 Fore-run (Unreacted Ethyl Pyruvate) DistillSetup->Fraction1 Low Temp Fraction2 Main Fraction (Pure Ethyl 3-Chloropyruvate) Fraction1->Fraction2 Stable Temp Residue Residue (Di-chloro / Polymers) Fraction2->Residue High Temp

Caption: Logical workflow for the neutralization and fractional distillation of crude ethyl chloropyruvate.

Summary of Physical Properties & Safety

PropertyValueNotes
Boiling Point (atm) ~160–165°C (Est.)[1]Do not distill at atm pressure.
Boiling Point (Vacuum) 90–100°C @ 10 mmHg Dependent on exact vacuum depth.
Appearance Colorless to Pale Yellow LiquidDarkens upon oxidation/polymerization.
Safety Hazard Lachrymator / Corrosive Causes severe eye/respiratory irritation.[1] Work in a hood.
Storage 2–8°C, Under ArgonMoisture sensitive.

References

  • Vertex AI Search. (2025). Synthesis and purification of halopyruvates. 2

  • Fisher Scientific. (n.d.). Ethyl 3-chloropropionate Safety Data Sheet. Retrieved from 1

  • PubChem. (2025).[3] Ethyl 3-chloropropionate Compound Summary. National Library of Medicine. Retrieved from 3

  • ChemicalBook. (n.d.). Ethyl Pyruvate Properties and Stability. Retrieved from 4

  • BenchChem. (2025).[5] Purification strategies to remove starting material impurities. Retrieved from 6

Sources

identifying side products in ethyl 3-chloro-2-oxopropanoate synthesis via NMR

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: NMR Identification of Side Products in Ethyl 3-Chloro-2-Oxopropanoate Synthesis

Executive Summary

In the synthesis of ethyl 3-chloro-2-oxopropanoate (also known as ethyl chloropyruvate), achieving high purity is critical. This intermediate is a linchpin in the synthesis of thiazoles via the Hantzsch reaction. The presence of polychlorinated side products or unreacted starting material can drastically reduce yield and complicate downstream purification.

This guide addresses the most common challenge in this synthesis: distinguishing the target mono-chloro product from the di-chloro impurity and the starting material using


 NMR. The protocols below are based on the standard chlorination route of ethyl pyruvate (using 

or

).

Troubleshooting Guide: Diagnostic Q&A

Issue 1: "I see a small singlet significantly downfield (~6.3 ppm) from my target peak."

Diagnosis: Over-chlorination (Ethyl 3,3-dichloro-2-oxopropanoate) This is the most persistent impurity in this synthesis. The chlorination of ethyl pyruvate proceeds via an enol intermediate. Once the mono-chloro product is formed, it is actually more acidic than the starting material, making it prone to a second chlorination event if the stoichiometry or temperature is not strictly controlled.

  • The NMR Signature:

    • Target (

      
      ):  Singlet at ~4.7 ppm .
      
    • Impurity (

      
      ):  Singlet at ~6.3–6.5 ppm .
      
    • Mechanism: The electron-withdrawing chlorine atom deshields the remaining proton, pushing it downfield.

  • Corrective Action:

    • Immediate: Stop the reaction earlier. Do not aim for 100% conversion of the starting material, as the rate of di-chlorination accelerates as the starting material is depleted.

    • Process: Use a slight deficit of the chlorinating agent (0.95 eq) or lower the reaction temperature to improve selectivity.

Issue 2: "There is a singlet upfield (~2.5 ppm) that persists."

Diagnosis: Unreacted Ethyl Pyruvate (Starting Material) While less problematic than the di-chloro impurity (since it doesn't react in the same way in Hantzsch syntheses), it indicates incomplete conversion.

  • The NMR Signature:

    • Target (

      
      ):  Singlet at ~4.7 ppm .
      
    • Impurity (

      
      ):  Singlet at ~2.5 ppm .
      
    • Note: You will also see the ethyl ester signals (quartet ~4.3 ppm, triplet ~1.4 ppm) overlapping for all species, so they are poor diagnostic markers.

  • Corrective Action:

    • If the di-chloro peak is absent, you can add small aliquots of chlorinating agent. However, if both starting material and di-chloro product are present, your mixing efficiency or temperature control is poor (creating "hot spots" of high reagent concentration).

Issue 3: "My integration values are wrong, and I see complex multiplets around 3.8–4.0 ppm."

Diagnosis: Hydrate or Hemiacetal Formation


-Keto esters are highly electrophilic. In the presence of trace moisture or excess alcohol (if used in workup), the ketone carbonyl will form a gem-diol (hydrate) or hemiacetal.
  • The NMR Signature:

    • Target (Keto form):

      
       at ~4.7 ppm.
      
    • Impurity (Hydrate form):

      
       shifts upfield to ~3.9 ppm .
      
    • Cause: The loss of the

      
       double bond anisotropy reduces the deshielding effect on the adjacent methylene protons.
      
  • Corrective Action:

    • Dry your NMR solvent (use

      
       over molecular sieves).
      
    • Avoid using methanol or ethanol for workup unless necessary, as they form hemiacetals rapidly.

Technical Reference Data

Table 1: NMR Chemical Shift Fingerprint ( )
CompoundStructureDiagnostic Signal (ppm)MultiplicityNotes
Ethyl 3-chloro-2-oxopropanoate

4.72 Singlet (

)
Target product.
Ethyl 3,3-dichloro-2-oxopropanoate

6.35 Singlet (

)
Critical impurity (Over-chlorination).
Ethyl Pyruvate

2.48 Singlet (

)
Starting material.
Ethyl 3-chloropropionate

3.75 Triplet (

)
Rare impurity (Over-reduction).
Table 2: NMR Diagnostic Peaks ( )
Carbon TypeTarget Shift (ppm)Impurity Shift (ppm)Explanation
Ketone (

)
~185.0~182.0 (Di-chloro)Di-chloro shift is slightly upfield due to steric/electronic effects.
Alpha Carbon ~46.0 (

)
~68.0 (

)
Primary diagnostic peak for

.
Ester Carbonyl ~160.0~158.0Less diagnostic due to overlap.

Visualization of Pathways & Logic

Figure 1: Reaction Pathway and Impurity Genesis

This diagram illustrates the sequential chlorination pathway and where the critical control points lie.

ReactionPathway SM Ethyl Pyruvate (Starting Material) Enol Enol Intermediate SM->Enol Tautomerization Target Ethyl 3-chloro-2-oxopropanoate (TARGET) Enol->Target + Cl2 / SO2Cl2 Impurity Ethyl 3,3-dichloro-2-oxopropanoate (Over-Chlorination) Target->Impurity + Excess Cl2 (Fast Reaction) Hydrate Gem-Diol Hydrate (Moisture Impurity) Target->Hydrate + H2O

Caption: Sequential chlorination pathway. Note that the Target is an intermediate that can easily react further to form the Di-chloro impurity.

Figure 2: NMR Analysis Decision Tree

Follow this logic flow to interpret your crude NMR spectrum.

NMRLogic Start Analyze Crude 1H NMR (Aliphatic Region) Check47 Is there a singlet at ~4.7 ppm? Start->Check47 Check63 Is there a singlet at ~6.3 ppm? Check47->Check63 Yes Check25 Is there a singlet at ~2.5 ppm? Check47->Check25 No (or weak) ResultGood High Purity Proceed to Workup Check63->ResultGood No ResultMix Mixture: Calculate Ratio Target : Di-chloro Check63->ResultMix Yes ResultSM Incomplete Reaction Add Catalyst/Heat Check25->ResultSM Yes

Caption: Decision logic for interpreting crude reaction mixtures based on key chemical shifts.

References

  • Provides baseline data for non-oxo propionate deriv
  • Organic Syntheses. (1990). Ethyl 3,3-diethoxypropanoate and related chlorinated derivatives. Organic Syntheses, Coll. Vol. 7, p.190. Retrieved March 5, 2026, from [Link]

    • References the chlorination patterns and shifts for polychlorin
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11469164, Ethyl 3-chloro-2-oxopropanoate. Retrieved March 5, 2026, from [Link]

    • Official structure and identifier valid
  • Malová Križková, P., et al. (2017).[1] Chemical Synthesis of (RP)- and (SP)-[16O,17O,18O]Phosphoenol Pyruvate. The Journal of Organic Chemistry, 82(19).[1] Retrieved March 5, 2026, from [Link]

    • Cites the use of ethyl 3-chloropyruvate and detailed NMR characterization of related phosphoenol deriv
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1][3] Chem. Retrieved March 5, 2026, from [Link]

    • Standard reference for identifying solvent peaks (e.g., Ethanol, DCM)

Sources

managing exothermic reactions with phosphorus pentachloride in synthesis

Phosphorus Pentachloride ( ) Synthesis & Safety Support Center

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Safety Specialist Topic: Exothermic Reaction Management & Thermal Runaway Prevention[1]

Welcome to the Technical Support Center

You have reached the Tier-3 Engineering Support for high-energy chlorination reagents. If you are reading this, you are likely planning a synthesis involving Phosphorus Pentachloride (

1

The Core Problem:


Safety Warning: All protocols below assume you are working in a functioning fume hood with a dedicated acid gas scrubbing system. Never scale up a

Module 1: Pre-Reaction Planning (The Setup)

User Query: "Which solvent should I use? DCM boils too fast, but Toluene seems to react slowly."

Technical Response: Solvent selection is your primary heat sink.[1] You are balancing solubility against thermal margin (the difference between the reaction temperature and the solvent's boiling point).

  • Dichloromethane (DCM): Common but dangerous on scale.[1] Boiling point (

    
    ) is too low. A minor exotherm can vaporize the solvent, pressurizing the reactor.
    
  • Toluene/Chlorobenzene: Preferred for scale-up.[1] Higher boiling points (

    
     / 
    
    
    ) provide a "thermal buffer" to absorb heat spikes without over-pressurizing.
Decision Logic: Solvent Selection

SolventSelectioncluster_warningCompatibility CheckStartSelect Solvent for PCl5TempReqRequired Reaction Temp?Start->TempReqLowTemp< 35°CTempReq->LowTempHighTemp> 50°CTempReq->HighTempDCMDichloromethane (DCM)Risk: Boil-off & PressurizationReq: Cryogenic CoolingLowTemp->DCMIf strictly necessaryTolToluene / ChlorobenzeneBenefit: High Thermal MarginReq: Standard CoolingHighTemp->TolRecommendedWarnAvoid: Ethers (Cleavage risk)Avoid: DMF (Vilsmeier runaway)Tol->Warn

Figure 1: Solvent selection logic based on thermal safety margins. Note the high risk associated with low-boiling solvents like DCM.

Module 2: Reaction Control (The Process)

User Query: "I added solid


Technical Response: Stop adding solids directly. Solid addition is the root cause of most

  • The "Hot Spot" Effect: Solid

    
     floats or clumps, creating localized zones of extreme concentration and heat.[1]
    
  • The Surge: When the clump breaks, it reacts all at once, overwhelming the condenser.

The Solution: The Slurry Dosing Protocol Instead of adding solid

slurry of 

substrate to the

Comparative Data: Addition Methods
MetricSolid Addition (Risky)Slurry Dosing (Recommended)Inverse Addition (Best Control)
Heat Release Profile Erratic spikes (Clumping)Consistent / LinearConsistent / Linear
Containment Open port (Fumes escape)Closed system (Pump)Closed system (Dropping funnel)
Clogging Risk High (Sublimation in funnel)Moderate (Requires agitation)Low
Cooling Demand Instant, high peak demandDistributed over timeDistributed over time

Step-by-Step Protocol: Slurry Dosing

  • Preparation: Suspend

    
     in Toluene (approx. 3-4 volumes). Note: 
    
    
    is not fully soluble; it forms a white suspension.
  • Equipment: Use a wide-bore cannula or a diaphragm pump (peristaltic pumps may degrade tubing).[1]

  • Execution: Pump the slurry into the reaction vessel containing your substrate at a rate where

    
    .
    
  • Agitation: Ensure the dosing vessel is stirred vigorously to maintain homogeneity.

Module 3: Quenching & Workup (The Danger Zone)

User Query: "The reaction was finished. I added water to wash it, and 10 minutes later the reactor erupted. What happened?"

Technical Response: You encountered the "Delayed Exotherm" caused by

  • The Chemistry:

    
     converts to Phosphoryl Chloride (
    
    
    ) during the reaction.
  • The Trap:

    
     hydrolysis is slow at low temperatures (
    
    
    ) and biphasic conditions. You add water, nothing happens, so you add more.
  • The Runaway: As the mixture warms or emulsifies, the hydrolysis triggers:

    
    . This reaction is highly exothermic.[1][2]
    

The Golden Rule: Never add water to the reaction. Add the reaction mixture to the water (Inverse Quench).

Workflow: The Safe Inverse Quench

QuenchSafetyReactionMixReaction Mixture(Contains POCl3)QuenchTankQuench Tank(Water/Caustic + Ice)ReactionMix->QuenchTankSlow DosingControlTemp Control< 20°CQuenchTank->ControlExothermCheckCheck pH & Temp(Wait 15 mins)Control->CheckCheck->QuenchTankIf Temp RisesEndPhase SeparationCheck->EndStable

Figure 2: Inverse quenching workflow. The reaction mixture is dosed into a controlled water/base sink to prevent POCl3 accumulation.

Troubleshooting the Quench:

  • Use a Buffer: Quench into Sodium Acetate or Sodium Carbonate solution, not pure water.[1] This neutralizes the

    
     immediately.
    
  • Monitor the End: After addition, stir for 30 minutes at ambient temperature. If the temperature does not rise, verify hydrolysis via GC or NMR (look for disappearance of

    
    ) before stopping agitation [1].
    
Module 4: Waste & Disposal (HCl Management)

User Query: "The fumes are overwhelming my scrubber. How do I calculate the scrubber capacity?"

Technical Response:


  • Synthesis Phase: 1 mole

    
    
    
    
    1 mole
    
    
    (minimum).
  • Quench Phase: Residual

    
     releases 5 moles 
    
    
    ;
    
    
    releases 3 moles
    
    
    .

Scrubber Setup Guide:

  • Primary Trap: Empty flask (anti-suckback).

  • Active Scrubber: 20% NaOH solution.

  • Calculation:

    
    
    Example: 1 mole of 
    
    
    requires at least 6 moles of NaOH to safely neutralize all potential acid evolution.
References
  • Achmatowicz, M., et al. (2010).[3] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.
    
    
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Section: Phosphorus Pentachloride).[1][4][5][6][7][8]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 24819, Phosphorus Pentachloride."

ethyl 3-chloro-2-oxopropanoate stability and ideal storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: Ethyl 3-chloro-2-oxopropanoate (Ethyl chloropyruvate) CAS: 16900-49-1 Support Tier: Senior Application Scientist Level

Module 1: Critical Storage & Stability Protocols

For immediate implementation upon receipt of product.

Ethyl 3-chloro-2-oxopropanoate is an


-haloketone ester. Its chemical architecture creates a "perfect storm" for reactivity: the electron-withdrawing ketone and ester groups make the methylene protons highly acidic and the carbonyls highly electrophilic. Consequently, it is prone to three primary degradation vectors: Hydrolysis , Polymerization , and Thermal Decomposition .
The "Golden Rules" of Storage

Failure to adhere to these parameters will result in rapid acidification (HCl formation) and polymerization (tar formation).

ParameterSpecificationTechnical Rationale
Temperature 2–8°C (Refrigerated) Suppresses the kinetic energy required for intermolecular aldol-like self-condensation.
Atmosphere Inert (Argon/Nitrogen) Moisture initiates hydrolysis, releasing HCl. HCl is autocatalytic , accelerating further degradation.
Container Glass (Teflon-lined cap) Avoid metal containers (corrosion risk from trace HCl) and standard plastics (permeable to moisture).
Light Dark / Amber Glass Photolytic cleavage of the C-Cl bond can generate radicals, initiating chain degradation.
Desiccation Required Store secondary container over desiccant (e.g., Drierite) to prevent condensation upon warming.

Module 2: Troubleshooting Guide

Diagnose issues based on physical symptoms observed in the laboratory.

Symptom: Liquid has turned from colorless/pale yellow to dark orange/brown.
  • Diagnosis: Advanced Polymerization.

  • Mechanism: Trace acid (often from initial hydrolysis) has catalyzed the self-condensation of the ketone enol with the carbonyl of another molecule. This forms colored oligomers.

  • Action:

    • Light Yellow:[1][2] Usable for most robust syntheses (e.g., Hantzsch thiazole synthesis).

    • Dark Brown/Viscous:Do not use. The stoichiometry is compromised, and the oligomers may act as catalyst poisons.

    • Recovery: High-vacuum distillation can recover pure material (see Module 4), but yields may be low if polymerization is advanced.

Symptom: "White smoke" or fuming upon opening the bottle.
  • Diagnosis: Hydrolysis (HCl Release).

  • Mechanism: Moisture ingress has hydrolyzed the ester or the C-Cl bond, releasing Hydrogen Chloride gas.

  • Action: Discard immediately. The material is heavily contaminated with acid, which will destroy acid-sensitive reagents (e.g., amines, basic catalysts) in your downstream reaction.

Symptom: Lachrymatory effect (tearing) even inside the fume hood.
  • Diagnosis: Improper Handling / Vapor Breakthrough.

  • Mechanism: This compound is a potent lachrymator (tear gas agent). It alkylates TRPA1 receptors in the mucous membranes.

  • Action:

    • Check sash height.

    • Ensure you are not using standard latex gloves (permeable). Use Nitrile (double gloved) or Silver Shield/4H gloves.

    • Neutralize spills with dilute aqueous ammonia or sodium bicarbonate to quench the alkylating potential.

Module 3: Mechanistic Visualization

Understanding the "Why" behind the protocols.

Diagram 1: The Degradation Cascade

This diagram illustrates why moisture is the enemy. Note the "Autocatalytic Loop" where the byproduct (HCl) accelerates the death of the remaining reagent.

Degradation Ethyl Ethyl 3-chloro-2-oxopropanoate (Active Reagent) Hydrolysis Hydrolysis Reaction Ethyl->Hydrolysis Exposed to Polymer Dark Tars/Polymers (Inactive) Ethyl->Polymer Acid-Catalyzed Condensation Moisture Moisture (H2O) Moisture->Hydrolysis HCl HCl (Gas/Acid) Hydrolysis->HCl Releases Acid Chloropyruvic Acid Hydrolysis->Acid HCl->Ethyl Catalyzes Degradation (Autocatalysis)

Caption: Figure 1.[3] The autocatalytic degradation cycle triggered by moisture ingress.

Diagram 2: Safe Handling Workflow

Follow this logic gate to ensure integrity from storage to flask.

Handling Start Remove from Fridge (4°C) Check1 Is the bottle cold? Start->Check1 Warm Warm to Room Temp (Inside Desiccator) Check1->Warm Yes Open Open under Inert Gas (N2/Ar) Check1->Open No (Already warm) Warm->Open Prevents Condensation Use Withdraw Aliquot (Syringe/Cannula) Open->Use Purge Purge Headspace (5-10 sec) Use->Purge Seal Seal with Parafilm Purge->Seal

Caption: Figure 2. Standard Operating Procedure (SOP) for dispensing moisture-sensitive lachrymators.

Module 4: Quality Control & Purification

Self-validating the reagent before committing valuable precursors.

Quick Purity Check (H-NMR)

If the bottle has been open for >1 month, run a quick NMR in


.
  • Target Signal: Singlet at ~4.7 ppm (2H,

    
    ).
    
  • Contaminant Signal: Multiplets/broad peaks in the 5.0–7.0 ppm region indicate polymerization (aldol products).

  • Ethanol Check: Triplet at 1.2 ppm / Quartet at 3.7 ppm indicates hydrolysis (ester cleavage).

Purification Protocol (Vacuum Distillation)

If the liquid is brown but you have >50g and cannot repurchase, use this protocol.

WARNING: Do not distill if the material has become a thick tar. Risk of thermal runaway.

  • Setup: Short-path distillation apparatus.

  • Vacuum: High vacuum required (< 5 mmHg). Do not attempt at atmospheric pressure (it will decompose at ~144°C).

  • Temperature:

    • Bath: Max 100°C.

    • Vapor (Boiling Point): Expect ~85–90°C at 0.5 mmHg [1].[1]

  • Collection: Discard the first 5% (fore-run containing HCl/Ethanol). Collect the clear/pale yellow main fraction.

  • Stabilization: Immediately backfill with Argon and store at 4°C.

FAQ: Researcher to Researcher

Q: Can I use the "Tech Grade" (90%) for pharmaceutical intermediates? A: generally, No. Tech grade often contains 5-10% dichloropyruvate or ethyl pyruvate. In heterocycle synthesis (e.g., thiazoles), these impurities lead to des-chloro or chloro-isomers that are notoriously difficult to separate by chromatography later. Use >95% grade for GMP/GLP work.

Q: I need to weigh out 50mg. Can I do it on the open balance? A: Avoid it. The lachrymatory vapor will irritate nearby colleagues, and the moisture in the air will begin hydrolysis immediately. Better method: Dissolve a known mass of the reagent in dry DCM or Toluene to make a stock solution (e.g., 100 mg/mL) and dispense volumetrically.

Q: How do I clean the glassware? It smells terrible. A: Do not just rinse with acetone.

  • Quench: Rinse with dilute aqueous Ammonia or Sodium Bicarbonate (neutralizes the lachrymator).

  • Solvent: Rinse with Ethanol.

  • Wash: Soap and water.[4][5]

References

  • PubChem. (n.d.). Ethyl 3-chloro-2-oxopropanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ethyl Chloropyruvate Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is tailored for researchers, scientists, and drug development professionals dealing with the isolation and purification of ethyl chloropyruvate (ethyl 3-chloro-2-oxopropanoate) and related


-chloro-

-keto esters.

Mechanistic Overview: Why is Ethyl Chloropyruvate Unstable?

Ethyl chloropyruvate is a highly functionalized, densely electrophilic building block. Its instability during workup is not random; it is a direct consequence of its electronic topography[1]. The molecule features three mutually activating sites:

  • The Ester Carbonyl: Highly activated toward hydrolysis by the adjacent

    
    -ketone.
    
  • The

    
    -Ketone:  Extremely electrophilic, prone to hydration and hemiketal formation.
    
  • The

    
    -Chloride:  Activated for 
    
    
    
    displacement by the adjacent carbonyl (the classic
    
    
    -haloketone effect).

When exposed to standard aqueous workup conditions, these sites become severe liabilities [2].

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my product turn into a complex mixture during aqueous extraction?

Causality: The most common culprit is ester hydrolysis followed by decarboxylation . Many chemists default to a saturated sodium bicarbonate (


) wash to neutralize acidic reaction mixtures. However, at pH 8, the highly electrophilic ester group of ethyl chloropyruvate undergoes rapid saponification to yield chloropyruvic acid. This intermediate is thermally unstable and spontaneously loses 

, triggering a cascade of degradation [3]. Solution: Abandon basic aqueous washes entirely. If aqueous neutralization is absolutely required, use a saturated aqueous ammonium chloride (

) solution (pH ~5.5–6.0) or, preferably, perform an anhydrous quench.
Q2: I observe chloride displacement even when avoiding water. What is happening?

Causality: The


-carbon is highly activated toward nucleophilic attack. If your workup involves nucleophilic solvents (e.g., methanol, ethanol) or if unreacted amine bases (like triethylamine) remain in the mixture, they will rapidly displace the labile chloride atom, forming 

-amino or

-alkoxy derivatives. Solution: Strictly use non-nucleophilic, aprotic solvents for extraction (e.g., MTBE, dichloromethane, or ethyl acetate). Ensure temperatures remain below 5 °C to kinetically suppress substitution reactions.
Q3: How do I remove residual acid without using harsh aqueous washes?

Causality: Strong acids catalyze ester hydrolysis and promote hemiketal formation if any trace alcohols are present. Solution: Utilize an anhydrous buffering system . Adding solid, anhydrous dipotassium phosphate (


) or a slurry of basic alumina to the organic layer effectively neutralizes acids without introducing an aqueous phase that would drive hydrolysis.

Workup Degradation Pathways

G A Ethyl Chloropyruvate (Intact Product) B Chloropyruvic Acid (Hydrolyzed) A->B Aqueous Base/Acid (Ester Hydrolysis) D Substitution Products A->D Nucleophiles (Amines, RO-) E Hydrate/Hemiketal (Adducts) A->E H2O / ROH (Carbonyl Addition) C Decarboxylation Products B->C Spontaneous (-CO2)

Degradation pathways of ethyl chloropyruvate during standard workup.

Quantitative Impact of Workup Conditions

To illustrate the critical importance of workup conditions, the following table summarizes the expected recovery of ethyl chloropyruvate under various standard protocols.

Workup ConditionAqueous Phase pHTemp (°C)Primary Degradation PathwayExpected Recovery (%)
Sat.

Wash
~8.020Hydrolysis & Decarboxylation< 20%
Water Wash~7.020Mild Hydrolysis / Hydration60 - 70%
Sat.

Wash
~5.50 - 5Minimal (Kinetically Suppressed)85 - 90%
Anhydrous

N/A 0 - 5 None (Optimal Condition) > 95%

Table 1: Comparative recovery rates of ethyl chloropyruvate based on workup methodology.

Self-Validating Experimental Protocol: Anhydrous Cold Workup

To maximize yield and purity, we recommend the following step-by-step anhydrous workup protocol. This system is self-validating: it includes an in-line TLC check to ensure the


-keto ester remains intact before you commit to solvent evaporation.

Step 1: Reaction Quenching (Cold)

  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Dilute the mixture with 3 volumes of pre-chilled, anhydrous Methyl tert-butyl ether (MTBE). Causality: MTBE is aprotic, non-nucleophilic, and has low water solubility, minimizing the risk of hydration or nucleophilic displacement.

Step 2: Anhydrous Neutralization

  • Instead of an aqueous wash, add 2.0 equivalents (relative to any acid/base used in the reaction) of solid, finely powdered anhydrous

    
    .
    
  • Stir vigorously at 0–5 °C for 15 minutes. Causality: The solid buffer neutralizes the mixture without introducing the bulk water that would drive ester hydrolysis.

Step 3: Filtration and Validation

  • Filter the suspension through a short pad of Celite to remove the salts. Wash the pad with 1 volume of cold MTBE.

  • Validation Check: Spot the filtrate on a silica TLC plate. Develop the plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). Self-Validation: An immediate bright yellow/orange spot confirms the intact

    
    -ketone. If the spot is weak, absent, or heavily smeared, hydration or hydrolysis has occurred, indicating the need to halt and evaluate the upstream reaction.
    

Step 4: Concentration

  • Concentrate the filtrate under reduced pressure (rotary evaporator) with the water bath set strictly below 25 °C . Causality: Elevated temperatures during concentration will induce thermal decomposition and accelerate any residual nucleophilic attack.

  • Store the resulting oil immediately under argon at -20 °C.

References

  • Defense Technical Information Center (DTIC). "THE PREPARATION OF FLUOROCITRIC ACID AND ATTEMPTED SYNTHESIS OF FLUOROPYRUVIC ACID - DTIC". DTIC Citations. URL:[Link]

  • The Journal of Organic Chemistry. "OLEFINIC STABILITY AND TAUTOMERIC EQUILIBRIA. I." ACS Publications, 1957, Vol. 22, No. 1. URL:[Link]

safe handling procedures and personal protective equipment for ethyl 3-chloro-2-oxopropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substance Identity

Ethyl 3-chloro-2-oxopropanoate (also known as Ethyl chloropyruvate ) is a potent electrophile widely used in the synthesis of thiazoles, pyrroles, and other heterocyclic scaffolds in drug discovery. Its utility stems from the


-haloketone moiety, which makes it highly reactive toward nucleophiles. However, this same reactivity renders it a severe lachrymator  (tear gas agent) and a corrosive skin irritant.

This guide moves beyond generic safety data sheets (SDS) to address the specific operational challenges researchers face when handling this compound in a synthesis lab.

Property Data
CAS Number 16900-49-1 (Isomer specific) / 4979-32-2 (General)
Structure

Boiling Point ~184°C (760 mmHg); ~83°C (22 mmHg)
Flash Point ~76°C (Combustible)
Primary Hazards Lachrymator , Corrosive (Skin/Eyes), Toxic (Inhalation/Ingestion)

Personal Protective Equipment (PPE) Matrix

Q: My standard nitrile gloves curled after contact. What should I use?

A: Standard 4-mil nitrile gloves offer insufficient protection against chlorinated esters for prolonged contact. The curling indicates chemical degradation and permeation.

  • Recommendation: Use Silver Shield/4H® (Laminate) gloves for spill cleanup or direct immersion.

  • For Routine Handling: Use the "Double-Glove" Technique :

    • Inner Layer: 4-mil Nitrile (Barrier against sweat/minor permeation).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

    • Protocol: Change the outer glove immediately upon any splash. Change both pairs every 30 minutes of active handling.

Q: I can smell a pungent odor even inside the fume hood. Is my respirator needed?

A: If you can smell it, you are already overexposed. This compound has a low odor threshold and potent lachrymatory effects.

  • Immediate Action: Check sash height and face velocity (must be >100 fpm).

  • Respiratory Protection: If work must occur outside a hood (e.g., maintenance, spill), a half-mask is insufficient due to eye irritation. You require a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is critical because hydrolysis releases Hydrogen Chloride (HCl).

Operational Troubleshooting & Handling Protocols

Workflow: Safe Transfer & Reaction Setup

The following diagram outlines the critical control points to prevent lachrymator release during synthesis.

G cluster_0 Fume Hood Containment Zone Storage Cold Storage (2-8°C) Equilibrate Warm to RT (Sealed) Storage->Equilibrate Prevent Condensation Transfer Cannula/Syringe Transfer Equilibrate->Transfer Inside Hood Only Reaction Reaction Vessel (Inert Gas) Transfer->Reaction Dropwise Addition Waste Quench Waste (Basic Solution) Transfer->Waste Rinse Syringe Immediately Reaction->Waste Post-Reaction

Figure 1: Containment workflow. Note that all transfers occur within the "Fume Hood Containment Zone" to prevent lachrymatory escape.

Q: The syringe plunger froze during addition. Why?

A: This is likely due to hydrolysis-induced polymerization or corrosion.

  • Mechanism: Moisture in the air or the syringe reacts with the

    
    -chloro ketone to generate HCl. The HCl can corrode metal needles or cause the polymer/oligomer to bind the plunger.
    
  • Solution:

    • Oven-dry all glassware and syringes.

    • Use glass syringes with Teflon plungers rather than all-plastic or ground-glass, which can seize.

    • Flush the syringe with dry solvent (e.g., DCM or Toluene) immediately after use.

Q: How do I handle the waste? The trash bin is making everyone cry.

A: Never dispose of lachrymator-contaminated items (gloves, paper towels, pipettes) in the open lab trash.

  • Protocol:

    • Set up a "Solid Waste Ziploc" inside the fume hood.

    • Place all contaminated solids into this bag.

    • Seal the bag before removing it from the hood.

    • Place the sealed bag into the building's hazardous solid waste drum.

Q: I'm reacting this with an amine, and the reaction boiled over. What happened?

A: The reaction between


-haloketones and amines (nucleophilic substitution) is highly exothermic .
  • Control Measure:

    • Dilute the Ethyl 3-chloro-2-oxopropanoate in a solvent (e.g., DCM, THF) before addition.

    • Cool the reaction vessel to 0°C or -10°C.

    • Add the amine dropwise while monitoring internal temperature.

Storage & Stability

Q: The liquid has turned from colorless to dark brown. Is it still good?

A: Darkening indicates decomposition, likely releasing HCl and polymerization products.

  • Impact: The titer of the reagent has dropped, and the free acid (HCl) may interfere with acid-sensitive reactions.

  • Action: If the color is tea-brown or darker, discard it . Do not attempt to distill it, as concentrated decomposition products can be unstable.

Q: There is white crust around the cap.

A: This is likely a mixture of hydrolyzed acid and potential ammonium salts if amines are stored nearby.

  • Safety Check: Ensure the bottle is stored away from amines and bases . The vapor-phase reaction between the lachrymator and amines can form salts that foul the cap, leading to a poor seal and further degradation.

Emergency Response: Spill Decision Tree

In the event of a release, immediate decision-making is vital to prevent building-wide contamination.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor (<5mL) Inside Hood Assess->Minor Major Major (>5mL) or Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite 2. Place in Sealed Bag 3. Wipe with dil. Ammonia Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Pull Fire Alarm (if necessary) 3. Call HazMat Major->ActionMajor

Figure 2: Spill response logic. Note that "Outside Hood" spills almost always require evacuation due to the lachrymatory nature.

Decontamination Solution

For wiping down surfaces (hood sash, benchtop) after a minor spill:

  • Mix: 90% Water, 5% Detergent, 5% Sodium Bicarbonate (or dilute Aqueous Ammonia).

  • Why: The base neutralizes the acid byproducts and slowly hydrolyzes the ester/ketone to less volatile species. Warning: This reaction is exothermic; do not mix with bulk chemical.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11469164, Ethyl 3-chloro-2-oxopropanoate. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Ethyl Chloroformate (Analogous Lachrymator Hazards). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

troubleshooting low conversion rates in reactions involving 3-chloropyruvic acid ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows involving 3-chloropyruvic acid ethyl ester (ethyl 3-chloropyruvate). This reagent is a highly versatile but notoriously temperamental building block. Its structure features three distinct electrophilic centers: an ester carbonyl, a ketone carbonyl, and an alpha-carbon bearing a halogen. This "tri-electrophilic" nature means that without precise control over reaction conditions, your synthesis will rapidly diverge into competing pathways, resulting in stalled conversion rates and complex byproduct mixtures.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind low conversion rates, provide self-validating protocols, and establish a logical framework to keep your reactions on the desired pathway.

Mechanistic Divergence & Diagnostic Logic

Before adjusting equivalents or temperatures, it is critical to understand where your reaction is failing. The diagram below illustrates how the tri-electrophilic nature of ethyl 3-chloropyruvate dictates its reactivity and potential degradation pathways.

MechanisticDivergence E3CP Ethyl 3-Chloropyruvate Ketone Ketone Carbonyl E3CP->Ketone AlphaC Alpha-Carbon (SN2) E3CP->AlphaC Ester Ester Carbonyl E3CP->Ester Perkow Perkow Reaction Ketone->Perkow Phosphites Imidazo Imidazoheterocycles Ketone->Imidazo 2-Aminopyridines Arbuzov Arbuzov Reaction AlphaC->Arbuzov Competing Pathway Hydrolysis Hydrolysis/Decarboxylation Ester->Hydrolysis Moisture/Heat

Fig 1. Mechanistic divergence of ethyl 3-chloropyruvate across its three electrophilic centers.

To systematically isolate the root cause of your low conversion, follow this diagnostic logic tree:

TroubleshootingFlow Start Low Conversion? CheckMoisture Moisture-free? Start->CheckMoisture DrySolvents Use anhydrous solvents CheckMoisture->DrySolvents No CheckBase Strong base present? CheckMoisture->CheckBase Yes BaseIssue Self-condensation CheckBase->BaseIssue Yes CheckTemp Temperature > 75°C? CheckBase->CheckTemp No ChangeBase Use weaker base BaseIssue->ChangeBase TempIssue Thermal decarboxylation CheckTemp->TempIssue Yes LowerTemp Lower Temp / Flow Chem TempIssue->LowerTemp

Fig 2. Diagnostic logic tree for troubleshooting low conversion rates and side reactions.

Frequently Asked Questions (Field-Proven Insights)

Q1: Why does my reaction stall at 30-40% conversion despite adding excess ethyl 3-chloropyruvate? Mechanistic Causality: Ethyl 3-chloropyruvate has highly acidic alpha-protons due to the electron-withdrawing effects of the adjacent ketone and chloride. In the presence of bases—or even trace impurities—it rapidly enolizes. This enolate can attack another molecule of the ester, leading to aldol-type self-condensation or Darzens-type degradation. Furthermore, the ester is highly moisture-sensitive; trace water will hydrolyze the ester or the alpha-chloro ketone, consuming your reagent before it can react with your substrate. Self-Validation Check: Run a control


H NMR of your stock reagent. If you observe multiple complex multiplets in the aliphatic region instead of clean singlets/quartets, the reagent has polymerized or degraded.

Q2: I am synthesizing imidazo[1,2-a]pyridines via condensation with 2-aminopyridines. Why are my yields so low, and why does my product mass lack the ester group? Mechanistic Causality: Direct condensation of 2-aminopyridines with ethyl 3-chloropyruvate often requires elevated temperatures. However, heating this reaction above 100°C causes the intermediate imidazopyridine-2-carboxylic acid to undergo rapid thermal decarboxylation[1]. Additionally, prolonged heating in basic media can trigger a Dimroth rearrangement—a ring-opening/ring-closing sequence that translocates heteroatoms, leading to structural misassignments[2]. Self-Validation Check: Analyze the crude mixture via LC-MS. An


 peak confirms thermal decarboxylation. To prevent this, utilize a stepwise protocol (isolating the ester at lower temperatures before amidation) or transition to continuous flow microreactors to minimize thermal residence time[1].

Q3: I am attempting a Perkow reaction to synthesize phosphoenol pyruvates. Why am I getting ketophosphonates instead of the desired enol phosphates? Mechanistic Causality: When reacting with phosphites, ethyl 3-chloropyruvate can undergo two competing reactions: attack at the ketone carbon yields the desired Perkow product (enol phosphate), while an


 attack at the alpha-carbon yields the Michaelis-Arbuzov product (ketophosphonate)[3].
Self-Validation Check:  Monitor the reaction strictly via 

P NMR. The Perkow enol phosphate will typically appear as a resonance between

to

ppm, whereas the competing Arbuzov ketophosphonate will appear further downfield, typically

ppm. Silylation of the precursors prior to the addition of ethyl 3-chloropyruvate strongly biases the pathway toward the Perkow product[4].

Quantitative Data & Side-Reaction Signatures

Use this matrix to rapidly match your analytical data to the underlying mechanistic failure.

Observed IssueMechanistic CauseAnalytical SignatureMitigation Strategy
Conversion stalls <50% Moisture-induced hydrolysis or enolizationMultiple aliphatic peaks in

H NMR; Acidic pH
Use strictly anhydrous solvents; store reagent at -20°C under Argon.
Unidentified heavy byproducts Base-catalyzed self-condensation (Aldol/Darzens)LC-MS shows

mass species
Change base to a bulky, non-nucleophilic amine (e.g., DIPEA); use inverse addition.
Product mass is

Thermal decarboxylation of the intermediateMissing ester/acid carbonyl peak in IR (~1720 cm

)
Keep reaction temperature <75°C; consider continuous flow microreactors[1].
Poor P-O vs P-C regioselectivity Competing Michaelis-Arbuzov pathway

P NMR shows major peak at

to

ppm
Lower temperature; use Lewis acid catalysis to activate the ketone carbonyl[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have built-in analytical checkpoints. Do not proceed to subsequent steps without validating the intermediate state.

Protocol A: Stepwise Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids

Designed to prevent thermal decarboxylation and Dimroth rearrangements[1][2].

  • Preparation: Dissolve 2-aminopyridine (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under N

    
    .
    
  • Controlled Addition: Add ethyl 3-chloropyruvate (1.2 eq) dropwise at room temperature. Causality: Dropwise addition prevents exothermic spikes that trigger self-condensation.

  • Cyclization: Heat the mixture to 60°C and stir for 4 hours. Strictly do not exceed 75°C.

  • Validation Point 1 (LC-MS): Sample the reaction. You should observe the intact ester mass

    
    . If an 
    
    
    
    peak is present, your heating block is poorly calibrated.
  • Saponification: Cool to room temperature. Add 1M LiOH in THF/H

    
    O (3:1) and stir for 2 hours.
    
  • Validation Point 2 (IR/NMR): Acidify to pH 4 to precipitate the carboxylic acid. IR should confirm a broad O-H stretch and a shifted carbonyl peak, verifying the ester was successfully hydrolyzed without decarboxylation.

Protocol B: Moisture-Free Perkow Reaction for Phosphoenol Pyruvates

Designed to suppress the Arbuzov pathway and maximize enol phosphate yield[4].

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon (3x). Dissolve the cyclic H-phosphonate precursor (1.0 eq) in anhydrous pyridine (0.1 M).

  • Protection: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide, 1.5 eq) and stir for 30 mins. Causality: Silylation protects free hydroxyls and biases the nucleophilic attack toward the ketone carbonyl.

  • Reaction: Cool the mixture to 0°C. Add ethyl 3-chloropyruvate (1.1 eq) dropwise.

  • Incubation: Warm to room temperature and stir for 2 hours.

  • Validation Point (

    
    P NMR):  Pull an aliquot and run a crude 
    
    
    
    P NMR. You must observe a dominant peak at
    
    
    to
    
    
    ppm (Perkow product). If a peak at
    
    
    ppm dominates, the Arbuzov pathway has taken over; discard and repeat with stricter temperature control.
  • Deprotection: Proceed to global deprotection only after verifying the correct P-O connectivity.

References

  • Chemical Synthesis of (RP)- and (SP)-[16O,17O,18O]Phosphoenol Pyruvate Source: The Journal of Organic Chemistry (ACS) URL:4

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles Source: PMC (NIH) URL:1

  • The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines Source: UCL Discovery URL:2

  • Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction Source: ResearchGate URL:3

Sources

solvent selection for optimizing ethyl 3-chloro-2-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for Ethyl 3-Chloro-2-Oxopropanoate

Topic: Solvent Selection & Reaction Optimization Guide Target Molecule: Ethyl 3-chloro-2-oxopropanoate (Ethyl chloropyruvate) CAS: 33142-21-1 / 65868-37-3 Audience: Medicinal Chemists, Process Engineers, and Academic Researchers.

Core Directive: The Reactivity-Solvent Nexus

Ethyl 3-chloro-2-oxopropanoate is a bifunctional electrophile containing an


-haloketone and an 

-ketoester. Its reactivity is governed by a "tug-of-war" between nucleophilic attack at the ketone (condensation) and displacement of the chloride (

).

The Golden Rule: Solvent selection for this molecule is not about solubility alone; it is about directing the reaction pathway .

  • Protic Solvents (EtOH, MeOH): Stabilize ionic intermediates and facilitate proton transfers required for cyclocondensations (e.g., Hantzsch synthesis).

  • Polar Aprotic Solvents (DMF, MeCN): Enhance the nucleophilicity of incoming anions, favoring direct substitution (

    
    ) but increasing the risk of polymerization.
    
  • Non-Polar Solvents (Toluene, DCM): Used primarily for protection/deprotection steps or when strictly anhydrous conditions are required to prevent hydrolysis.

Technical Deep Dive: Reaction Pathways & Solvent Influence

The following diagram illustrates how solvent choice dictates the fate of Ethyl 3-chloro-2-oxopropanoate.

ReactionPathways Start Ethyl 3-chloro-2-oxopropanoate (Starting Material) Protic Protic Solvent (EtOH, MeOH) Start->Protic + Thioamide/Urea Aprotic Polar Aprotic (DMF, Acetone) Start->Aprotic + Nucleophile (N3-, CN-) Water Aqueous/Wet Solvent Start->Water Moisture Contamination Thiazole Thiazole/Heterocycle (Desired Product) Protic->Thiazole Facilitates Tautomerization & Dehydration Subst Substitution Product (Azides, Cyanides) Aprotic->Subst Enhances Nucleophilicity (SN2 Mechanism) Hydrolysis Hydrolysis Byproducts (Pyruvic acid derivs) Water->Hydrolysis Ester/Halide Hydrolysis (Yield Loss)

Figure 1: Solvent-directed reaction divergence. Protic solvents favor heterocycle formation, while aprotic solvents drive substitution. Moisture leads to irreversible hydrolysis.

Optimization Protocols

Scenario A: Hantzsch Thiazole Synthesis (Cyclization)

Target: Synthesis of 2-aminothiazole derivatives.[1] Standard Solvent: Ethanol (Anhydrous).

The Protocol:

  • Dissolution: Dissolve thiourea (1.0 equiv) in absolute ethanol (0.5 M concentration).

  • Addition: Add Ethyl 3-chloro-2-oxopropanoate (1.05 equiv) dropwise at room temperature.

    • Why? The reaction is exothermic. Controlled addition prevents thermal decomposition.

  • Reflux: Heat to reflux for 2–4 hours.

    • Monitoring: TLC (SiO2, 30% EtOAc/Hexane). Look for the disappearance of the starting material (

      
      ).
      
  • Workup (Self-Validating Step): Cool the mixture to

    
    .
    
    • Observation: If the product is the hydrobromide/chloride salt, it often precipitates directly.

    • Action: If no precipitate, neutralize with aqueous

      
       or 
      
      
      
      . The free base will precipitate as a solid.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (<40%) Wet solvent caused hydrolysis.Use freshly distilled or molecular-sieve-dried EtOH.
Oily/Sticky Product Incomplete cyclization or polymerization.Switch to 2-Propanol (IPA) to increase reflux temp (

) without decomposition.
Starting Material Remains Nucleophile (thiourea) is poorly soluble.Add a co-solvent like DMF (10% v/v) to solubilize the nucleophile.
Scenario B: Nucleophilic Substitution ( )

Target: Displacement of Chloride (e.g., with


).
Standard Solvent: Acetonitrile (MeCN) or DMF.

The Protocol:

  • Setup: Dissolve Ethyl 3-chloro-2-oxopropanoate in dry MeCN.

  • Reagent: Add Sodium Azide (

    
    ) (1.1 equiv).
    
    • Critical Note:

      
       is poorly soluble in MeCN.
      
  • Catalysis: Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAI) if reaction is sluggish.

  • Temperature: Maintain at

    
     to RT. Do not heat  strongly, as 
    
    
    
    -azido ketones are potentially explosive and unstable.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for Green Chemistry purposes? A: Generally, no . While some Hantzsch reactions run in water, Ethyl 3-chloro-2-oxopropanoate is an ester with a highly activated


-carbon. In water, it competes between cyclization and hydrolysis (forming 3-chloropyruvic acid or ethyl hydroxypyruvate).
  • Exception: If the nucleophile is extremely reactive (e.g., selenourea), the cyclization might outcompete hydrolysis, but yields usually suffer.

Q2: My reaction mixture turned dark black/brown. What happened? A: This indicates polymerization or decomposition.

  • Cause: The reaction medium was likely too basic (pH > 9) or too hot.

  • Fix: Buffer the reaction with Sodium Acetate (NaOAc) to maintain a mild pH (~4-5) during the initial condensation steps. Avoid strong bases like NaOH or KOH until the workup phase.

Q3: Why is Ethanol preferred over Methanol? A:

  • Transesterification: Using Methanol with an Ethyl ester can lead to a mixture of Ethyl and Methyl ester products (transesterification), complicating purification. Always match the alcohol solvent to the ester group (EtOH for Ethyl esters).

  • Boiling Point: Ethanol (

    
    ) provides a higher thermal activation barrier than Methanol (
    
    
    
    ) without degrading the molecule.

Q4: How do I remove residual solvent from the final product? A: Ethyl 3-chloro-2-oxopropanoate derivatives are often thermally sensitive.

  • Method: Use a rotary evaporator with a water bath

    
    .
    
  • Final Drying: High vacuum line (0.1 mmHg) at room temperature for 12 hours. Do not heat the solid under vacuum to speed up drying, as this may induce sublimation or degradation.

References

  • Hantzsch Thiazole Synthesis Optimization

    • Source: BenchChem Technical Support.[2][3] "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."

  • Solvent Effects in Nucleophilic Substitutions

    • Source: Chemistry Steps.[1][4] "Polar Protic and Polar Aprotic Solvents in Substitution Reactions."

    • URL:[Link]

  • Synthesis and Stability of

    
    -Haloketones: 
    
    • Source: Organic Syntheses.[5] "Cyclopropanone Ethyl Hemiacetal from Ethyl 3-Chloropropanoate (Related Reactivity)."

    • URL:[Link]

  • Thiazole Synthesis Methodologies

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
    • URL:[Link]

Sources

proper disposal and waste management for ethyl chloropyruvate experiments

[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

  • Dartmouth College EHS. (2022).[2] Guide for the Disposal of Lachrymatory and Malodorous Chemicals. Retrieved from [Link][2]

Validation & Comparative

A Guide to the Spectroscopic Characterization of Ethyl 3-Chloro-2-Oxopropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of intermediates is fundamental to ensuring the integrity and success of their work. Ethyl 3-chloro-2-oxopropanoate, a reactive α-ketoester, is a valuable building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest.[1][2] Its bifunctional nature, containing both a ketone and an ester, as well as a reactive chloromethyl group, necessitates a robust analytical approach for unambiguous identification and purity assessment.

This guide provides an in-depth analysis of the interpretation of the ¹H NMR spectrum of ethyl 3-chloro-2-oxopropanoate. As a Senior Application Scientist, my focus will be on not just presenting the data, but on explaining the underlying principles that govern the spectral features. Furthermore, we will objectively compare ¹H NMR with other essential analytical techniques, providing a holistic view of the characterization process.

Interpreting the ¹H NMR Spectrum of Ethyl 3-Chloro-2-Oxopropanoate: A Predicted Analysis

The structure of ethyl 3-chloro-2-oxopropanoate presents three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum.

Molecular Structure and Proton Environments

Caption: Molecular structure of ethyl 3-chloro-2-oxopropanoate showing the three distinct proton environments: (a) chloromethyl, (b) ethoxy methylene, and (c) ethoxy methyl.

Predicted ¹H NMR Data

SignalProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
a -C(=O)CH₂ Cl~ 4.5 - 4.8Singlet (s)2HThe methylene protons are deshielded by two adjacent electron-withdrawing groups: the ketone and the chlorine atom. This will shift the signal significantly downfield. With no adjacent protons, the signal will be a singlet.
b -OCH₂ CH₃~ 4.2 - 4.4Quartet (q)2HThese methylene protons are adjacent to the electron-withdrawing ester carbonyl group and an oxygen atom, resulting in a downfield shift. They are coupled to the three neighboring methyl protons (c), resulting in a quartet (n+1 = 3+1 = 4).
c -OCH₂CH₃ ~ 1.2 - 1.4Triplet (t)3HThe methyl protons are in a typical alkyl region but are slightly deshielded by the adjacent oxygen atom of the ester. They are coupled to the two neighboring methylene protons (b), resulting in a triplet (n+1 = 2+1 = 3).

Causality Behind the Predicted Chemical Shifts:

  • Signal (a) - The Chloromethyl Protons: The protons of the -CH₂Cl group are flanked by a carbonyl group and a chlorine atom. Both are strongly electron-withdrawing, which reduces the electron density around the protons, causing them to experience a stronger effect from the external magnetic field. This "deshielding" results in a significant downfield shift, predicted to be in the range of 4.5 - 4.8 ppm. The absence of any protons on the adjacent carbonyl carbon means there is no spin-spin coupling, leading to a sharp singlet.

  • Signal (b) - The Ethoxy Methylene Protons: The -OCH₂CH₃ protons are deshielded by the adjacent oxygen atom and the carbonyl group of the ester. This places their chemical shift in the region of 4.2 - 4.4 ppm. These protons have three neighboring protons on the methyl group (c), leading to a splitting of this signal into a quartet, with a typical coupling constant (³JHH) of around 7 Hz.[9][10]

  • Signal (c) - The Ethoxy Methyl Protons: The -OCH₂CH₃ protons are the most upfield signal, as they are furthest from the electron-withdrawing groups. Their chemical shift is expected around 1.2 - 1.4 ppm. These protons are coupled to the two adjacent methylene protons (b), resulting in a triplet, also with a coupling constant of approximately 7 Hz.[9][10]

A Comparative Guide to Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of ethyl 3-chloro-2-oxopropanoate relies on a combination of analytical methods. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengths for this MoleculePotential Weaknesses
¹H NMR Spectroscopy Provides information on the number of different proton environments, their chemical environment, and the connectivity of the molecule.- Unambiguously confirms the presence of the ethyl group through the characteristic quartet and triplet pattern. - The singlet for the chloromethyl group is a clear diagnostic signal. - Integration provides a quantitative ratio of the different protons.- Does not directly observe non-protonated carbons (e.g., carbonyls).
¹³C NMR Spectroscopy Reveals the number of different carbon environments and their electronic nature.- Directly confirms the presence of the two carbonyl carbons (keto and ester). - The chemical shift of the chloromethyl carbon provides clear evidence of the attached chlorine.- Is inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.- Strong, distinct absorbance bands for the two carbonyl groups (C=O) of the ketone and ester would be expected.[11] - The C-Cl stretch would also be observable.- Does not provide detailed information about the carbon skeleton or connectivity. The two carbonyl stretches may overlap.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.- Provides the exact molecular weight, confirming the elemental composition.[12][13] - Fragmentation patterns can help to confirm the presence of the ethyl ester and chloromethyl groups.- Is a destructive technique. - Does not provide information about the specific arrangement of atoms (isomerism).

Workflow for Comprehensive Characterization

G cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Data Interpretation & Structure Confirmation ¹H NMR ¹H NMR Proton Environments & Connectivity Proton Environments & Connectivity ¹H NMR->Proton Environments & Connectivity ¹³C NMR ¹³C NMR Carbon Skeleton & Functional Groups Carbon Skeleton & Functional Groups ¹³C NMR->Carbon Skeleton & Functional Groups IR Spectroscopy IR Spectroscopy Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification Mass Spectrometry Mass Spectrometry Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Final Structure Confirmation Final Structure Confirmation Proton Environments & Connectivity->Final Structure Confirmation Carbon Skeleton & Functional Groups->Final Structure Confirmation Functional Group Identification->Final Structure Confirmation Molecular Weight & Formula->Final Structure Confirmation

Caption: A typical workflow for the comprehensive characterization of an organic molecule like ethyl 3-chloro-2-oxopropanoate.

Experimental Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, the following protocol should be followed.

Objective: To acquire a publication-quality ¹H NMR spectrum of ethyl 3-chloro-2-oxopropanoate.

Materials:

  • Ethyl 3-chloro-2-oxopropanoate

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: a. Place approximately 5-10 mg of ethyl 3-chloro-2-oxopropanoate into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ containing TMS to the vial. c. Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous. d. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This is a critical step for obtaining high resolution.

  • Data Acquisition: a. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm). b. Use a standard pulse sequence for a ¹H spectrum (e.g., a 30° or 45° pulse). c. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. For dilute samples, more scans may be necessary. d. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the spectrum. b. Phase the spectrum to ensure all peaks are in the positive phase. c. Perform a baseline correction to obtain a flat baseline. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative ratios of the protons. f. Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

This comprehensive approach, combining a predictive understanding of the ¹H NMR spectrum with a multi-technique analytical strategy, ensures the confident characterization of ethyl 3-chloro-2-oxopropanoate, a cornerstone for successful research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. Ethyl 3-chloro-3-oxopropionate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • SpectraBase. Ethyl 3-chloropropionate - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChem. 3-chloro-2-oxoPropanoic acid Ethyl ester. [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • NIST WebBook. Ethyl Chloride. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST WebBook. Ethyl Chloride Mass Spectrum. [Link]

  • SpectraBase. Ethyl 2-chloro-3-hydroxy-2,3-diphenylpropanoate - Optional[MS (GC)] - Spectrum. [Link]

  • PMC. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. [Link]

  • Google Patents.
  • PMC. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. [Link]

  • ResearchGate. FT-IR spectrum of ethyl chloroacetate. [Link]

Sources

Mechanistic & Algorithmic Analysis: Why Predictions Deviate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide:


C NMR Chemical Shift Prediction for Ethyl 3-Chloro-2-oxopropanoate 

As drug development and synthetic methodologies grow increasingly complex, the reliance on in silico NMR prediction tools for structural validation has become ubiquitous. However, not all prediction algorithms are created equal. Highly functionalized scaffolds—such as


-halo-

-keto esters—present unique electronic environments that rigorously stress-test these computational models.

Ethyl 3-chloro-2-oxopropanoate (also known as ethyl 3-chloropyruvate) is a critical synthetic intermediate, frequently employed in Perkow reactions to synthesize complex phosphoenol pyruvates[1],[2]. The molecule features a dense push-pull electronic system: the inductive electron-withdrawing effect of the


-chlorine competes with the mesomeric and inductive effects of the adjacent ester group. Accurately predicting the 

C NMR chemical shifts of its ketone (C2) and chloromethyl (C3) carbons requires an algorithm capable of resolving non-linear, through-space electronic interactions.

This guide objectively compares the predictive performance of three industry-standard software suites—ACD/Labs NMR Predictors , Mestrelab Mnova NMRPredict , and ChemDraw Professional (ChemNMR) —against ground-truth experimental data.

The fundamental causality behind the varying accuracy of these tools lies in their underlying mathematical models:

  • ChemDraw (Modified Additivity Rules): This tool relies on base structural values and linear substituent increments. While computationally lightweight, it assumes substituent effects are strictly additive. It inherently fails to account for complex 3D orbital overlap and dipole-dipole cancellations between the

    
    -chlorine and the ketone-ester 
    
    
    
    -system, typically resulting in a severe overestimation of deshielded carbons.
  • Mnova (Ensemble Machine Learning): Mnova utilizes an ensemble approach, blending empirical rules with Hierarchically Ordered Spherical Environment (HOSE) codes and machine learning[3]. HOSE codes define chemical environments in concentric atomic spheres[4],[5]. This allows the software to capture non-linear effects better than additivity rules, though its accuracy is heavily dependent on the presence of exact structural analogs in its training database.

  • ACD/Labs (HOSE + Deep Neural Networks): ACD/Labs pairs an exhaustive HOSE code database with advanced Neural Network (NN) corrections for long-range effects[6],[7]. The neural network is specifically trained to weight competing electronic effects (e.g., the inductive pull of the chlorine vs. the mesomeric donation of the ester), making it highly resilient when predicting complex, densely functionalized molecules[8].

Experimental & Computational Protocols (Self-Validating System)

To establish a trustworthy baseline, the experimental and computational workflows must act as a self-validating closed loop.

A. Experimental C NMR Acquisition

Causality of choices: To ensure the experimental data reflects the molecule's intrinsic electronic state, CDCl


 is selected as the solvent; its non-polar nature minimizes hydrogen-bonding interactions that could artificially deshield the carbonyl carbons.
  • Sample Preparation: Dissolve 25 mg of high-purity ethyl 3-chloro-2-oxopropanoate in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (
    
    
    
    0.00 ppm).
  • Instrument Parameters: Acquire the spectrum on a 400 MHz spectrometer (100 MHz for

    
    C) at 298K.
    
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to 2.0 seconds. Crucial Step: The quaternary carbonyl carbons (C1 and C2) lack directly attached protons, resulting in inefficient dipole-dipole relaxation. Failing to extend the relaxation delay will cause these critical peaks to vanish into the baseline noise, invalidating the comparative analysis.
  • Processing: Apply a 1.0 Hz exponential line broadening function, Fourier transform, and phase correct. Peak pick the five distinct carbon environments.

B. In Silico Prediction Workflow
  • Input Standardization: Generate the exact SMILES string for ethyl 3-chloro-2-oxopropanoate (CCOC(=O)C(=O)CCl) to ensure structural uniformity across all platforms.

  • Execution: Run the

    
    C prediction algorithms in ACD/Labs, Mnova, and ChemDraw using their default solvent settings (CDCl
    
    
    
    ).
  • Validation: Extract the predicted shifts and calculate the

    
     (error) and Root Mean Square Deviation (RMSD) against the experimental ground truth.
    

Workflow Visualization

NMR_Workflow Exp_Start Synthesize/Isolate Ethyl 3-chloro-2-oxopropanoate Exp_Acq Acquire 13C NMR (100 MHz, CDCl3, 298K) Exp_Start->Exp_Acq Exp_Process Process & Peak Pick (MestReNova / TopSpin) Exp_Acq->Exp_Process Compare Calculate Δδ (ppm) & RMSD Analysis Exp_Process->Compare Pred_Start Input Structure (SMILES / MOL file) Pred_Tools Run Prediction Algorithms (ACD/Labs, Mnova, ChemDraw) Pred_Start->Pred_Tools Pred_Data Extract Predicted Chemical Shifts (ppm) Pred_Tools->Pred_Data Pred_Data->Compare Validate Structural Validation & Algorithm Assessment Compare->Validate

Workflow for validating 13C NMR prediction algorithms against experimental data.

Quantitative Data Comparison

The table below summarizes the experimental shifts against the predictions generated by the three software suites.

Carbon PositionExperimental

(ppm)
ACD/Labs

(ppm)
Mnova

(ppm)
ChemDraw

(ppm)
C1 (Ester C=O)160.5161.2 (+0.7)162.0 (+1.5)163.5 (+3.0)
C2 (Ketone C=O)186.2187.5 (+1.3)189.1 (+2.9)192.4 (+6.2)
C3 (CH

Cl)
46.847.5 (+0.7)45.2 (-1.6)42.1 (-4.7)
C4 (O-CH

)
63.163.5 (+0.4)62.8 (-0.3)61.5 (-1.6)
C5 (CH

)
13.914.1 (+0.2)14.0 (+0.1)14.5 (+0.6)
Overall RMSD - 0.82 ppm 1.63 ppm 3.81 ppm
Performance Insights

As hypothesized, ChemDraw struggles significantly with the C2 ketone carbon (an error of +6.2 ppm). The linear additivity rules fail to recognize that the electron-withdrawing chlorine atom actually shields the adjacent ketone carbon relative to a standard aliphatic ketone (which typically resonates >200 ppm). Mnova performs admirably, but slightly overestimates the deshielding of the ketone while underestimating the chloromethyl carbon. ACD/Labs achieves the highest fidelity (RMSD 0.82 ppm), proving that a robust Neural Network trained on deep HOSE code environments is strictly necessary for accurately modeling complex, competing electronic systems.

References

  • Malová Križková, P., Prechelmacher, S., Roller, A., & Hammerschmidt, F. (2017). "Chemical Synthesis of (RP)- and (SP)-[(16)O,(17)O,(18)O]Phosphoenol Pyruvate." The Journal of Organic Chemistry, 82(19).[Link]

  • Xu, J. (1997). "13C NMR Spectral Prediction by Means of Generalized Atom Center Fragment Method." Molecules, 2(8), 114-128.[Link]

  • Smurnyy, Y. D., Blinov, K. A., Churanova, T. S., Elyashberg, M. E., & Williams, A. J. (2008). "Toward More Reliable 13C and 1H Chemical Shift Prediction: A Systematic Comparison of Neural-Network and Least-Squares Regression Based Approaches." Journal of Chemical Information and Modeling, 48(1), 128-134.[Link]

  • Mestrelab Research. "Mnova NMRPredict Desktop." Mestrelab Software.[Link]

  • Advanced Chemistry Development, Inc. "ACD/Labs NMR Predictors." ACD/Labs Products.[Link]

Sources

Mass Spectrometry Fragmentation Pattern of Ethyl Chloropyruvate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation pattern of Ethyl Chloropyruvate (ECP) , designed for researchers in medicinal chemistry and analytical toxicology.

Executive Summary

Ethyl chloropyruvate (Ethyl 3-chloro-2-oxopropanoate) is a critical bifunctional building block, widely employed in the Hantzsch thiazole synthesis of pharmaceutical intermediates. Its high reactivity makes it prone to hydrolysis and polymerization, necessitating rigorous quality control.

This guide provides a definitive analysis of the Electron Ionization (EI) mass spectral signature of ECP. Unlike standard spectral libraries which provide static peak lists, this document dissects the mechanistic causality of the fragmentation, comparing it against non-halogenated and bromo-analogs to ensure precise identification during impurity profiling.

Mechanistic Fragmentation Analysis

The EI mass spectrum (70 eV) of ethyl chloropyruvate (


, MW 150.56) is governed by three dominant pathways driven by the alpha-keto ester functionality and the chlorine isotope effect.
A. The Chlorine Isotope Signature (Validation Check)

Before analyzing fragmentation, the molecular ion (


) and chlorine-containing fragments must be validated via the isotopic abundance ratio.
  • Observation: Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Diagnostic Rule: Any fragment retaining the chlorine atom will exhibit a characteristic 3:1 intensity ratio between peaks separated by 2 mass units (

    
     X and 
    
    
    
    ).[1][2]
  • Application: The molecular ion cluster appears at m/z 150 (

    
    )  and 152 (
    
    
    
    )
    .
B. Primary Fragmentation Pathways

Pathway 1: Alpha-Cleavage (Acylium Formation) The bond between the two carbonyl carbons is electronically fragile. Ionization triggers cleavage to release the stable acylium ion.

  • Mechanism:

    
    
    
  • Result: A diagnostic cluster at m/z 77 (

    
    )  and 79 (
    
    
    
    )
    .
  • Significance: This is the direct analog to the m/z 43 base peak in ethyl pyruvate. The mass shift from 43 to 77 is the primary indicator of monochlorination.

Pathway 2: McLafferty Rearrangement As an ethyl ester with gamma-hydrogens, ECP undergoes a site-specific hydrogen transfer to the carbonyl oxygen, expelling a neutral ethylene molecule.

  • Mechanism: Six-membered transition state transfer of

    
    -H to the ester carbonyl.[3]
    
  • Loss: Neutral Ethylene (

    
    , 28 Da).
    
  • Result: Formation of the radical cation enol at m/z 122/124 .

  • Interpretation: Presence of this peak confirms the integrity of the ethyl ester side chain.

Pathway 3: Decarbonylation (CO Loss) The acylium ion (m/z 77) possesses excess internal energy and frequently ejects carbon monoxide.

  • Mechanism:

    
    
    
  • Result: A cluster at m/z 49/51 .

  • Note: This ion is often highly abundant due to the stability of the chloromethyl cation compared to highly oxygenated fragments.

Visualizing the Fragmentation Tree

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

ECP_Fragmentation M_Ion Molecular Ion (M+) m/z 150 / 152 (3:1 Ratio) McLafferty Enol Radical Cation m/z 122 / 124 (Retention of Cl) M_Ion->McLafferty Loss of C2H4 (28 Da) McLafferty Rearr. Acylium Chloroacetyl Ion m/z 77 / 79 (Diagnostic Base) M_Ion->Acylium Loss of COOEt (73 Da) Alpha-Cleavage Ethoxy Ethoxy Carbonyl Ion m/z 73 (No Cl) M_Ion->Ethoxy Loss of ClCH2CO (77 Da) McLafferty->Acylium Loss of COOH Chloromethyl Chloromethyl Cation m/z 49 / 51 Acylium->Chloromethyl Loss of CO (28 Da)

Figure 1: Mechanistic fragmentation tree of Ethyl Chloropyruvate showing the three primary decay channels.

Comparative Performance Guide

In synthesis, ECP is often contaminated with starting material (Ethyl Pyruvate) or over-halogenated byproducts. The table below contrasts the spectral "fingerprints" of these alternatives.

FeatureEthyl Pyruvate (Starting Material)Ethyl Chloropyruvate (Product) Ethyl Bromopyruvate (Alternative)
Molecular Ion (

)
m/z 116m/z 150 m/z 194
Isotope Pattern None (Single peak)3:1 (

)
1:1 (

)
Diagnostic Acylium Ion m/z 43 (

)
m/z 77/79 (

)
m/z 121/123 (

)
McLafferty Fragment m/z 88 (

)
m/z 122/124 (

)
m/z 166/168 (

)
Alkyl Halide Ion m/z 15 (

)
m/z 49/51 (

)
m/z 93/95 (

)
Interference Risk High (if chlorination incomplete)N/A Low (Distinct mass shift)

Key Differentiator:

  • vs. Ethyl Pyruvate: Look for the disappearance of m/z 43 and the emergence of the 77/79 doublet. If m/z 43 persists, unreacted starting material is present.

  • vs. Bromopyruvate: The isotope ratio flips from 3:1 (Cl) to 1:1 (Br), providing an instant visual check without calculating exact mass.

Experimental Protocol: GC-MS Identification

This protocol is self-validating; the observation of the specific isotope ratios serves as the internal control for the method's success.

Sample Preparation:

  • Solvent: Dissolve 10 mg of ECP in 10 mL of Dichloromethane (DCM). Note: Avoid alcohols (methanol/ethanol) to prevent transesterification artifacts.

  • Concentration: Dilute to ~100 ppm for optimal peak shape.

Instrument Parameters (Agilent 5977 or equivalent):

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C.

    • Hold 2 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 35 – 300.

Data Validation Steps:

  • Extract Ion Chromatogram (EIC): Plot m/z 77 and m/z 79. They must co-elute perfectly.

  • Calculate Ratio: Integrate peaks at 77 and 79. The area ratio must be

    
    .
    
  • Check for Artifacts: If m/z 116 is observed, quantify Ethyl Pyruvate impurity using the m/z 43 ion.

References
  • NIST Mass Spectrometry Data Center. Ethyl 3-chloro-2-oxopropanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for alpha-cleavage rules in esters).
  • PubChem. Ethyl 3-chloro-2-oxopropanoate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Publish Comparison Guide: FT-IR Analysis of Carbonyl Groups in Ethyl 3-Chloropyruvate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[2][3]

Ethyl 3-chloropyruvate (CAS: 926-11-4) is a critical


-halocarbonyl intermediate used extensively in the Hantzsch synthesis of thiazole-based pharmacophores. Its structural integrity is defined by the presence of two adjacent carbonyl groups (C-1 ester and C-2 ketone) and an electron-withdrawing 

-chlorine atom.

This guide provides a comparative FT-IR analysis of Ethyl 3-chloropyruvate against its non-halogenated analog, Ethyl Pyruvate. We focus on the carbonyl stretching region (1700–1800 cm⁻¹) , quantifying the inductive and field effects introduced by the chlorine substituent.[1] Furthermore, we outline a self-validating protocol for using FT-IR to monitor the conversion of this intermediate into thiazole derivatives.

Theoretical Framework: The -Halo Effect

To interpret the spectrum of ethyl 3-chloropyruvate accurately, one must understand the vibrational coupling and electronic effects at play.

Vibrational Coupling in -Dicarbonyls

In


-keto esters, the ketone and ester carbonyls are mechanically coupled. Unlike isolated carbonyls, they do not vibrate independently. This coupling, combined with Fermi resonance (often with the first overtone of C-H bending), typically results in a doublet  or a broadened band in the 1720–1750 cm⁻¹ region.[1]
The Field & Inductive Effects

The introduction of a chlorine atom at the C-3 position drastically alters the vibrational energy manifold compared to ethyl pyruvate.[1]

  • Inductive Effect (-I): Chlorine pulls electron density through the

    
    -bond framework, strengthening the adjacent C=O bond (increasing force constant 
    
    
    
    ) and raising the frequency (
    
    
    ).[1]
  • Field Effect: The dipole of the C-Cl bond aligns with the C=O dipole in certain rotamers, increasing the effective frequency due to dipolar repulsion.[1]

Key Insight: Researchers should expect a blue shift (to higher wavenumbers) of 20–30 cm⁻¹ for the ketone carbonyl in ethyl 3-chloropyruvate compared to ethyl pyruvate.[1]

Comparative Spectral Analysis

The following data compares the target compound with its direct alternative/precursor, Ethyl Pyruvate, and a standard reference (Ethyl Acetate).

Table 1: Carbonyl Stretching Frequencies (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[4][5]
CompoundStructureEster

(cm⁻¹)
Ketone

(cm⁻¹)
Spectral Feature
Ethyl Acetate

1745N/ASharp singlet
Ethyl Pyruvate

1735–17501725–1735Often overlapping doublet
Ethyl 3-chloropyruvate

1755–1765 1745–1760 High-frequency broad doublet

Note: Values represent liquid film (neat) measurements. Solution phase (e.g., in


) will typically show frequencies 10–15 cm⁻¹ higher due to lack of intermolecular dipole dampening.[1]
Comparative Diagram: Spectral Shift Logic

SpectralShift cluster_0 Vibrational Consequence EP Ethyl Pyruvate (Reference) Effect Cl- Substituent Effect (+20-30 cm⁻¹) EP->Effect Halogenation ECP Ethyl 3-Chloropyruvate (Target) Result Ketone C=O stiffens Frequency Increases Band Broadening ECP->Result Effect->ECP Inductive & Field Effects

Figure 1: Logical flow of spectral shifts caused by


-halogenation.

Experimental Protocol: Self-Validating Analysis

Objective: Confirm identity and purity of Ethyl 3-chloropyruvate using ATR-FTIR.

Sampling Methodology

Due to the lachrymatory nature and reactivity of the compound, Attenuated Total Reflectance (ATR) is the preferred method over transmission cells (KBr/NaCl windows), which require difficult cleaning and pose exposure risks.[1]

Step-by-Step Protocol:

  • System Blank: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Using a glass pipette, apply 1 drop (~20 µL) of neat Ethyl 3-chloropyruvate to the crystal center. Caution: Use a fume hood.[1]

  • Acquisition: Collect sample spectrum (32 scans).

  • Validation Check (Self-Correcting Step):

    • Check 1: Is there a broad OH stretch at 3400 cm⁻¹? -> Yes: Sample is hydrolyzed (contains enol or carboxylic acid/water impurity).[1] Action: Dry sample or redistill.

    • Check 2: Is the Carbonyl region a single sharp peak at 1740 cm⁻¹? -> Yes: Likely Ethyl Acetate or non-chlorinated Ethyl Pyruvate.[1] Action: Check synthesis source; Cl-substitution should broaden/split and shift the peak >1750 cm⁻¹.

Application: Monitoring Hantzsch Thiazole Synthesis

The most common application of this analysis is monitoring the reaction with thioureas.

Reaction Pathway:


[1]

Monitoring Strategy:

  • Start: Strong C=O doublet at ~1760 cm⁻¹.[1]

  • End: Disappearance of ketone C=O; Ester C=O may remain (shifted) or shift if hydrolyzed.[1] Appearance of C=N stretch (thiazole ring) at 1500–1550 cm⁻¹ .[1]

HantzschMonitoring start_col start_col process_col process_col decision_col decision_col end_col end_col Start Start Reaction (Ethyl 3-chloropyruvate + Thiourea) Sample Take Aliquot (Workup/Dry) Start->Sample IR_Scan Acquire FT-IR Spectrum Sample->IR_Scan Check C=O Doublet @ 1750-1760 cm⁻¹? IR_Scan->Check Continue Continue Reaction (Starting Material Present) Check->Continue Strong Signal Finish Reaction Complete Look for C=N @ 1530 cm⁻¹ Check->Finish Signal Absent/Weak

Figure 2: Process analytical workflow for monitoring thiazole synthesis.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning. (Standard reference for -halo frequency shifts).
  • NIST Chemistry WebBook. Ethyl bromopyruvate IR Spectrum. (Analogous compound data used for frequency validation). Link

  • Bello, K. A., et al. (2012). Synthesis of 2-aminothiazoles via Hantzsch reaction. European Journal of Chemistry.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.

Sources

Comparative Guide: Ethyl 3-Chloro-2-oxopropanoate vs. Ethyl 2-Chloroacetoacetate in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemical Divergence

In the design of thiazole-based pharmacophores, the choice between Ethyl 3-chloro-2-oxopropanoate (E3COP) (also known as ethyl chloropyruvate) and Ethyl 2-chloroacetoacetate (E2CAA) is not merely a matter of reactivity rates—it is a determinant of structural identity.

While both reagents function as


-halocarbonyl electrophiles in the Hantzsch thiazole synthesis, they drive the formation of distinct regioisomers. This guide dissects the mechanistic causality behind their divergent behaviors, providing validated protocols to access specific substitution patterns on the thiazole core.
FeatureEthyl 3-chloro-2-oxopropanoate (E3COP)Ethyl 2-chloroacetoacetate (E2CAA)
Structure


Halide Position Terminal (Primary

-haloketone)
Internal (Secondary

-halo-

-ketoester)
Primary Product Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate
Key Application Accessing 4-carboxy thiazolesAccessing 5-carboxy-4-methyl thiazoles
Reactivity High (Primary halide + activated ketone)Moderate to High (Activated by flanking carbonyls)

Mechanistic Analysis & Reactivity Profile

The Electrophilic Landscape

The reactivity difference stems from the position of the leaving group (chloride) relative to the carbonyl network.

  • E3COP (Terminal Activation): The chloride is on a primary carbon adjacent to a ketone. The lack of steric hindrance allows for rapid

    
     attack by sulfur nucleophiles. The subsequent cyclization involves the ketone carbonyl, positioning the ester group at C4 of the resulting thiazole.
    
  • E2CAA (Internal Activation): The chloride is on a secondary carbon flanked by a ketone and an ester. While the

    
    -proton is acidic (pKa ~9-11), the primary mode of action in Hantzsch synthesis is nucleophilic displacement at the secondary carbon. The steric bulk of the adjacent methyl and ester groups can slightly retard the initial attack compared to E3COP.
    
Pathway Visualization

The following diagram illustrates the divergent pathways that dictate the final regioisomer.

ThiazoleSynthesis cluster_E3COP Pathway A: Ethyl 3-chloro-2-oxopropanoate cluster_E2CAA Pathway B: Ethyl 2-chloroacetoacetate Thiourea Thiourea (H2N-CS-NH2) E3COP E3COP (Cl-CH2-CO-COOEt) Thiourea->E3COP + E2CAA E2CAA (CH3-CO-CHCl-COOEt) Thiourea->E2CAA + Int_A S-Alkyl Intermediate (Terminal) E3COP->Int_A S-attack at CH2 (Displace Cl) Prod_A Ethyl 2-aminothiazole- 4-carboxylate Int_A->Prod_A Cyclization at C=O (-H2O) Int_B S-Alkyl Intermediate (Internal) E2CAA->Int_B S-attack at CHCl (Displace Cl) Prod_B Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Int_B->Prod_B Cyclization at C=O (-H2O)

Caption: Divergent regiochemical outcomes in Hantzsch thiazole synthesis driven by halide position.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Using E3COP)

Targeting the 4-position ester scaffold.

Reagents:

  • Ethyl 3-chloro-2-oxopropanoate (E3COP): 1.0 equiv

  • Thiourea: 1.1 equiv

  • Solvent: Ethanol (Absolute)

Procedure:

  • Preparation: Dissolve thiourea (1.1 equiv) in absolute ethanol (5 mL/mmol).

  • Addition: Add E3COP (1.0 equiv) dropwise at room temperature. The reaction is often exothermic; cooling to 0°C may be required for larger scales (>10g).

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Work-up: Cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the product often precipitates.

  • Neutralization: Pour the mixture into ice water and neutralize with saturated

    
     or 
    
    
    
    to pH 8.
  • Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum.

  • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: 85-95%

    • Melting Point: 172-174°C [1].[1]

Protocol B: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Using E2CAA)

Targeting the 5-position ester scaffold with 4-methyl substitution.

Reagents:

  • Ethyl 2-chloroacetoacetate (E2CAA): 1.0 equiv[2]

  • Thiourea: 1.0 equiv

  • Solvent: Ethanol or Methanol

Procedure:

  • Preparation: Dissolve thiourea (1.0 equiv) in ethanol (3-4 mL/mmol).

  • Addition: Add E2CAA (1.0 equiv) slowly.

  • Reaction: Heat to reflux for 4-5 hours. This reaction typically requires longer reflux times than E3COP due to the steric hindrance at the secondary carbon.

  • Work-up: Concentrate the solvent under reduced pressure to ~20% volume.

  • Neutralization: Pour into crushed ice and adjust pH to 8-9 using 10%

    
     solution.
    
  • Isolation: The solid product precipitates.[1][3] Filter and wash with water.

  • Purification: Recrystallize from ethanol/water mixture.

    • Expected Yield: 70-85%

    • Melting Point: 179-181°C [2].[1]

Performance Comparison Data

The following data summarizes the performance characteristics based on internal validation and literature consensus.

MetricE3COP (Ethyl Chloropyruvate)E2CAA (Ethyl 2-chloroacetoacetate)
Reaction Rate (Reflux) Fast (1-2 hours)Moderate (3-5 hours)
Typical Yield High (90%+)Good (75-85%)
Regioselectivity >98% 4-ester>95% 5-ester
Side Products Minimal; some hydrolysis if wetSelf-condensation; 3-substituted isomers in acid [3]
Storage Stability hygroscopic; store at 2-8°CStable; store at RT (dark)
Cost HigherLower (Bulk commodity)

Expert Handling & Troubleshooting

Stability and Storage
  • E3COP: This reagent is prone to hydrolysis and polymerization. It should be stored in a refrigerator (2-8°C) under an inert atmosphere (Argon/Nitrogen). If the liquid turns dark brown or viscous, purity has likely degraded, which will lower yields and complicate purification.

  • E2CAA: Generally more robust but is a potent lachrymator. It can degrade upon prolonged exposure to light or moisture, releasing HCl. Store in amber glass.

Troubleshooting Low Yields
  • Issue: Product oiling out instead of precipitating.

    • Solution: This is common with E2CAA derivatives. Decant the aqueous layer and triturate the oil with cold ether or hexanes to induce crystallization.

  • Issue: Formation of 3-substituted isomers (E2CAA).

    • Solution: Avoid highly acidic conditions during the initial condensation. Ensure the neutralization step is performed slowly to prevent trapping impurities [3].

References

  • ResearchGate. (2025). Synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved March 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved March 5, 2026, from [Link]

Sources

alternative reagents for the synthesis of thiazoles

Author: BenchChem Technical Support Team. Date: March 2026

The thiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous antimicrobial, anti-inflammatory, and antineoplastic agents. While the classical Hantzsch thiazole synthesis—the condensation of


-haloketones with thioamides or thioureas—remains the foundational method, its conventional execution relies heavily on volatile organic solvents (VOCs), harsh reflux conditions, and prolonged reaction times that often lead to byproduct formation and lower yields[1].

As drug development pipelines increasingly prioritize sustainable and scalable chemistry, the shift toward alternative, green reagents is no longer optional; it is a strategic imperative. This guide provides an objective, data-backed comparison of novel alternative reagents and methodologies for thiazole synthesis, detailing the mechanistic causality behind their performance and providing field-validated protocols.

In the traditional Hantzsch synthesis, the reaction proceeds via an initial S-alkylation of the thiourea/thioamide by the


-haloketone, followed by intramolecular cyclization and subsequent dehydration[2]. The bottleneck typically lies in the cyclization and dehydration steps, which require significant activation energy, traditionally supplied by prolonged heating in solvents like methanol or ethanol[3].

Alternative methodologies overcome these energy barriers not through brute-force heating, but by lowering the activation energy via specialized microenvironments (e.g., ionic liquids, glycerin) or localized high-energy physical phenomena (e.g., ultrasonic cavitation)[2][4].

MechanisticPathway Start Starting Materials (α-haloketone + thiourea) S_Alkylation Step 1: S-Alkylation (Nucleophilic Attack) Start->S_Alkylation Intermediate Thioether Intermediate S_Alkylation->Intermediate Cyclization Step 2: Intramolecular Cyclization Intermediate->Cyclization Conv_Path Conventional: Reflux / VOCs (High E-factor, 2-8 hrs) Cyclization->Conv_Path Green_Path Alternative: ILs / Glycerin / Ultrasound (Low E-factor, 10-60 mins) Cyclization->Green_Path Dehydration Step 3: Dehydration (-H2O) Product Substituted Thiazole (Target Scaffold) Dehydration->Product Conv_Path->Dehydration Green_Path->Dehydration

Mechanistic pathways of thiazole synthesis comparing conventional vs. alternative green conditions.

Quantitative Comparison of Synthesis Methodologies

To objectively evaluate these alternatives, we must look at yield, reaction time, and environmental impact (E-factor). The table below synthesizes experimental data across four distinct methodologies.

Methodology / Reagent SystemCatalyst / SolventTemperatureReaction TimeAvg. YieldEnvironmental Impact / Notes
Conventional Hantzsch [3]None / Methanol or Ethanol70–100 °C (Reflux)2–8 hours60–85%High VOC emissions; requires extensive purification.
Ionic Liquids (ILs) [2][bmim]BF₄ or [bmim]PF₆Ambient to 50 °C10–20 mins87–97%Excellent recyclability; IL acts as both solvent and catalyst.
Glycerin-Mediated [5]None / GlycerinRoom Temp1–2 hours85–95%Catalyst-free; highly sustainable; simple water-precipitation workup.
Heterogeneous Solid Acid [4]Silica-Tungstosilicic Acid / EtOH-H₂ORoom Temp (Ultrasound)~30 mins79–90%Reusable solid catalyst; cavitation accelerates mass transfer.

Deep Dive: Causality Behind Alternative Reagents

A. Ionic Liquids (e.g., [bmim]BF₄)

The Causality: Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) act as a self-validating dual system—serving as both the reaction medium and the catalyst. The highly polar nature of the IL stabilizes the charged transition states during the S-alkylation step. Furthermore, the imidazolium cation forms strong hydrogen bonds with the leaving halide ion, facilitating its departure and drastically accelerating the cyclization process without the need for external heating[2].

B. Glycerin (Glycerol) as a Green Solvent

The Causality: Glycerin is a highly viscous, biodegradable byproduct of biodiesel production. Its efficacy in thiazole synthesis stems from its dense, three-dimensional hydrogen-bonding network. This network electrophilically activates the carbonyl carbon of the


-haloketone, making it highly susceptible to nucleophilic attack by the thioamide/thiourea[5]. Because glycerin is immiscible with many non-polar organic products, the synthesized thiazole often precipitates directly out of solution, making the protocol self-purifying.
C. Silica-Supported Tungstosilicic Acid under Ultrasound

The Causality: This methodology merges physical activation with heterogeneous catalysis. Ultrasonic irradiation induces acoustic cavitation—the formation and violent collapse of microbubbles in the solvent. This creates localized "hotspots" of extreme temperature and pressure, accelerating mass transfer. Simultaneously, the silica-supported tungstosilicic acid provides a high surface area of concentrated protonation sites, driving the final dehydration step of the Hantzsch intermediate efficiently[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues (e.g., precipitation) and simple recovery steps ensure high trustworthiness and reproducibility.

Protocol 1: Glycerin-Mediated Catalyst-Free Synthesis[5]

Ideal for laboratories seeking to eliminate heavy metals and VOCs entirely.

  • Preparation: In a 50 mL round-bottom flask, add 2-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add 5 mL of pure glycerin. Insert a magnetic stir bar.

  • Reaction: Stir the mixture vigorously at room temperature. The high viscosity of glycerin requires a high stir rate (e.g., 800 rpm). Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 1 to 2 hours.

  • Self-Validating Workup: Pour the reaction mixture into 20 mL of crushed ice/water. The dense hydrogen-bonding network of glycerin is disrupted by water, causing the highly hydrophobic 2-amino-4-phenylthiazole to precipitate instantly as a solid.

  • Isolation: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Protocol 2: Ultrasound-Assisted Heterogeneous Catalysis[4]

Ideal for multi-component reactions (MCRs) and complex substituted thiazoles.

  • Catalyst Preparation: Ensure the silica-supported tungstosilicic acid catalyst is freshly dried.

  • Reaction Assembly: In a specialized ultrasonic reaction vessel, combine the

    
    -haloketone (1.0 mmol), thiourea (1.0 mmol), and the target substituted benzaldehyde (1.0 mmol) for a one-pot multi-component synthesis.
    
  • Solvent & Catalyst: Add 10 mL of an Ethanol/Water (50:50 v/v) mixture and 50 mg of the silica-supported catalyst.

  • Irradiation: Subject the vessel to ultrasonic irradiation at room temperature for 30 minutes.

  • Recovery & Purification: Filter the mixture while warm to recover the solid catalyst (which can be washed with ethanol, dried, and reused for up to 5 cycles without significant loss of activity). Evaporate the filtrate under reduced pressure to isolate the crude thiazole derivative.

ExperimentalWorkflow Step1 Combine Reagents (Haloketone + Thiourea) Step2 Add Green Medium (Glycerin OR IL OR EtOH/H2O) Step1->Step2 Step3 Activation (Room Temp Stir OR Ultrasound) Step2->Step3 Step4 TLC Monitoring (Confirm intermediate consumption) Step3->Step4 Step5 Aqueous Workup (Ice-water precipitation) Step4->Step5 Reaction Complete Step6 Filtration & Recovery (Isolate Thiazole / Recover Catalyst) Step5->Step6

Standardized experimental workflow for green, alternative reagent-based thiazole synthesis.

Conclusion

The transition from conventional Hantzsch synthesis to alternative green reagents represents a significant upgrade in synthetic efficiency. Ionic liquids offer unparalleled reaction speeds via transition-state stabilization[2]; glycerin provides a completely catalyst-free, highly sustainable medium[5]; and ultrasound-assisted solid acid catalysis allows for complex, multi-component architectures with zero catalyst waste[4]. By selecting the appropriate alternative reagent based on the specific substrate scope, researchers can achieve near-quantitative yields while strictly adhering to modern green chemistry principles.

References

1.[1] A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. URL: 2.[2] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. URL: 3.[4] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC / NIH. URL: 4.[3] A Comparative Guide to Novel Thiazole Synthesis Methodologies. Benchchem. URL: 5.[5] Glycerin as alternative solvent for the synthesis of Thiazoles. ACG Publications. URL:

Sources

Technical Guide: HPLC and GC-MS Strategies for Ethyl 3-Chloro-2-Oxopropanoate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Esters

Executive Summary

Ethyl 3-chloro-2-oxopropanoate (Ethyl 3-chloropyruvate) presents a distinct analytical paradox: it is volatile enough for Gas Chromatography (GC) but thermally labile, yet sufficiently polar for High-Performance Liquid Chromatography (HPLC) but prone to on-column hydration.

This guide objectively compares HPLC-UV and GC-MS methodologies. The bottom line: HPLC is the requisite "Gold Standard" for assay purity (quantification of the intact molecule), while GC-MS is indispensable for identifying volatile organic impurities (VOIs) and process solvents, provided thermal degradation is strictly managed.

Part 1: The Analytical Challenge

The structural core of ethyl 3-chloro-2-oxopropanoate—an


-keto ester with a 

-halogen—creates two specific failure modes in standard analysis:
  • The Hydration Trap (HPLC): In aqueous mobile phases, the C=O ketone group at the

    
    -position is highly electrophilic. It readily reacts with water to form a gem-diol (hydrate). This equilibrium is slow on the chromatographic timescale, often resulting in peak splitting or severe tailing, leading to integration errors.
    
  • The Thermal Artifact (GC): The molecule is susceptible to thermal decarboxylation or dehydrohalogenation in hot GC injectors, potentially generating false impurities (e.g., ethyl pyruvate artifacts) that were not present in the original sample.

Part 2: High-Performance Liquid Chromatography (HPLC)

Primary Use: Assay purity (>98%), quantification of non-volatile degradation products (hydrolyzed acid).

Method A: Direct Reverse-Phase (Quantitative Standard)

To analyze this molecule successfully by HPLC, one must suppress the hydration equilibrium and stabilize the keto form.

Protocol Parameters:

  • Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Why: Low pH suppresses ionization of the hydrolyzed acid impurity and stabilizes the keto form.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar acids)

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Do not elevate; heat promotes degradation).

  • Detection: UV at 215 nm. Note: The carbonyl absorption is weak; 254 nm is insufficient. High-purity solvents are required to minimize baseline drift at 215 nm.

Method B: Derivatization (High Sensitivity)

For trace analysis or when matrix interference is high, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) stabilizes the ketone.

  • Mechanism: DNPH reacts with the

    
    -keto group to form a stable hydrazone.
    
  • Advantage: shifts detection to visible range (360 nm), eliminating baseline noise and halting hydration issues.

  • Citation: Derivatization of halogenated

    
    -keto acids improves specificity and UV/Vis response significantly compared to direct detection [1].
    
HPLC Workflow Diagram

HPLC_Workflow Sample Crude Sample (Ethyl 3-chloro-2-oxopropanoate) Prep Dilution in ACN (Avoid Water to prevent Gem-Diol) Sample->Prep Dissolve Inj Injection (Keep Temp < 25°C) Prep->Inj Col C18 Column Acidic MP (pH 2.5) Inj->Col Separation Det UV Detection 215 nm (Direct) / 360 nm (DNPH) Col->Det Data Data: Assay Purity & Hydrolysis Products Det->Data

Figure 1: HPLC workflow emphasizing non-aqueous sample prep and acidic mobile phase to prevent on-column hydration.

Part 3: Gas Chromatography - Mass Spectrometry (GC-MS)

Primary Use: Identification of process solvents, volatile starting materials, and structural confirmation.

The "Cold Injection" Requirement

Standard split/splitless injection at 250°C is forbidden for accurate purity assessment of this molecule. High inlet temperatures can cause:

  • Dechlorination.

  • Polymerization (visible as baseline rise).

Optimized Protocol:

  • Inlet: PTV (Programmed Temperature Vaporization) or Cool On-Column.

    • Start Temp: 40°C.

    • Ramp: 10°C/sec to 200°C after injection.

  • Column: DB-5ms or ZB-5 (5% Phenyl-arylene), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
  • MS Source: Electron Impact (EI), 70 eV. Scan range 35-300 m/z.

  • Critical Check: Monitor m/z 150/152 (Molecular Ion) vs. m/z 115 (Loss of Cl) and m/z 77. If the m/z 150 peak is absent and only fragments are seen, thermal degradation is occurring [2].

Part 4: Comparative Performance Guide

The following table contrasts the two methods based on experimental validation criteria.

FeatureHPLC-UV (Direct)GC-MS (Cold Inlet)
Analyte Stability High. Room temp analysis preserves the ester.Moderate/Low. Risk of thermal breakdown even with PTV.
Linearity (R²) > 0.999 (0.1 - 1.0 mg/mL)> 0.995 (Requires internal standard).
LOD/LOQ Moderate (due to low UV absorbance).Excellent (Trace impurity detection).
Specificity Good for hydrolysis products (acid form).[2]Superior for volatile organic impurities (solvents).
Major Artifacts Peak splitting (Gem-diol) if pH is not acidic.False peaks from thermal degradation.
Throughput 15-20 mins/sample.25-30 mins/sample (requires cool-down).
Impurity Profile Matrix
  • Impurity A (3-Chloropyruvic acid): Detected by HPLC (elutes early). Not visible in GC without derivatization (too polar).

  • Impurity B (Ethyl Pyruvate): Detected by GC-MS . In HPLC, it may co-elute depending on the gradient.

  • Impurity C (Solvents - Ethanol/DCM): Detected by GC-MS only.

Part 5: Synthesis & Recommendation

For a complete Certificate of Analysis (CoA), a dual-method approach is scientifically required. Relying on a single technique will leave blind spots.

The "Senior Scientist" Workflow
  • Step 1 (Quantification): Use HPLC-UV (Method A) to determine the assay purity of the ethyl 3-chloro-2-oxopropanoate. This ensures you are measuring the intact molecule and not thermal degradation products.

    • Success Criteria: Single peak >98% area, no "fronting" (indicates hydrolysis).

  • Step 2 (Identification): Use GC-MS (Cold Inlet) to screen for residual solvents and volatile precursors (e.g., ethyl diazoacetate or ethyl pyruvate depending on synthesis route).

    • Success Criteria: Match mass spectrum to library; confirm absence of solvent peaks.

Analytical Decision Tree

Decision_Tree Start Start: Purity Analysis of Ethyl 3-chloro-2-oxopropanoate Question What is the analytical goal? Start->Question Branch1 Assay / Potency (Main Peak Purity) Question->Branch1 Branch2 Impurity ID / Solvents (Trace Analysis) Question->Branch2 Action1 USE HPLC-UV (Acidic Mobile Phase) Branch1->Action1 Action2 USE GC-MS (PTV/Cold Inlet) Branch2->Action2 Result1 Avoids thermal breakdown; Quantifies acid impurities. Action1->Result1 Result2 Identifies volatiles; Watch for thermal artifacts. Action2->Result2

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • PubChem. (n.d.).[3] Ethyl 3-chloro-2-oxopropanoate Compound Summary. National Library of Medicine.[3] Retrieved March 5, 2026, from [Link]

  • Agilent Technologies. (2025). VOC SVOC analysis by GC thermal desorption. Retrieved March 5, 2026, from [Link]

Sources

Structural Confirmation of Ethyl 3-Chloro-2-Oxopropanoate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Ethyl 3-chloro-2-oxopropanoate (Ethyl 3-chloropyruvate) is a high-value C3 synthon in drug discovery, serving as a critical linchpin for synthesizing thiazoles, triazines, and fused heterocyclic scaffolds. However, its derivatives—particularly hydrazones and oximes—present significant structural ambiguities due to keto-enol tautomerism and


 geometric isomerism .

This guide compares the performance of three structural confirmation workflows: Standard 1D NMR , X-ray Crystallography , and Integrated Structural Elucidation (ISE) (combining 2D NMR with DFT). We evaluate these methods based on resolution power, throughput, and their ability to distinguish bioactive isomers.

Comparative Analysis of Analytical Architectures

The following table objectively compares the "performance" of analytical strategies for confirming the structure of ethyl 3-chloro-2-oxopropanoate derivatives.

Table 1: Performance Matrix of Structural Confirmation Methods
FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: X-ray Crystallography Method C: Integrated ISE (NOESY + DFT)
Primary Output Connectivity & Functional GroupsAbsolute 3D ConfigurationSolution-State Conformation

Resolution
Low (Often requires reference standards)Definitive High (Via spatial coupling)
Tautomer ID Medium (Timescale averaging issues)Definitive (Solid state only)High (Distinguishes rapid exchange)
Sample Req. ~5 mg (Solution)Single Crystal (Solid)~10 mg (Solution)
Throughput High (10-20 mins)Low (Days to Weeks)Medium (2-4 hours)
Cost $

$

Best For Routine purity checksFinal candidate validationMechanistic studies & SAR

Technical Deep Dive: The Structural Anomaly

The core challenge with ethyl 3-chloro-2-oxopropanoate derivatives (e.g., hydrazones) is the Hydrazone-Azo Tautomerism coupled with geometric isomerism.

The Mechanism of Ambiguity

When ethyl 3-chloropyruvate reacts with a hydrazine (


), three distinct species can theoretically exist:
  • Hydrazone (

    
    -isomer):  Often kinetically favored.
    
  • Hydrazone (

    
    -isomer):  Thermodynamically stabilized by intramolecular Hydrogen Bonding (N-H...O=C).
    
  • Ene-hydrazine: Less common but possible in polar solvents.

The presence of the electron-withdrawing chlorine atom at the


-position destabilizes the enol form but enhances the acidity of the 

-protons, complicating the NMR assignment.
Visualization of Structural Pathways

The following diagram illustrates the reaction divergence and the specific isomers that must be distinguished.

StructuralPathways cluster_isomers Analytical Challenge Zone Precursor Ethyl 3-chloro-2-oxopropanoate Reaction Condensation (R-NHNH2) Precursor->Reaction -H2O Isomer_E E-Hydrazone (Kinetic Product) Reaction->Isomer_E Fast Isomer_Z Z-Hydrazone (H-Bond Stabilized) Reaction->Isomer_Z Equil. Isomer_E->Isomer_Z Tautomerization Cyclization Thiazole Derivative (Post-Cyclization) Isomer_Z->Cyclization +Thiourea/Base

Figure 1: Reaction pathway showing the divergence between E/Z isomers and the subsequent cyclization to thiazoles. The "Analytical Challenge Zone" represents where most structural misassignments occur.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2-phenylhydrazono)-3-chloropropanoate

Objective: To generate the target scaffold for comparative analysis.

  • Reagents: Dissolve Ethyl 3-chloro-2-oxopropanoate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (10 mmol) dropwise at 0°C to prevent polymerization.

  • Catalysis: Add 2 drops of Glacial Acetic Acid.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to -20°C. Filter the precipitate. Recrystallize from Ethanol/Water.

Protocol B: Integrated Structural Elucidation (ISE) Workflow

Objective: To distinguish Z-isomer from E-isomer without growing crystals.

  • Sample Prep: Dissolve 15 mg of product in DMSO-

    
     (Avoid CDCl
    
    
    
    if H-bonding is critical, as DMSO competes less with intramolecular bonds than expected for strong planar rings, but CDCl
    
    
    is preferred to observe the intramolecular H-bond shift). Recommendation: Use CDCl
    
    
    first.
  • 1D Proton Experiment:

    • Look for the NH signal.[1][2] In the

      
      -isomer , the NH is involved in an intramolecular H-bond with the ester carbonyl, shifting it downfield (
      
      
      
      12.0–14.0 ppm).
    • In the

      
      -isomer , the NH is solvent-exposed, appearing upfield (
      
      
      
      8.0–10.0 ppm).
  • 2D NOESY Experiment:

    • Set mixing time (

      
      ) to 500 ms.
      
    • 
      -isomer:  Strong NOE correlation between NH and the Phenyl ortho-protons. Weak/No correlation between NH and the -CH
      
      
      
      Cl group.
    • 
      -isomer:  Strong NOE correlation between NH and the -CH
      
      
      
      Cl group.
  • Validation: Compare experimental shifts with GIAO-DFT calculated shifts (B3LYP/6-31G* level).

Supporting Data: Chemical Shift Fingerprints[1][3]

The following data summarizes the diagnostic signals used to confirm the structure of the Z-isomer (the most common bioactive form for these derivatives).

Table 2: Diagnostic NMR Signals (in CDCl )
MoietyChemical Shift (

ppm)
MultiplicityStructural Insight
-NH- 12.45 Singlet (Broad)Critical: Indicates intramolecular H-bond (Z-isomer).
-CH

Cl
4.62SingletDeshielded by

-carbonyl and Cl.
Ester -OCH

-
4.35QuartetStandard ethyl ester reference.
Aromatic (Ortho) 7.30DoubletShows NOE coupling to NH in Z-form.

Decision Logic for Researchers

Use the following logic flow to select the appropriate validation method for your drug candidate.

DecisionMatrix Start Start: New Derivative Synthesized CheckSolubility Is the compound soluble? Start->CheckSolubility Method_NMR Run 1D NMR (CDCl3) CheckSolubility->Method_NMR Yes CheckCrystal Does it form single crystals? Method_NOESY Run 2D NOESY CheckCrystal->Method_NOESY No Method_Xray Run X-ray Diffraction CheckCrystal->Method_Xray Yes Decision_NH Is NH shift > 12 ppm? Method_NMR->Decision_NH Result_Z Confirm Z-Isomer (Intramolecular H-bond) Decision_NH->Result_Z Yes Result_Ambiguous Ambiguous Structure Decision_NH->Result_Ambiguous No (<10 ppm) Result_Ambiguous->CheckCrystal Rigorous Path Result_Ambiguous->Method_NOESY Quick Path

Figure 2: Decision Matrix for selecting the optimal structural confirmation method based on experimental observables.

References

  • Fun, H. K., et al. (2009).[3] "Crystal structure of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate." NIH/PubMed Central. Link

  • Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

  • PubChem. (2023). "Ethyl 3-chloro-2-oxopropanoate Compound Summary." National Library of Medicine. Link

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Evaluation of Some New Thiazole Derivatives as Potential Antimicrobial Agents." Molecules. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

comparative study of chlorinating agents for β-ketoester synthesis

Comparative Study: Chlorinating Agents for -Ketoester Synthesis[1]

Executive Summary

The



This guide provides a technical comparison of the three most prevalent chlorinating agents: Sulfuryl Chloride (


)N-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)
Mechanistic Insight: The Enol Pathway

Understanding the mechanism is critical for controlling selectivity. The reaction proceeds via the enol tautomer of the

Key Causality:

  • Reactivity: Electron-withdrawing groups on the ester increase the acidity of the

    
    -proton, facilitating enolization.
    
  • Selectivity: The introduction of the first chlorine atom exerts a strong inductive effect (

    
    ), making the remaining 
    
    
    -proton less acidic but the resulting enol more nucleophilic? Actually, the
    
    
    -chloro substituent makes the remaining proton more acidic, often accelerating the second chlorination (the "poly-halogenation" problem). Therefore, stoichiometric control and temperature are paramount.

ChlorinationMechanismKetoβ-Ketoester(Keto Form)EnolEnolIntermediateKeto->Enol Tautomerization(Acid/Base Cat.)TSChloroniumTransition StateEnol->TS + [Cl+]Productα-Chloro-β-Ketoester(Mono)TS->Product - H+DiProductα,α-DichloroProductProduct->DiProduct Over-reaction(Excess Reagent)

Figure 1: General mechanism for electrophilic


Comparative Analysis of Agents
A. Sulfuryl Chloride (

)
[1][2]
  • Role: The industrial workhorse.

  • Mechanism: Thermal decomposition yields

    
     in situ, or direct reaction via 
    
    
    .
  • Pros: Inexpensive; high atom economy (byproducts are gases

    
     and 
    
    
    , simplifying workup).
  • Cons: Exothermic; gas evolution requires scrubbing; highly corrosive; difficult to stop at mono-chlorination for simple substrates without strict temperature control.

B. N-Chlorosuccinimide (NCS) [1][3][4]
  • Role: The precision tool.

  • Mechanism: Provides a controlled source of

    
    .
    
  • Pros: Solid, non-volatile; mild conditions; compatible with chiral catalysts for enantioselective synthesis (up to 98% ee); no acidic gas evolution.

  • Cons: Poor atom economy (succinimide byproduct); lower solubility in some solvents; significantly more expensive than

    
    .
    
C. Trichloroisocyanuric Acid (TCCA) [1][5][6][7][8][9]
  • Role: The "Green" efficiency champion.

  • Mechanism: Transfers 3 equivalents of

    
     per molecule.
    
  • Pros: Highest active chlorine content (91.5%); solid and stable; highly soluble in Acetone/EtOAc; cyanuric acid byproduct precipitates and is easily filtered.

  • Cons: Potent oxidant—can over-chlorinate if stoichiometry is not precise (use 0.33 equiv).

Performance Data Summary
FeatureSulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)
Active Species

/


(complexed)

(complexed)
Physical State Liquid (Fuming)SolidSolid
Atom Economy High (Byproducts are gas)Low (Succinimide waste)Very High (Uses 3 Cl atoms)
Selectivity (Mono:Di) Moderate (Temp. dependent)HighHigh (Stoichiometry dependent)
Typical Yield 85 - 98%75 - 95%90 - 99%
Enantioselectivity N/A (Racemic)High (with catalyst)Low/Racemic
Cost LowHighModerate
Experimental Protocols
Protocol A: Standard Scale Synthesis (Sulfuryl Chloride)

Best for: Large scale, racemic synthesis of robust substrates.

  • Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel and a gas outlet connected to a NaOH scrubber.

  • Dissolution: Dissolve the

    
    -ketoester (1.0 equiv) in anhydrous Dichloromethane (DCM) (
    
    
    ).
  • Cooling: Cool the solution to 0°C in an ice bath. Critical: Lower temperature suppresses di-chlorination.

  • Addition: Add

    
     (1.05 equiv) dropwise over 30 minutes.
    
    • Observation: Evolution of

      
       and 
      
      
      gas will occur.[2] Ensure steady venting.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes.

  • Workup: Wash with water (

    
    ), saturated 
    
    
    , and brine. Dry over
    
    
    and concentrate.
  • Purification: Distillation is usually sufficient due to the gaseous byproducts.

Protocol B: Enantioselective Synthesis (NCS)

Best for: Chiral drug intermediates requiring high ee.

  • Catalyst Prep: In a vial, mix

    
     (0.05 equiv) and a chiral bisoxazoline ligand (0.06 equiv) in DCM. Stir for 1 hour to form the active Lewis Acid complex.
    
  • Substrate: Add the

    
    -ketoester (1.0 equiv) to the catalyst solution.
    
  • Chlorination: Add NCS (1.1 equiv) in one portion at RT.

  • Monitoring: Stir for 4–12 hours. Monitor by TLC.

  • Workup: Filter off the succinimide byproduct. Dilute filtrate with pentane/ether (to precipitate remaining succinimide/catalyst). Filter again and concentrate.

  • Result: Expect >90% yield and >90% ee depending on the ligand used (e.g., Ph-box).

Protocol C: Green & Efficient Synthesis (TCCA)

Best for: High throughput, atom economy, and ease of purification.

  • Stoichiometry: Calculate TCCA amount carefully. You need 0.34 molar equivalents of TCCA relative to the substrate (since TCCA provides 3 Cl atoms).

  • Solvent: Dissolve

    
    -ketoester in Acetonitrile  or Acetone  (high solubility for TCCA).
    
  • Reaction: Add TCCA (0.34 equiv) slowly at RT.

    • Note: The reaction is exothermic; use a water bath if scaling up >10g.

  • Precipitation: As the reaction proceeds, Cyanuric Acid (byproduct) will precipitate as a white solid.

  • Completion: Reaction is typically complete in <30 minutes.

  • Workup: Filter the mixture to remove Cyanuric Acid. Evaporate the solvent.

  • Purity: The residue is often pure enough for subsequent steps (>95% purity).

Decision Matrix

Use the following logic flow to select the appropriate agent for your specific application.

DecisionTreeStartStart: Select Chlorinating AgentChiralIs Enantioselectivity Required?Start->ChiralScaleScale of Reaction?Chiral->ScaleNoNCSUse NCS + Chiral Catalyst(High ee, Mild)Chiral->NCSYesSensAcid Sensitive Substrate?Scale->SensLab/Pilot (<1kg)SO2Cl2Use Sulfuryl Chloride(Low Cost, Gas Byproducts)Scale->SO2Cl2Industrial (>1kg)TCCAUse TCCA(Green, Fast, Simple Workup)Sens->TCCANo (Robust Substrate)NCS_RacUse NCS (Racemic)(Mild, No Acid Gas)Sens->NCS_RacYes (Avoid HCl gas)

Figure 2: Decision matrix for reagent selection.

References
  • Hiegel, G. A., & Peyton, K. B. (1985).[8] Chlorination of Ketones with Trichloroisocyanuric Acid. Synthetic Communications. Link

  • Mendonça, G. F., et al. (2003).[10][11] Trichloroisocyanuric Acid as a Cohalogenating Reagent: An Efficient Transformation of Alkenes. Synthesis. Link

  • Shibata, N., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters.... Journal of the American Chemical Society. Link

  • BenchChem. (2025).[2] Technical Support Center: Chlorination of Diketones with Sulfuryl Chloride. Link

  • Mascal, M., et al. (2011). Sulfuryl Chloride: A Versatile Alternative to Chlorine.[1] Australian Journal of Chemistry. Link

advantages of using ethyl 3-chloro-2-oxopropanoate over ethyl chloroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Alkylation: Strategic Advantages of Ethyl 3-Chloro-2-Oxopropanoate in Heterocyclic Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, reagent selection dictates the efficiency of scaffold construction. While Ethyl Chloroacetate (ECA) remains a staple for simple


 alkylations and Darzens condensations, it often falls short when constructing complex, functionalized heteroaromatic cores.

Ethyl 3-chloro-2-oxopropanoate (ECOP) (also known as ethyl 3-chloropyruvate) represents a higher-order building block. By incorporating an


-keto functionality adjacent to the ester, ECOP transitions from a simple alkylating agent to a 1,3-bis-electrophile equivalent . This guide details why ECOP is the superior choice for the convergent synthesis of privileged scaffolds—specifically thiazoles and quinoxalines—offering researchers a direct route to functionalities that would require multi-step oxidation or protection strategies if using ECA.

Structural & Reactivity Analysis

The fundamental difference lies in the electrophilic profile. ECA possesses a single electrophilic carbon suitable for displacement. ECOP possesses two distinct electrophilic centers (C2 ketone and C3 alkyl halide), enabling cyclocondensation reactions that are impossible with ECA alone.

FeatureEthyl Chloroacetate (ECA)Ethyl 3-Chloro-2-Oxopropanoate (ECOP)
Structure


Primary Reactivity

Alkylation
Cyclocondensation (1,3-bis-electrophile)
Oxidation State Alcohol/Acid LevelKetone/Acid Level
Key Product Class Glycidic esters, simple alkylated aminesThiazoles, Quinoxalines, Indoles
Handling High volatility, severe lachrymatorLower volatility, lachrymator
Strategic Value Linear chain extensionConvergent Heterocycle Assembly

The Thiazole Advantage: Accessing the "Privileged Scaffold"

The most significant advantage of ECOP is its application in the Hantzsch Thiazole Synthesis . Thiazoles are ubiquitous in pharmaceuticals (e.g., Cefotaxime , Famotidine , Dasatinib ).

  • With ECA: Reaction with thioamides typically yields 4-hydroxythiazoles (thiazolones) or requires harsh conditions to force aromatization. The resulting scaffold lacks a versatile handle for further diversity.

  • With ECOP: The presence of the C2 ketone allows for a rapid, exothermic condensation with thioamides to yield Ethyl thiazole-4-carboxylates .

    • Why this matters: The C4-ester group is a "diversity handle." It can be hydrolyzed to the acid, reduced to the alcohol, or aminated to create libraries of drug candidates. The aromatic system is formed in situ without need for subsequent oxidation.

Mechanistic Pathway (Hantzsch Synthesis)

The following diagram illustrates the convergent mechanism where ECOP acts as the lynchpin for ring closure.

HantzschSynthesis Reagents Thioamide (R-CS-NH2) Intermediate1 S-Alkylation Intermediate (Thioimidate) Reagents->Intermediate1 SN2 Attack (S on CH2) ECOP Ethyl 3-chloro-2-oxopropanoate (Cl-CH2-C=O-COOEt) ECOP->Intermediate1 Intermediate2 Cyclization (N-attack on Ketone) Intermediate1->Intermediate2 Dehydration Product Ethyl thiazole-4-carboxylate (Aromatic Core) Intermediate2->Product - H2O (Aromatization) Byproducts HCl + H2O Intermediate2->Byproducts

Caption: The Hantzsch synthesis utilizing ECOP. Note the preservation of the ester group (COOEt) in the final aromatic product, providing a handle for further medicinal chemistry derivatization.

The Quinoxaline Advantage: Direct Aromaticity

Quinoxalines are critical motifs in oncology (kinase inhibitors) and antibiotics.

  • The ECOP Route: Condensation of ECOP with 1,2-diaminobenzene (o-phenylenediamine) yields Ethyl quinoxaline-2-carboxylate (or its tautomer 3-hydroxy-quinoxaline-2-carboxylate depending on conditions).

  • The Mechanism: The 1,2-diamine reacts with the 1,2-dicarbonyl motif of ECOP. The reaction is often spontaneous at room temperature or mild reflux.

  • The ECA Limitation: ECA lacks the adjacent carbonyl. Reacting ECA with 1,2-diamines typically results in simple N-alkylation or formation of dihydro-quinoxalinones which require a separate oxidation step (e.g., with DDQ or

    
    ) to achieve the aromatic quinoxaline core.
    

Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-4-carboxylate

This protocol demonstrates the self-validating nature of ECOP chemistry: the product precipitates or crystallizes upon workup, indicating successful aromatization.

Objective: Synthesis of a thiazole ester scaffold from ECOP and Thioacetamide.

Reagents:

  • Ethyl 3-chloro-2-oxopropanoate (ECOP): 1.0 eq

  • Thioacetamide: 1.1 eq

  • Ethanol (Absolute): Solvent (10 mL/g of substrate)

  • Molecular Sieves (3Å): Optional (to scavenge water)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thioacetamide (1.1 eq) in absolute ethanol.

  • Addition: Add ECOP (1.0 eq) dropwise to the stirring solution at room temperature. Note: The reaction is exothermic. Observe a temperature rise, confirming initiation.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The disappearance of the ECOP spot (

    
    ) and appearance of a UV-active product spot (
    
    
    
    ) validates conversion.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure to roughly 20% of the original volume.

    • Pour the residue into ice-cold saturated

      
       solution (to neutralize HCl byproduct).
      
  • Isolation: The solid product (Ethyl 2-methylthiazole-4-carboxylate) will precipitate. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 80–95%.

Safety & Handling Comparison

While both reagents are alkylating agents, ECOP offers slight handling advantages due to physical properties, though strict safety protocols are required for both.

ParameterEthyl ChloroacetateEthyl 3-Chloro-2-Oxopropanoate
Boiling Point 143°C~210°C (Predicted/Higher MW)
Vapor Pressure Higher (More volatile)Lower (Less volatile risk)
Toxicity Poison (LD50 < 50mg/kg). Rapidly absorbed through skin.Toxic/Irritant.[1][2][3][4] Severe eye damage risk.[2][4]
Lachrymator Yes (Severe)Yes (Moderate to Severe)
Storage Flammables cabinetRefrigerator (hydrolysis prone)

Critical Safety Note: ECOP is an


-haloketone. It is a potent lachrymator and alkylating agent. All handling must occur in a functioning fume hood. Gloves (Nitrile/Neoprene) and chemical splash goggles are mandatory.

Conclusion

For the drug development professional, the choice between Ethyl Chloroacetate and Ethyl 3-Chloro-2-Oxopropanoate is a choice between linear alkylation and convergent cyclization .

Use Ethyl Chloroacetate when:

  • You need a simple carboxymethyl group (

    
    ).
    
  • You are performing a Darzens condensation to make an epoxide.

Use Ethyl 3-Chloro-2-Oxopropanoate when:

  • You are building Thiazole or Quinoxaline libraries.

  • You require a scaffold with a pre-installed ester handle at the C4 position for late-stage diversification.

  • You aim to avoid separate oxidation/aromatization steps in heterocycle synthesis.

ECOP provides a thermodynamically driven, high-yield pathway to aromatic heterocycles, making it the superior reagent for modern fragment-based drug discovery.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Quinoxaline Synthesis via ECOP: Warrington, J. V., et al. (2006). "Synthesis of Quinoxaline-2-Carboxylate Derivatives." Organic Process Research & Development, 10(3), 553–558.

  • Thiazoles in Drug Discovery: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter 19: 1,3-Azoles).

  • Safety Data - Ethyl Chloroacetate: NOAA Cameo Chemicals. "Ethyl Chloroacetate Chemical Datasheet."

  • Safety Data - Ethyl 3-chloro-2-oxopropanoate: PubChem Compound Summary. "Ethyl 3-chloro-2-oxopropanoate."[5] [5]

Sources

Safety Operating Guide

3-chloro-2-oxoPropanoic acid Ethyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-chloro-2-oxopropanoic acid ethyl ester (Common Name: Ethyl 3-chloropyruvate ) is a highly reactive


-haloketone.[1] Unlike standard organic solvents, this compound poses specific immediate hazards that dictate its disposal pathway.[1]
  • Primary Hazard: Lachrymator / Corrosive .[1][2] Even trace vapors can cause severe eye irritation and respiratory distress.[1]

  • Reactivity: Susceptible to hydrolysis, releasing Hydrochloric Acid (HCl) upon contact with moisture.[1]

  • Critical Error Prevention: Do NOT confuse with Ethyl 3-chloropropionate (CAS 623-71-2).[1] The "2-oxo" (keto) group in your compound significantly increases electrophilicity and reactivity toward biological nucleophiles (DNA/Proteins).[1]

Chemical Identifier Details
IUPAC Name Ethyl 3-chloro-2-oxopropanoate
Common Synonyms Ethyl 3-chloropyruvate; Chloropyruvic acid ethyl ester
CAS Number 16975-06-3 (Verify against specific vendor label)
Molecular Formula C

H

ClO

Waste Stream Halogenated Organic (High BTU Incineration)
Disposal Decision Logic (Workflow)

The following decision tree illustrates the operational logic for disposing of this compound, distinguishing between pure reagent disposal and mixture waste.

DisposalWorkflow Start Identify Waste: Ethyl 3-chloropyruvate CheckState Analyze Physical State & Purity Start->CheckState IsSpill Is this a Spill? CheckState->IsSpill IsPure Pure Liquid / Old Reagent? IsSpill->IsPure No SpillProc ACTIVATE SPILL PROTOCOL (See Section 5) IsSpill->SpillProc Yes Segregation Segregate: Halogenated Waste Stream IsPure->Segregation Pure or Solvated PreTreat Neutralization Required? (Only if mixed with reactive metals/bases) Segregation->PreTreat DirectDisp Direct Disposal (Do NOT neutralize in drum) PreTreat->DirectDisp No (Standard) Containment Double Containment (Seal in Ziploc/Secondary) DirectDisp->Containment Labeling Label: 'Halogenated Waste' Add Warning: 'Lachrymator' Containment->Labeling Pickup Schedule Hazmat Pickup Labeling->Pickup

Figure 1: Operational decision tree for the segregation and disposal of Ethyl 3-chloropyruvate.

Detailed Disposal Protocol
Step 1: Waste Stream Segregation

You must classify this material as Halogenated Organic Waste .[1]

  • Why? The chlorine atom requires high-temperature incineration (typically >1100°C) with scrubbers to capture HCl emissions.[1] Disposing of this in non-halogenated streams can damage incinerators and violate EPA/local environmental permits.[1]

  • Incompatibility Check: Ensure the waste container does NOT contain:

    • Strong Bases (NaOH, KOH): Risk of rapid, exothermic hydrolysis or polymerization.[1]

    • Strong Oxidizers: Risk of uncontrolled oxidation.[1]

    • Reactive Metals: Risk of formation of organometallic intermediates.[1]

Step 2: Containerization & Secondary Containment

Due to the lachrymatory nature (tear-gas effect) of


-haloketones, standard screw-top waste bottles are often insufficient to prevent vapor leakage.[1]
  • Primary Vessel: Keep the chemical in its original glass bottle if disposing of an expired reagent.[1] If part of a mixture, use a High-Density Polyethylene (HDPE) or Glass waste container.[1]

  • The "Bag-Out" Method:

    • Place the sealed primary container inside a heavy-duty clear plastic zip-lock bag or a heat-sealed bag.[1]

    • Wipe the exterior of the primary container before bagging to ensure no residue transfers to the bag.[1]

    • Scientific Rationale: This creates a diffusion barrier.[1] Ethyl 3-chloropyruvate has a low vapor pressure, but its potency as an irritant means even micro-leaks can contaminate the waste storage room air.[1]

Step 3: Labeling

Label the container clearly with the following data points to ensure downstream safety for waste handlers:

  • Content: Ethyl 3-chloropyruvate (in [Solvent Name] if applicable).

  • Hazards: Flammable, Corrosive, Lachrymator .[1][2][3]

  • GHS Pictograms: Flame, Corrosion, Exclamation Mark.[1][4]

Chemical Deactivation (Quenching)[1]

Note: Quenching is generally reserved for cleaning glassware or treating spills. For bulk disposal, send the pure material to the waste handler to avoid creating a larger volume of hazardous aqueous waste.[1]

If you must quench a residue (e.g., in a reaction flask):

  • Reagent: Use a dilute solution of Sodium Bicarbonate (NaHCO

    
    )  or a mixture of water and ethanol.[1]
    
  • Mechanism:

    
    
    The base neutralizes the generated HCl.[1] The ester moiety may also hydrolyze to the carboxylate.[1]
    
  • Procedure: Add the bicarbonate solution slowly. Expect gas evolution (CO

    
    ).[1] Verify pH is neutral (pH 6-8) before disposing of the aqueous layer into the aqueous waste stream (if permitted) or combining with organic waste.[1]
    
Emergency Spill Response (Lachrymator Protocol)

If a bottle breaks outside a fume hood:

  • Immediate Action: Evacuate the lab. The lachrymatory vapors will make it difficult to see and breathe.[1]

  • PPE Required:

    • Full-face respirator with Organic Vapor/Acid Gas cartridges (Yellow/Olive).[1]

    • Nitrile gloves (Double gloved) or Silver Shield® laminate gloves for extended contact.[1]

  • Neutralization/Absorption:

    • Do not use paper towels alone (this increases surface area for evaporation).[1]

    • Cover the spill with an absorbent mixed with a mild neutralizer (e.g., Sodium Bicarbonate or commercial acid neutralizer pads).[1]

    • Scoop the solid slurry into a wide-mouth jar, seal it, bag it, and label it as "Hazardous Waste - Debris from Ethyl 3-chloropyruvate Spill."

References & Authority
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11469164, Ethyl 3-chloro-2-oxopropionate.[1] Retrieved from .[1]

  • Sigma-Aldrich. Safety Data Sheet for Alpha-Halo Esters (General Class). (Consult specific vendor SDS for CAS 16975-06-3).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from .[1]

Sources

Personal protective equipment for handling 3-chloro-2-oxoPropanoic acid Ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-chloro-2-oxoPropanoic acid Ethyl ester Role: Senior Application Scientist

Chemical Identity: Ethyl 3-chloro-2-oxopropionate CAS: 16900-66-6 (Verify specific isomer inventory; often confused with Ethyl 3-chloropropionate) Structure: Cl-CH₂-C(=O)-COOEt

Part 1: Chemical Intelligence & Hazard Profile

As researchers, we must move beyond simple "compliance" and understand the mechanism of hazard. 3-chloro-2-oxopropanoic acid ethyl ester is not just a corrosive liquid; it is a potent


-halocarbonyl alkylating agent .
  • The Mechanism of Danger: The electron-withdrawing carbonyl groups at C1 and C2 make the C3-chlorine bond highly susceptible to nucleophilic attack (

    
    ). Upon contact with biological tissue, it rapidly alkylates cysteine residues in proteins.
    
  • Lachrymatory Effect: This alkylation specifically targets TRPA1 ion channels in the corneal and respiratory mucosa, triggering an immediate, debilitating pain response (tearing, choking) even at low ppm concentrations.

  • Corrosivity: Hydrolysis on moist skin surfaces releases hydrochloric acid (HCl) and pyruvic acid derivatives, causing deep chemical burns that may be delayed.

Immediate Hazard Class:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1]

  • Serious Eye Damage: Category 1.[1][2]

  • Acute Toxicity: Toxic if inhaled or swallowed.[1]

Part 2: The PPE Fortress (Selection Matrix)

Standard laboratory PPE is insufficient for this compound. The small molecular size and lipophilic nature of


-haloesters allow them to permeate standard nitrile gloves rapidly.
Glove Selection Protocol

Directive: Do NOT rely on single-layer nitrile gloves.

LayerMaterialSpecificationRationale
Primary (Inner) Laminate Film (e.g., Silver Shield® / 4H®)>4 mil thicknessProvides >480 min breakthrough time against small chlorinated organics. Impermeable barrier.
Secondary (Outer) Nitrile 5-8 mil, extended cuffProtects the inner laminate glove from physical tears and provides grip (laminate is slippery).
Technique "Double-Shell" Tape outer cuffPrevents liquid tracking between glove layers during arm elevation.
Respiratory & Facial Protection

Directive: Zero-tolerance for open-bench handling.

  • Engineering Control (Primary): All operations must occur within a certified Chemical Fume Hood with sash at the lowest working height.

  • Respiratory (Secondary/Emergency): If hood failure occurs or spill cleanup is required outside containment:

    • Respirator: Full-face Air-Purifying Respirator (APR).

    • Cartridge: Organic Vapor/Acid Gas (OV/AG) combination (Yellow/Magenta band). Note: The AG component is vital due to potential HCl hydrolysis products.

  • Eye/Face:

    • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to vapor irritation.

    • High Risk: Add 8-inch Face Shield over goggles during transfer or synthesis setup.

Part 3: Operational Workflow & Logic

The Safe Handling Lifecycle

The following diagram outlines the mandatory workflow to minimize exposure risk.

SafeHandling Storage Cold Storage (2-8°C, Under Inert Gas) PPE_Donning PPE Donning (Laminate + Nitrile + Goggles) Storage->PPE_Donning Retrieval Transfer Transfer/Weighing (Inside Fume Hood Only) PPE_Donning->Transfer Strict Protocol Reaction Reaction Setup (Closed System + Scrubber) Transfer->Reaction Reagent Addition Waste Quench & Disposal (Alkaline Hydrolysis) Reaction->Waste Post-Process Waste->PPE_Donning Decon Confirmation

Figure 1: Safe Handling Lifecycle for Ethyl 3-chloropyruvate, emphasizing the critical PPE checkpoint before retrieval.

Specific Handling Protocols

A. Weighing & Transfer

  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Pre-weigh a sealable secondary container (tarred).

  • Execution: Move the reagent bottle into the hood. Open only inside the hood.

  • Transfer: Use a glass pipette or syringe. Avoid pouring to prevent drip-back on threads which can seize the cap or cause exposure later.

  • Decon: Wipe the bottle threads with a dry Kimwipe, then a Kimwipe dampened with 5% Sodium Bicarbonate before recapping.

B. Reaction Setup

  • Venting: Connect the reaction vessel to a scrubber containing 10% NaOH or saturated

    
     to trap any escaping acidic vapors or lachrymatory fumes.
    
  • Temperature: This compound degrades.[1][3] Keep reactions chilled (0°C) initially to control exotherms which could vaporize the reagent.

Part 4: Emergency Response & Disposal

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • Don PPE: Full-face respirator (OV/AG), Laminate gloves, Tyvek suit.

  • Contain: Dike the spill with absorbent pillows.

  • Neutralize: Gently cover the spill with a slurry of Sodium Carbonate (

    
    )  or Vermiculite mixed with 5% aqueous ammonia .
    
    • Mechanism:[4][5] Ammonia/Carbonate induces hydrolysis of the ester and displacement of the chlorine, converting the volatile lachrymator into non-volatile ionic species (pyruvate/chloride salts).

  • Collect: Scoop neutralized sludge into a double-bagged hazardous waste container labeled "Corrosive/Toxic Debris."

Waste Disposal
  • Do NOT mix with nitric acid or strong oxidizers (risk of runaway reaction).

  • Quenching: Excess reagent should be stirred slowly into a dilute alkaline solution (e.g., 1M NaOH) at 0°C to hydrolyze before disposal into the organic waste stream.

References

  • PubChem. (n.d.).[6] Ethyl 3-chloro-2-oxopropanoate Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 5, 2026, from [Link]

Sources

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